molecular formula C7H7BrO2 B1528350 3-Bromo-5-(hydroxymethyl)phenol CAS No. 1020336-51-9

3-Bromo-5-(hydroxymethyl)phenol

Cat. No.: B1528350
CAS No.: 1020336-51-9
M. Wt: 203.03 g/mol
InChI Key: UUQASJNBXHBOSN-UHFFFAOYSA-N
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Description

3-Bromo-5-(hydroxymethyl)phenol is a useful research compound. Its molecular formula is C7H7BrO2 and its molecular weight is 203.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-(hydroxymethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(hydroxymethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c8-6-1-5(4-9)2-7(10)3-6/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQASJNBXHBOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301301763
Record name 3-Bromo-5-hydroxybenzenemethanol
Source EPA DSSTox
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Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020336-51-9
Record name 3-Bromo-5-hydroxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020336-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-hydroxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-5-(hydroxymethyl)phenol CAS number 1020336-51-9

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-5-(hydroxymethyl)phenol (CAS: 1020336-51-9): Properties, Synthesis, and Applications in Chemical Research

Introduction and Overview

3-Bromo-5-(hydroxymethyl)phenol, registered under CAS number 1020336-51-9, is a substituted aromatic alcohol of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its structure is characterized by a phenol ring substituted at the 3- and 5-positions with a bromine atom and a hydroxymethyl group, respectively. This trifunctional arrangement—a reactive phenolic hydroxyl, a versatile benzylic alcohol, and a bromine atom amenable to cross-coupling reactions—makes it a highly valuable and versatile building block for the synthesis of more complex molecular architectures.[2]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, propose a logical and robust synthetic pathway based on established chemical principles, outline methods for its characterization, and explore its reactivity and potential applications as a key synthetic intermediate.

cluster_molecule 3-Bromo-5-(hydroxymethyl)phenol C1 C C2 C C1->C2 C3 C C2->C3 Br Br C2->Br C4 C C3->C4 OH_phenol OH C3->OH_phenol C5 C C4->C5 C6 C C5->C6 CH2OH_group CH₂OH C5->CH2OH_group C6->C1

Caption: Chemical structure of 3-Bromo-5-(hydroxymethyl)phenol.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The key identifiers and properties for 3-Bromo-5-(hydroxymethyl)phenol are summarized below.

PropertyValueSource(s)
CAS Number 1020336-51-9[1][3][4][5]
Molecular Formula C₇H₇BrO₂[1][2][4]
Molecular Weight 203.03 g/mol [1][2][6]
IUPAC Name 3-bromo-5-(hydroxymethyl)phenol[1]
Synonyms 3-Bromo-5-hydroxybenzyl alcohol, 5-Bromo-3-hydroxybenzyl alcohol[1][2]
Appearance White to off-white crystalline solid (Typical)[7]
SMILES C1=C(C=C(C=C1O)Br)CO[1][2]
InChIKey UUQASJNBXHBOSN-UHFFFAOYSA-N[1][3]
Polar Surface Area (PSA) 40.5 Ų[1]
LogP (Computed) 1.647[3]
Storage Temperature 2-8°C (Recommended for long-term stability)[5][6]

Synthesis and Purification Protocol

While a specific, dedicated synthesis is not widely published in peer-reviewed literature, a robust and logical synthetic route can be designed from commercially available precursors by applying fundamental principles of organic chemistry. The most direct approach involves the selective reduction of the corresponding aldehyde, 3-bromo-5-hydroxybenzaldehyde.

The causality behind this choice is chemoselectivity. A mild reducing agent is required to selectively reduce the aldehyde functional group to a primary alcohol without affecting the aromatic ring or causing reductive cleavage of the carbon-bromine bond. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its excellent selectivity for carbonyl compounds, operational simplicity, and safety profile.

SynthesisWorkflow start 3-Bromo-5-hydroxy- benzaldehyde reagent 1. NaBH₄, Methanol 2. Acidic Workup (e.g., 1M HCl) start->reagent Reduction product 3-Bromo-5-(hydroxymethyl)- phenol reagent->product purification Purification (Silica Gel Chromatography) product->purification final_product Final Product (>95% Purity) purification->final_product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Reduction of 3-Bromo-5-hydroxybenzaldehyde

This protocol is a self-validating system. Successful synthesis will yield a product with distinct spectroscopic signatures (NMR, MS, IR) that differ predictably from the starting material, confirming the conversion.

  • Reaction Setup:

    • To a solution of 3-bromo-5-hydroxybenzaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice-water bath. The choice of methanol as a solvent is critical as it readily dissolves the starting material and the borohydride reagent.

  • Reagent Addition:

    • Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the stirred solution in small portions. The slight excess of NaBH₄ ensures complete conversion of the aldehyde. The slow, portion-wise addition is a safety measure to control the exothermic reaction and the accompanying hydrogen gas evolution.

    • Causality Insight: The hydride (H⁻) from NaBH₄ performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde, which, after protonation from the solvent, yields the primary alcohol.[8][9]

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates reaction completion.

  • Workup and Quenching:

    • Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaBH₄ by slowly adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2-3) and effervescence ceases. This step neutralizes the borate salts and any remaining reagent.

    • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction:

    • To the remaining aqueous residue, add ethyl acetate to extract the organic product. Perform the extraction three times to ensure maximum recovery.

    • Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution in vacuo to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The polarity of the eluent is optimized to achieve clear separation of the product from any unreacted starting material or non-polar impurities.

  • Final Product:

    • Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting solid under high vacuum to yield 3-Bromo-5-(hydroxymethyl)phenol as a crystalline solid.

Spectroscopic Characterization

Validation of the final product's identity and purity is paramount. The following are the expected spectroscopic characteristics that confirm a successful synthesis.

  • ¹H NMR (Proton NMR): The spectrum should show distinct signals corresponding to the three non-equivalent aromatic protons, a singlet for the two benzylic protons of the -CH₂OH group, and broad singlets for the two -OH protons (phenolic and alcoholic), which are typically exchangeable with D₂O.

  • Mass Spectrometry (MS): The mass spectrum is a definitive tool for confirming the presence of bromine. It will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity (~1:1 ratio), which is the signature isotopic pattern for a molecule containing one bromine atom.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the phenolic and alcohol groups. Other key signals include C-O stretching bands and peaks corresponding to aromatic C-H and C=C bonds.

Reactivity and Applications in Synthesis

3-Bromo-5-(hydroxymethyl)phenol is not typically an end-product but rather a strategic intermediate. Its value lies in the differential reactivity of its three functional groups, which can be addressed selectively under different reaction conditions.

Reactivity cluster_reactions Potential Transformations main 3-Bromo-5-(hydroxymethyl)phenol pd_coupling Suzuki, Heck, etc. (C-C, C-N bond formation) main->pd_coupling Aryl Bromide Reactivity ether O-Alkylation / O-Acylation (Ether/Ester formation) main->ether Phenolic -OH Reactivity oxidation Oxidation / Substitution (Aldehyde / Alkyl Halide formation) main->oxidation Benzylic -OH Reactivity

Caption: Key reactive sites and corresponding synthetic transformations.

  • The Aryl Bromide: The carbon-bromine bond is arguably the most powerful synthetic handle on the molecule. It serves as a prime site for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups (Suzuki coupling), alkynes (Sonogashira coupling), and amines (Buchwald-Hartwig amination). This capability is central to library synthesis in drug discovery programs.[11]

  • The Phenolic Hydroxyl: The acidic proton of the phenol can be easily removed by a base, forming a phenoxide. This nucleophile can then participate in Williamson ether synthesis (O-alkylation) or react with acyl chlorides to form esters. These modifications are often used to modulate a molecule's solubility, lipophilicity, and metabolic stability.

  • The Benzylic Alcohol: The primary alcohol can be selectively oxidized to the corresponding aldehyde using mild oxidizing agents (e.g., PCC, DMP). Alternatively, it can be converted into a better leaving group (e.g., a tosylate or mesylate) or directly to a benzyl halide, opening pathways for nucleophilic substitution reactions to introduce a different set of functionalities.

The presence of these three distinct reactive centers makes 3-Bromo-5-(hydroxymethyl)phenol an exemplary scaffold for building molecular diversity, enabling researchers to systematically explore chemical space in the pursuit of novel therapeutics and functional materials.[2]

Safety and Handling

As with any laboratory chemical, proper handling of 3-Bromo-5-(hydroxymethyl)phenol is essential for ensuring laboratory safety. The compound is classified as an irritant and is harmful if ingested.[1][12]

Hazard ClassGHS PictogramSignal WordHazard StatementSource(s)
Acute Toxicity, Oral GHS07WarningH302: Harmful if swallowed[1][12]
Skin Irritation GHS07WarningH315: Causes skin irritation[1][5][12]
Eye Irritation GHS07WarningH319: Causes serious eye irritation[1][5][12]
STOT SE 3 GHS07WarningH335: May cause respiratory irritation[1][5][12]

Handling Recommendations:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14][15]

  • Handling Practices: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Long-term storage at refrigerated temperatures (2-8°C) is recommended to ensure stability.[6]

References

  • PubChem Compound Summary for CID 59496812, 3-Bromo-5-hydroxybenzenemethanol. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 12648409, 3-Bromo-5-methylphenol. National Center for Biotechnology Information. [Link]

  • 3-Bromo-5-(hydroxymethyl)phenol | CAS#:1020336-51-9. Chemsrc. [Link]

  • 3-bromo-5-(hydroxymethyl)phenol. AOBChem USA. [Link]

  • Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. National Institutes of Health (PMC). [Link]

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. [Link]

  • Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journals. [Link]

  • 3-Bromo-5-hydroxybenzyl Alcohol | CAS No : 1020336-51-9. Pharmaffiliates. [Link]

  • Synthesis and paroxonase activities of novel bromophenols. Taylor & Francis Online. [Link]

  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. National Institutes of Health (PMC). [Link]

  • A scalable and green one-minute synthesis of substituted phenols. Royal Society of Chemistry. [Link]

  • The synthetic method of the bromophenol of 3 amino 4 - Google Patents.
  • Safety Data Sheet: Phenol. Carl ROTH. [Link]

  • Safety Data Sheet: Phenol. Chemos GmbH & Co. KG. [Link]

  • The mass spectrum of 3-bromo-2-hydroxypropyl phenyl ether. ResearchGate. [Link]

  • Ring reactions of phenol. Chemguide. [Link]

  • Our Products. Orbit Chem Pharmaceuticals Pvt. Ltd. [Link]

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3-Bromo-5-(hydroxymethyl)phenol synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-5-(hydroxymethyl)phenol

Introduction

3-Bromo-5-(hydroxymethyl)phenol is a valuable substituted aromatic compound that serves as a versatile building block in the synthesis of more complex molecules. Its trifunctional nature, featuring a phenol, a benzyl alcohol, and a bromine atom, allows for a diverse range of chemical transformations. This makes it a significant intermediate for researchers in drug development and materials science, where the precise placement of functional groups is crucial for designing molecules with specific biological activities or material properties.

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis and characterization of 3-Bromo-5-(hydroxymethyl)phenol. It explores viable synthetic strategies and details the analytical techniques used to confirm the structure and purity of the compound.

Physicochemical Properties

PropertyValue
IUPAC Name 3-bromo-5-(hydroxymethyl)phenol[1]
Synonyms 3-Bromo-5-hydroxybenzyl alcohol, 5-Bromo-3-hydroxybenzyl alcohol
CAS Number 1020336-51-9[1]
Molecular Formula C₇H₇BrO₂[1]
Molecular Weight 203.03 g/mol [1]
Appearance Expected to be a solid

Synthesis of 3-Bromo-5-(hydroxymethyl)phenol

Two primary retrosynthetic pathways are considered for the synthesis of 3-Bromo-5-(hydroxymethyl)phenol.

Synthesis_Pathways cluster_0 Pathway 1: Electrophilic Bromination cluster_1 Pathway 2: Reduction Target 3-Bromo-5-(hydroxymethyl)phenol Start1 3,5-Dihydroxybenzyl alcohol Target->Start1 Selective Bromination Start2 3-Bromo-5-hydroxybenzoic acid Target->Start2 Reduction Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR FTIR FT-IR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS Confirmation Structural Confirmation and Purity Assessment NMR->Confirmation FTIR->Confirmation MS->Confirmation

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 3-Bromo-5-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-5-(hydroxymethyl)phenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction and detailed interpretation of the NMR spectra, offering insights into the structural elucidation of this substituted phenol. The guide further outlines detailed experimental protocols for sample preparation and data acquisition, ensuring reproducibility and accuracy. Through a combination of theoretical principles, empirical data, and practical considerations, this whitepaper serves as an essential resource for the characterization of 3-Bromo-5-(hydroxymethyl)phenol and related aromatic compounds.

Introduction: The Structural Significance of 3-Bromo-5-(hydroxymethyl)phenol

3-Bromo-5-(hydroxymethyl)phenol is a substituted aromatic compound featuring a phenol, a brominated carbon, and a hydroxymethyl group. Its unique substitution pattern makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. The precise arrangement of its functional groups dictates its reactivity and biological activity, making unambiguous structural confirmation paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. This guide will provide a detailed theoretical and practical overview of the ¹H and ¹³C NMR spectra of 3-Bromo-5-(hydroxymethyl)phenol.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of 3-Bromo-5-(hydroxymethyl)phenol is predicted to exhibit distinct signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, and the hydroxyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Theoretical Chemical Shift Prediction (¹H NMR)

The chemical shifts of the aromatic protons can be estimated using an additive model based on the substituent chemical shift (SCS) effects of the bromo, hydroxyl, and hydroxymethyl groups on the chemical shift of benzene. The chemical shift of benzene is solvent-dependent; for this prediction, we will use the value of 7.26 ppm as a reference for a solution in chloroform-d (CDCl₃)[1].

The predicted chemical shifts for the aromatic protons (H-2, H-4, and H-6) are calculated as follows:

  • δ(H) = δ(benzene) + ΣSCS

Where ΣSCS is the sum of the substituent chemical shift increments for each substituent relative to the proton of interest.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
H-2~7.15t~1.9
H-4~6.99t~1.9
H-6~6.87t~1.9
-CH₂-~4.65s-
Ar-OH~5.0-6.0br s-
-CH₂OH~1.5-2.5br s-

Note: Predicted chemical shifts are estimations and may vary based on solvent, concentration, and temperature.

Rationale Behind the Spectral Features
  • Aromatic Protons (H-2, H-4, H-6): The three aromatic protons are chemically non-equivalent and are expected to appear in the aromatic region of the spectrum (typically 6.5-8.0 ppm). The hydroxyl group is an activating, ortho-, para-directing group, causing an upfield shift (to lower ppm) of the protons at the ortho and para positions. Conversely, the bromine atom is a deactivating, ortho-, para-directing group with a deshielding effect. The hydroxymethyl group has a weaker electronic effect. The interplay of these substituent effects results in the predicted chemical shifts. The protons at positions 2, 4, and 6 will each appear as a triplet due to meta-coupling with their two neighboring aromatic protons. The meta-coupling constant (⁴J) in benzene rings is typically small, around 1-3 Hz.

  • Hydroxymethyl Protons (-CH₂-): The two protons of the hydroxymethyl group are equivalent and are expected to appear as a singlet. Their chemical shift is influenced by the adjacent aromatic ring and the electronegative oxygen atom, placing them in the benzylic proton region, typically around 4.5-5.0 ppm.

  • Hydroxyl Protons (Ar-OH and -CH₂OH): The chemical shifts of the phenolic and alcoholic hydroxyl protons are highly variable and depend on factors such as solvent, concentration, and temperature due to hydrogen bonding. They typically appear as broad singlets and their signals may be exchanged with deuterium upon addition of D₂O. The phenolic proton is generally more deshielded than the alcoholic proton.

Predicted ¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of 3-Bromo-5-(hydroxymethyl)phenol will display seven distinct signals, corresponding to the seven non-equivalent carbon atoms in the molecule.

Theoretical Chemical Shift Prediction (¹³C NMR)

Similar to the ¹H NMR prediction, the ¹³C chemical shifts can be estimated using an additive model with the chemical shift of benzene (128.4 ppm in CDCl₃) as the reference[1].

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C-1 (-OH)~156
C-2~116
C-3 (-Br)~123
C-4~124
C-5 (-CH₂OH)~143
C-6~115
-CH₂OH~64

Note: Predicted chemical shifts are estimations and may vary based on solvent and other experimental conditions.

Causality of the Carbon Chemical Shifts
  • Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are significantly influenced by the substituents.

    • C-1 (ipso-carbon to -OH): The oxygen of the hydroxyl group strongly deshields the attached carbon, causing its signal to appear significantly downfield.

    • C-3 (ipso-carbon to -Br): The bromine atom has a moderate deshielding effect on the carbon it is attached to.

    • C-5 (ipso-carbon to -CH₂OH): The hydroxymethyl group has a smaller deshielding effect on the ipso-carbon compared to the hydroxyl and bromo groups.

    • C-2, C-4, and C-6: The chemical shifts of these carbons are influenced by the combined electronic effects of the three substituents. The hydroxyl group tends to shield the ortho and para carbons, while the bromo group has a more complex effect.

  • Hydroxymethyl Carbon (-CH₂OH): This carbon is attached to an electronegative oxygen atom, which causes its signal to appear in the range of 60-70 ppm, a typical region for sp³-hybridized carbons bonded to oxygen[2].

Experimental Protocols: A Self-Validating System

To obtain high-quality and reproducible NMR spectra of 3-Bromo-5-(hydroxymethyl)phenol, the following detailed experimental protocols should be followed.

Sample Preparation
  • Analyte Purity: Ensure the 3-Bromo-5-(hydroxymethyl)phenol sample is of high purity. Impurities will introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for phenolic compounds. The choice of solvent can affect the chemical shifts, particularly for the hydroxyl protons[3].

  • Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time[4].

  • Filtration: To ensure a homogeneous magnetic field, the sample solution must be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube[5].

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (typically a very small amount, as it is volatile). However, modern NMR spectrometers can lock onto the deuterium signal of the solvent, and the residual solvent peak can be used as a secondary reference[6].

NMR Data Acquisition

The following are typical acquisition parameters for a modern NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 scans, depending on the sample concentration.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A spectral width of 200-240 ppm is standard for ¹³C NMR.

Visualization of Molecular Structure and NMR Correlations

Visual aids are crucial for understanding the relationship between the molecular structure and the resulting NMR spectra.

Figure 2: Predicted ¹H NMR spin-spin coupling network.

Conclusion

This technical guide has provided a detailed theoretical and practical framework for understanding the ¹H and ¹³C NMR spectra of 3-Bromo-5-(hydroxymethyl)phenol. By applying the principles of substituent effects and providing robust experimental protocols, this document equips researchers with the necessary knowledge to confidently identify and characterize this important chemical entity. The predicted spectral data, coupled with the provided rationale, serve as a valuable reference for spectral assignment and structural verification. Adherence to the outlined experimental procedures will ensure the acquisition of high-quality, reliable NMR data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

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  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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  • Breitmaier, E., & Voelter, W. (2008). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

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A Comprehensive Technical Guide to the Solubility of 3-Bromo-5-(hydroxymethyl)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Significance of Solubility for a Versatile Building Block

3-Bromo-5-(hydroxymethyl)phenol is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a versatile building block in the development of novel pharmaceutical agents and other functional organic molecules is predicated on its reactivity and, critically, its solubility characteristics. A thorough understanding of its solubility in various organic solvents is paramount for researchers, scientists, and drug development professionals. This knowledge informs crucial decisions in reaction engineering, purification strategies, formulation development, and ultimately, the successful translation of laboratory-scale synthesis to viable production processes.

This in-depth technical guide provides a comprehensive overview of the solubility of 3-Bromo-5-(hydroxymethyl)phenol. Moving beyond a simple tabulation of data, this guide delves into the physicochemical principles governing its solubility, offers predictive insights based on its molecular structure, and provides a detailed, field-proven protocol for its experimental determination.

Physicochemical Properties of 3-Bromo-5-(hydroxymethyl)phenol: A Molecular Portrait

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters of 3-Bromo-5-(hydroxymethyl)phenol, as detailed in its PubChem entry (CID 59496812), provide a foundation for understanding its behavior in different solvent environments.[1]

PropertyValueSignificance for Solubility
Molecular Formula C₇H₇BrO₂Provides the elemental composition.
Molecular Weight 203.03 g/mol Influences the energy required to overcome crystal lattice forces.
XLogP3-AA 1.4Indicates a moderate lipophilicity, suggesting solubility in both polar and non-polar organic solvents.
Hydrogen Bond Donor Count 2The phenolic hydroxyl and the hydroxymethyl groups can donate hydrogen bonds, favoring solubility in protic solvents.
Hydrogen Bond Acceptor Count 2The oxygen atoms of the hydroxyl groups can accept hydrogen bonds, enhancing interactions with a wide range of solvents.
Topological Polar Surface Area (TPSA) 40.5 ŲA moderate TPSA suggests good potential for membrane permeability and interactions with polar solvents.

The presence of both a lipophilic brominated aromatic ring and hydrophilic hydroxyl groups imparts an amphiphilic character to the molecule. This duality is central to its solubility profile, allowing for a degree of solubility across a spectrum of organic solvents.

Theoretical Framework: The Interplay of Forces Governing Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamically driven process governed by the Gibbs free energy change (ΔG = ΔH – TΔS).[2] A negative ΔG, indicating a spontaneous process, is favored by a negative enthalpy of dissolution (ΔH, exothermic) and a positive entropy of mixing (ΔS). The interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules dictates the overall enthalpy change.

For 3-Bromo-5-(hydroxymethyl)phenol, the following interactions are key:

  • Hydrogen Bonding: The phenolic and benzylic hydroxyl groups are capable of forming strong hydrogen bonds.[3][4] This is a dominant factor in its solubility in protic solvents like alcohols (methanol, ethanol) and in aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate). Generally, highly hydroxylated phenolic compounds are more soluble in polar solvents like alcohols.[5]

  • Dipole-Dipole Interactions: The polar C-Br and C-O bonds create a molecular dipole, promoting interactions with polar aprotic solvents such as dichloromethane and dimethyl sulfoxide.

  • Van der Waals Forces: The aromatic ring contributes to London dispersion forces, which are the primary mechanism for solubility in non-polar solvents like toluene and hexane. While phenols can be soluble in non-polar solvents, the presence of the polar hydroxyl groups can limit this solubility.[6]

The principle of "like dissolves like" serves as a useful heuristic.[7] Solvents with similar polarity and hydrogen bonding capabilities to 3-Bromo-5-(hydroxymethyl)phenol are expected to be the most effective.

Predicted Solubility Profile of 3-Bromo-5-(hydroxymethyl)phenol

Based on the physicochemical properties and theoretical principles, a qualitative solubility profile can be predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh Strong hydrogen bonding interactions between the solute's hydroxyl groups and the solvent.
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to High Good dipole-dipole interactions and hydrogen bond accepting capabilities of the solvents.
Halogenated Dichloromethane (DCM), ChloroformModerate Dipole-dipole interactions are the primary driving force.
Aromatic Toluene, BenzeneLow to Moderate Van der Waals interactions between the aromatic rings can facilitate some solubility.
Non-polar Aliphatic Hexane, HeptaneLow The polar functional groups of the solute are not well-solvated by these non-polar solvents.

It is important to note that these are predictions. For precise applications, experimental determination of solubility is essential.

Experimental Determination of Solubility: A Validated Protocol

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[8] The following protocol provides a step-by-step guide for its implementation.

Diagram of the Shake-Flask Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 3-Bromo-5- (hydroxymethyl)phenol B Add to a known volume of the selected organic solvent A->B Dispersion C Seal the vessel and place in a shaker bath at a controlled temperature B->C Incubation D Agitate for a defined period (e.g., 24-48 hours) to reach equilibrium C->D Equilibration E Allow the solution to stand and the excess solid to settle D->E Settling F Withdraw an aliquot of the supernatant E->F Sampling G Filter the aliquot to remove any undissolved solid F->G Clarification H Prepare a dilution series of the filtrate G->H Quantification I Analyze the concentration using a suitable analytical method (e.g., UV-Vis, HPLC) H->I J Calculate the solubility I->J G cluster_solute 3-Bromo-5-(hydroxymethyl)phenol cluster_solvents Organic Solvents Solute Br-Ar-(CH₂OH)-OH Protic Polar Protic (e.g., Methanol) Solute->Protic Strong H-Bonding (High Solubility) Aprotic Polar Aprotic (e.g., Acetone) Solute->Aprotic Dipole-Dipole & H-Bond Accepting (Moderate-High Solubility) Nonpolar Non-polar (e.g., Toluene) Solute->Nonpolar Van der Waals (Low Solubility)

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The Modern Alchemist's Guide to Phenolic Architectures: A Deep Dive into Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenolic scaffolds are cornerstones in medicinal chemistry, natural product synthesis, and materials science. Their inherent electronic richness makes them prime substrates for electrophilic aromatic substitution (EAS), a powerful tool for molecular elaboration. However, this high reactivity, a double-edged sword, presents significant challenges in achieving regioselectivity and avoiding undesirable side reactions such as polysubstitution and oxidation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the core principles and practical applications of EAS reactions on phenols. We will delve into the mechanistic underpinnings of phenol's reactivity, dissect key transformations with field-proven protocols, and explore advanced strategies for precise molecular engineering.

The Phenolic Ring: An Electron-Rich Nucleophile

The hydroxyl (-OH) group of a phenol profoundly influences the reactivity of the aromatic ring. Through a combination of inductive and resonance effects, it acts as a potent activating group, making the ring significantly more nucleophilic than benzene.[1][2]

  • Inductive Effect: The electronegative oxygen atom withdraws electron density from the ring through the sigma bond, a deactivating effect.

  • Resonance Effect: The lone pairs on the oxygen atom are delocalized into the aromatic pi-system, increasing electron density at the ortho and para positions.[2][3] This resonance effect is dominant, leading to a substantial rate enhancement for EAS reactions.[1]

This increased electron density stabilizes the arenium ion intermediate formed during the reaction, lowering the activation energy of the electrophilic attack.[3][4] Consequently, phenols often undergo EAS reactions under much milder conditions than benzene, in some cases without the need for a Lewis acid catalyst.[1][5]

Navigating the Regiochemical Landscape: Ortho, Para, and Meta Considerations

The resonance delocalization of the hydroxyl's lone pairs results in a significant increase in electron density at the ortho and para positions, making the -OH group a strong ortho, para-director.[3][4] The regioselectivity of EAS on phenols is a delicate interplay of several factors:

  • Steric Hindrance: The para position is generally less sterically hindered than the ortho positions, which can favor the formation of the para-substituted product, especially with bulky electrophiles or substituted phenols.[6]

  • Solvent Effects: The choice of solvent can influence the ortho/para ratio. Non-polar solvents can favor monohalogenation by minimizing the ionization of phenol to the more reactive phenoxide ion.[4]

  • Temperature: In some reactions, such as sulfonation, temperature can be a critical determinant of the major product, reflecting thermodynamic versus kinetic control.[4]

Recent advances have focused on developing catalytic systems to override the inherent ortho, para-directivity and achieve the more challenging meta-selective functionalization.[3]

Key Electrophilic Aromatic Substitution Reactions of Phenols: A Practical Guide

This section provides a detailed overview of the most important EAS reactions of phenols, complete with mechanistic insights and illustrative protocols.

Halogenation: Taming a Vigorous Reaction

Due to the high reactivity of the phenolic ring, halogenation can be difficult to control, often leading to polysubstituted products.[7] For instance, the reaction of phenol with bromine water readily yields a white precipitate of 2,4,6-tribromophenol.[1][3]

Controlling Monosubstitution:

Achieving selective monohalogenation requires careful control of reaction conditions. The use of non-polar solvents like carbon disulfide (CS₂), carbon tetrachloride (CCl₄), or chloroform at low temperatures can limit the formation of the highly reactive phenoxide ion and favor the formation of monobromophenols.[3][4]

Table 1: Solvent Effects on the Bromination of Phenol

SolventTemperatureMajor Product(s)Reference
Water (Bromine Water)Room Temperature2,4,6-Tribromophenol[3]
Carbon Disulfide (CS₂)273 K (0 °C)o-Bromophenol and p-Bromophenol[4]

Modern Approaches to Regioselective Halogenation:

Contemporary research focuses on catalytic methods to achieve high regioselectivity. Ammonium salt-catalyzed processes using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) have shown excellent ortho-selectivity.[5] The catalyst is believed to form an N-halo intermediate, and the counter-ion plays a crucial role in directing the substitution to the ortho position through hydrogen bonding with the phenolic proton.[5]

Nitration: A Balancing Act of Activation and Oxidation

The nitration of phenol is a classic EAS reaction, but it is complicated by the fact that nitric acid is also a strong oxidizing agent, which can lead to the formation of tarry byproducts.[7]

  • Dilute Nitric Acid: The use of dilute nitric acid at low temperatures (around 298 K) yields a mixture of o-nitrophenol and p-nitrophenol.[3] These isomers can be separated by steam distillation, as the ortho isomer is more volatile due to intramolecular hydrogen bonding.[3]

  • Concentrated Nitric Acid: Treatment with concentrated nitric acid leads to the formation of 2,4,6-trinitrophenol (picric acid).[3]

Protocol for the Selective Nitration of Phenol:

An economical and selective method for the synthesis of o/p-nitrophenols involves controlling physical parameters like acid concentration and temperature. A study reported an optimal yield of 91% (77% ortho and 14% para selectivity) under the following conditions:[8]

  • To 98% phenol in a reaction vessel, add 32.5% nitric acid.

  • Maintain the reaction temperature at 20°C (±2°C).

  • Stir the reaction mixture for 1 hour.

More modern and milder methods utilize reagents like sodium nitrate on wet silica gel, which can provide good yields and selectivity at room temperature.[9]

Sulfonation: A Thermodynamically Controlled Transformation

The sulfonation of phenol with concentrated sulfuric acid is a reversible reaction where the product distribution is highly dependent on the reaction temperature.[4]

  • Kinetic Control (Low Temperature): At room temperature, the reaction favors the formation of the kinetically controlled product, o-hydroxybenzenesulfonic acid.[4]

  • Thermodynamic Control (High Temperature): At higher temperatures (around 373 K or 100°C), the reaction favors the formation of the more stable thermodynamic product, p-hydroxybenzenesulfonic acid.[4]

This temperature-dependent selectivity is a classic example of kinetic versus thermodynamic control in organic synthesis.

Friedel-Crafts Reactions: Navigating the Limitations

While phenols are activated towards Friedel-Crafts reactions, they present several challenges:

  • Alkylation: Friedel-Crafts alkylation of phenols can lead to a mixture of C-alkylated and O-alkylated products. The reaction is also prone to polyalkylation and carbocation rearrangements. However, under certain conditions, such as using HF as a catalyst, para-isomers can be obtained predominantly.[4] The synthesis of the antioxidant Butylated Hydroxytoluene (BHT) from p-cresol is a notable industrial application.[7]

  • Acylation: Friedel-Crafts acylation of phenols is often problematic as the Lewis acid catalyst can coordinate with the phenolic oxygen, deactivating the ring. A more effective approach is the Fries Rearrangement .

The Fries Rearrangement:

This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst (e.g., AlCl₃).[10][11] It is a valuable method for the synthesis of acylphenols.

  • Mechanism: The reaction proceeds through the formation of an acylium carbocation, which then acts as the electrophile in an EAS reaction.[10]

  • Regioselectivity: The ortho/para selectivity is temperature-dependent. Low temperatures favor the para product, while higher temperatures favor the ortho product.[10]

Diagram: The Fries Rearrangement Mechanism

Fries_Rearrangement ArylEster Aryl Ester Complex1 Oxygen-Lewis Acid Complex ArylEster->Complex1 + AlCl₃ LewisAcid Lewis Acid (AlCl₃) AcyliumIon Acylium Carbocation (R-C=O)⁺ Complex1->AcyliumIon Rearrangement HydroxyArylKetone Hydroxy Aryl Ketone (ortho/para) AcyliumIon->HydroxyArylKetone Electrophilic Attack on Ring

Caption: Mechanism of the Fries Rearrangement.

Named Reactions in Phenolic Chemistry: Unique Transformations

Phenols undergo several unique and synthetically important named reactions that leverage their high reactivity.

Kolbe-Schmitt Reaction: The Gateway to Salicylic Acid

This reaction is of immense industrial importance as it is the primary method for synthesizing salicylic acid, the precursor to aspirin.[12]

  • Procedure: Sodium phenoxide is heated with carbon dioxide under high pressure (100 atm) and temperature (125°C), followed by acidification.[12]

  • Mechanism: The phenoxide ion acts as a nucleophile, attacking the weakly electrophilic carbon dioxide. The reaction is believed to proceed through a complex involving the sodium ion, which favors ortho-carboxylation.[5][12]

Diagram: Kolbe-Schmitt Reaction Workflow

Kolbe_Schmitt Phenol Phenol SodiumPhenoxide Sodium Phenoxide Phenol->SodiumPhenoxide + NaOH NaOH Salicylate Sodium Salicylate SodiumPhenoxide->Salicylate + CO2 CO₂ (100 atm, 125°C) SalicylicAcid Salicylic Acid Salicylate->SalicylicAcid + Acid Acid (H₂SO₄)

Caption: Synthesis of Salicylic Acid via the Kolbe-Schmitt Reaction.

Reimer-Tiemann Reaction: Ortho-Formylation

This reaction introduces a formyl (-CHO) group, primarily at the ortho position of a phenol.[3]

  • Reagents: Phenol is treated with chloroform (CHCl₃) in a strong basic solution (e.g., NaOH).[3]

  • Mechanism: The reaction proceeds through the formation of dichlorocarbene (:CCl₂), a highly reactive electrophile, which is attacked by the electron-rich phenoxide ion.[4]

Experimental Protocol for the Reimer-Tiemann Reaction (Synthesis of Vanillin from Guaiacol): [12]

  • Prepare a solution of NaOH (4 mol) in water in a suitable reaction vessel.

  • Add guaiacol (2-methoxyphenol, 1 mol) to the sodium hydroxide solution and heat the mixture to 70°C.

  • Slowly add chloroform (1.2 mol) to the reaction mixture while maintaining the temperature at 70°C.

  • After the addition is complete, continue to stir the mixture for several hours at 70°C.

  • Cool the reaction mixture and carefully acidify with dilute H₂SO₄.

  • Extract the products with diethyl ether.

  • Purify the product by distillation or recrystallization.

Strategic Control: The Role of Protecting Groups

The high reactivity of phenols can be a liability, leading to undesired side reactions. Protecting the hydroxyl group is a common strategy to temporarily attenuate its activating effect and allow for more controlled transformations on the aromatic ring or other parts of the molecule.[13]

  • Acetylation: Converting the hydroxyl group to an acetate ester reduces its electron-donating ability, allowing for more selective substitution. The acetyl group can be easily removed by hydrolysis.[7]

  • Ethers: Formation of ethers (e.g., methyl or benzyl ethers) is another common protecting strategy. These are generally stable to bases and can be cleaved under specific conditions.[13]

  • Silyl Ethers: Silyl ethers are widely used in drug synthesis due to their ease of formation and removal under mild conditions.[13]

Protecting_Group_Strategy ReactivePhenol Highly Reactive Phenol Protection Protection (e.g., Acetylation) ReactivePhenol->Protection ProtectedPhenol Protected, Less Reactive Phenol Protection->ProtectedPhenol EAS Electrophilic Aromatic Substitution ProtectedPhenol->EAS SubstitutedProtectedPhenol Substituted Protected Phenol EAS->SubstitutedProtectedPhenol Deprotection Deprotection (e.g., Hydrolysis) SubstitutedProtectedPhenol->Deprotection FinalProduct Desired Substituted Phenol Deprotection->FinalProduct

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A Technical Guide to the Reactivity of the Hydroxymethyl Group in 3-Bromo-5-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the hydroxymethyl group in 3-Bromo-5-(hydroxymethyl)phenol. This molecule is a key building block in medicinal chemistry and materials science, and understanding its reactivity is paramount for its effective utilization. This document explores the nuanced electronic environment of the benzylic alcohol, influenced by the meta-positioned bromine and hydroxyl substituents, and details its behavior in key synthetic transformations including oxidation, etherification, and esterification. Each section provides a theoretical framework, field-proven experimental protocols, and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Unique Electronic Landscape of 3-Bromo-5-(hydroxymethyl)phenol

3-Bromo-5-(hydroxymethyl)phenol presents a fascinating case study in substituent effects on a benzylic alcohol. The reactivity of the hydroxymethyl group is not governed by simple ortho or para resonance effects, but rather by the inductive and subtle resonance influences of the meta-positioned bromo and hydroxyl groups.

  • Inductive Effects: Both the bromine atom and the phenolic hydroxyl group are electronegative and exert a significant electron-withdrawing inductive effect (-I) on the aromatic ring. This effect decreases the electron density at the benzylic carbon of the hydroxymethyl group, rendering it more electrophilic and potentially influencing the transition states of various reactions.

  • Resonance Effects: The phenolic hydroxyl group is a powerful electron-donating group via resonance (+R), increasing electron density at the ortho and para positions. However, its influence on the meta-positioned hydroxymethyl group is less direct. The bromine atom is a weak deactivator via resonance.

The culmination of these effects results in a hydroxymethyl group that is electronically "deactivated" compared to unsubstituted benzyl alcohol, a critical consideration for reaction design. This guide will dissect the practical implications of this electronic environment on its synthetic transformations.

Oxidation: Selective Conversion to 3-Bromo-5-hydroxybenzaldehyde

The selective oxidation of the primary alcohol in 3-Bromo-5-(hydroxymethyl)phenol to the corresponding aldehyde is a foundational transformation, providing a crucial intermediate for further functionalization. Due to the presence of the electron-withdrawing groups, the benzylic C-H bond is somewhat strengthened, necessitating mild and controlled oxidation conditions to prevent over-oxidation to the carboxylic acid or undesired side reactions involving the phenol.

Recommended Protocol: Swern Oxidation

The Swern oxidation is an exceptionally mild and effective method for this transformation, avoiding the use of heavy metals and proceeding at low temperatures, which preserves the sensitive phenolic group.[1] The reaction utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form the oxidizing species in situ.

Mechanism Overview:

Swern_Oxidation_Mechanism

Detailed Experimental Protocol:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM).

  • Reagent Addition: The flask is cooled to -78 °C (a dry ice/acetone bath). Oxalyl chloride (1.1 equivalents) is added dropwise to the stirred solution.

  • DMSO Activation: A solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM is added dropwise, maintaining the temperature below -60 °C. The reaction is stirred for 15 minutes.

  • Substrate Addition: A solution of 3-Bromo-5-(hydroxymethyl)phenol (1.0 equivalent) in anhydrous DCM is added dropwise, again keeping the temperature below -60 °C. The mixture is stirred for 30 minutes.

  • Base Quench: Triethylamine (5.0 equivalents) is added dropwise. The reaction mixture is allowed to warm to room temperature over 45 minutes.

  • Workup: Water is added to the reaction mixture. The organic layer is separated, washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3-bromo-5-hydroxybenzaldehyde.

Self-Validation and Causality:

  • Low Temperature: Maintaining a temperature of -78 °C is critical to prevent the decomposition of the reactive intermediate and minimize side reactions.

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous to prevent quenching of the reactive species.

  • Order of Addition: The specific order of reagent addition is crucial for the successful formation of the active oxidizing agent.

Parameter Value Rationale
Temperature -78 °CStabilizes the reactive chlorosulfonium ion.[1]
Equivalents (Oxalyl Chloride) 1.1Ensures complete activation of DMSO.
Equivalents (DMSO) 2.2Acts as the primary oxidant.
Equivalents (Triethylamine) 5.0Acts as a non-nucleophilic base to promote the final elimination step.

Etherification: Forming the C-O-C Linkage

Etherification of the hydroxymethyl group offers a route to introduce a variety of functionalities. However, the electron-deficient nature of the benzylic carbon in 3-Bromo-5-(hydroxymethyl)phenol can render standard SN2 conditions, such as the Williamson ether synthesis, less efficient.

Williamson Ether Synthesis: Considerations and Protocol

The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For 3-Bromo-5-(hydroxymethyl)phenol, the acidity of the phenolic proton is significantly greater than that of the benzylic alcohol. Therefore, selective deprotonation of the hydroxymethyl group is challenging. A common strategy is to protect the phenol, perform the etherification on the benzylic alcohol, and then deprotect the phenol.

Workflow for Williamson Ether Synthesis (with protection):

Williamson_Ether_Synthesis

Protocol for Phenol Protection and Subsequent Etherification:

  • Phenol Protection: To a stirred solution of 3-Bromo-5-(hydroxymethyl)phenol (1.0 eq) and a suitable base (e.g., diisopropylethylamine, 1.5 eq) in anhydrous DCM at 0 °C, add a protecting group reagent (e.g., methoxymethyl chloride, MOM-Cl, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up by washing with water and brine, dry the organic layer, and concentrate. Purify if necessary.

  • Etherification: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add a solution of the protected phenol (1.0 eq) in anhydrous THF dropwise. Stir for 30 minutes at 0 °C, then add the desired alkyl halide (1.1 eq). Allow the reaction to warm to room temperature and stir until completion. Quench carefully with water, extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography.

  • Deprotection: Dissolve the protected ether in a suitable solvent (e.g., methanol) and add a catalytic amount of strong acid (e.g., HCl). Stir at room temperature until deprotection is complete. Neutralize with a mild base, concentrate, and purify.

Mitsunobu Reaction: An Alternative Approach

The Mitsunobu reaction provides a powerful alternative for etherification under milder, neutral conditions, and can be particularly effective for substrates prone to side reactions under strongly basic conditions.[2] This reaction involves the in-situ activation of the alcohol with a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).

Mechanism Overview:

Mitsunobu_Reaction_Mechanism

Detailed Experimental Protocol:

  • Reagent Solution: In a flame-dried flask under nitrogen, dissolve 3-Bromo-5-(hydroxymethyl)phenol (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirred solution. A color change and/or precipitation may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Purification: Concentrate the reaction mixture and purify directly by flash column chromatography to separate the desired ether from the triphenylphosphine oxide and hydrazine byproducts.

Esterification: Synthesis of Benzylic Esters

Esterification of the hydroxymethyl group is a common strategy to introduce functionalities that can act as prodrug moieties or modify the physicochemical properties of the parent molecule. The reduced nucleophilicity of the hydroxymethyl group in 3-Bromo-5-(hydroxymethyl)phenol suggests that forcing conditions (e.g., high temperatures, strong acids) should be avoided to prevent side reactions.

Steglich Esterification: A Mild and Efficient Method

The Steglich esterification is a highly effective method that proceeds under neutral conditions at room temperature, making it ideal for sensitive substrates.[3][4] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

Mechanism Overview:

Steglich_Esterification_Mechanism

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of the carboxylic acid (1.1 eq), 3-Bromo-5-(hydroxymethyl)phenol (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.1 eq) in DCM at 0 °C.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Filtration: Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.

  • Workup: Wash the filtrate sequentially with 1 M HCl and saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by flash column chromatography.

Quantitative Data Comparison for Esterification:

Method Conditions Advantages Disadvantages
Fischer Esterification Strong Acid (e.g., H₂SO₄), HeatInexpensive reagentsHarsh conditions, potential for side reactions
Steglich Esterification DCC/EDC, DMAP, Room TempMild, neutral conditions, high yieldsUrea byproduct can complicate purification
Mitsunobu Reaction PPh₃, DEAD/DIAD, 0 °C to RTMild, neutral, good for hindered alcoholsStoichiometric byproducts, cost of reagents

Chemoselectivity: Benzylic Alcohol vs. Phenol

A key consideration when working with 3-Bromo-5-(hydroxymethyl)phenol is the relative reactivity of the benzylic alcohol versus the phenol.

  • Acidity: The phenolic proton is significantly more acidic (pKa ≈ 10) than the benzylic alcohol proton (pKa ≈ 16). Therefore, under basic conditions, the phenoxide will form preferentially.

  • Nucleophilicity: While the phenoxide is a potent nucleophile, the benzylic alcohol can also act as a nucleophile, particularly under neutral or acidic conditions.

  • Reaction Conditions:

    • Basic Conditions (e.g., Williamson Ether Synthesis): Reaction will likely occur at the phenolic position unless it is protected.

    • Neutral/Mildly Acidic Conditions (e.g., Steglich Esterification, Mitsunobu Reaction): These reactions typically favor reaction at the more nucleophilic benzylic alcohol over the less nucleophilic phenol. However, careful control of stoichiometry and reaction conditions is necessary to ensure selectivity.

Conclusion

The hydroxymethyl group of 3-Bromo-5-(hydroxymethyl)phenol, while situated in an electron-deficient environment, is a versatile functional handle for a wide array of synthetic transformations. A thorough understanding of the electronic effects at play, coupled with the selection of appropriate reaction conditions, allows for the selective and high-yielding oxidation, etherification, and esterification of this valuable building block. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to confidently and effectively utilize 3-Bromo-5-(hydroxymethyl)phenol in the synthesis of novel molecules for pharmaceutical and materials science applications.

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Unlocking the Potential of 3-Bromo-5-(hydroxymethyl)phenol: A Strategic Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromo-5-(hydroxymethyl)phenol is a deceptively simple molecule poised for significant impact in medicinal chemistry. While not extensively studied itself, its constituent functional groups—a resorcinol core, a strategically placed bromine atom, and a reactive hydroxymethyl handle—represent a powerful triumvirate of functionalities. This guide deconstructs the molecule's architecture to reveal its potential as a versatile scaffold. We will explore data-driven hypotheses for its application in key therapeutic areas, including oncology and infectious diseases, by drawing parallels to established pharmacophores. Furthermore, this document provides actionable synthetic protocols and outlines a strategic screening cascade, offering a comprehensive roadmap for researchers and drug development professionals to unlock the therapeutic promise of this versatile chemical building block.

Molecular Architecture and Strategic Value

3-Bromo-5-(hydroxymethyl)phenol, also known as 3-bromo-5-hydroxybenzyl alcohol, is a substituted aromatic compound with the molecular formula C₇H₇BrO₂.[1] Its structure is built upon a resorcinol (1,3-dihydroxybenzene) framework, a privileged scaffold in medicinal chemistry. The true potential of this molecule lies in the interplay of its three key functional regions, each offering distinct opportunities for therapeutic design.

dot graph "molecular_architecture" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [color="#5F6368"];

} endomdot Caption: Key functional regions of 3-Bromo-5-(hydroxymethyl)phenol.

A. The Phenolic Hydroxyl Group: The acidic phenolic hydroxyl provides a crucial anchor for hydrogen bonding interactions with biological targets.[2] Its presence is a hallmark of the resorcinol scaffold, which is known for its role in various therapeutic agents, including topical antiseptics and keratolytics.[3][4] This group can be readily derivatized to ethers or esters to modulate physicochemical properties such as lipophilicity and metabolic stability, or to act as a prodrug moiety.[5]

B. The Bromine Atom: Far from being an inert substituent, the bromine atom is a powerful tool in drug design. It significantly influences the molecule's electronic properties and lipophilicity. Critically, it can participate in halogen bonding, a directional, non-covalent interaction with Lewis basic sites (like carbonyl oxygens in a protein backbone) that can substantially enhance binding affinity and selectivity.[6][7] The strength of this interaction is greater for bromine compared to chlorine, making it a valuable addition to a medicinal chemist's arsenal.[6] Bromination can also block sites of metabolism, improving the pharmacokinetic profile of a drug candidate.[8]

C. The Hydroxymethyl Group: This versatile group serves multiple strategic purposes. As a primary alcohol, it is an excellent hydrogen bond donor and acceptor.[9] More importantly, it is a synthetic handle for a wide array of chemical modifications.[10] It can be oxidized to an aldehyde or carboxylic acid for further derivatization, esterified to create prodrugs, or used as a linker to attach larger chemical moieties, enabling fragment-based drug design approaches.[5][9] The introduction of a hydroxymethyl group can also improve a compound's solubility and overall pharmacokinetic properties.[9]

Physicochemical Properties Summary
PropertyValueSource
Molecular FormulaC₇H₇BrO₂PubChem[1]
Molecular Weight203.03 g/mol PubChem[1]
IUPAC Name3-bromo-5-(hydroxymethyl)phenolPubChem[1]
CAS Number1020336-51-9PubChem[1]

Proposed Therapeutic Applications and Mechanistic Rationale

The unique combination of functional groups in 3-Bromo-5-(hydroxymethyl)phenol suggests its utility as a starting scaffold for several therapeutic areas. The following proposals are based on established activities of structurally related compound classes.

Tyrosinase Inhibitors for Hyperpigmentation Disorders

Rationale: The resorcinol core is a well-established pharmacophore for tyrosinase inhibition.[11] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for developing skin-lightening agents. Many resorcinol derivatives function as competitive inhibitors of tyrosinase, likely by chelating the copper ions in the enzyme's active site.[11][12] The bromine atom can enhance binding affinity through halogen bonding with residues in the active site and increase lipophilicity, potentially improving skin penetration.

Hypothetical Binding Interaction:

dot graph tyrosinase_binding { graph [fontname="Arial", rankdir=LR, splines=ortho]; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial"];

} endomdot Caption: Hypothetical binding of a derivative in the tyrosinase active site.

Antimicrobial Agents

Rationale: Bromophenols are a class of natural products, particularly abundant in marine red algae, that exhibit a wide range of biological activities, including potent antimicrobial, antiviral, and antioxidant effects.[13][14] The presence of the bromine atom is often crucial for their activity.[15] The resorcinol moiety itself also contributes to antimicrobial action.[3] By derivatizing the 3-Bromo-5-(hydroxymethyl)phenol scaffold, a library of novel compounds can be generated and screened against clinically relevant pathogens, including drug-resistant strains like MRSA.

Kinase Inhibitors in Oncology

Rationale: Halogen bonding has become a key strategy in the design of potent and selective kinase inhibitors.[6] The "hinge" region of the ATP-binding pocket in many kinases features a backbone carbonyl oxygen that can act as a halogen bond acceptor. A bromine atom on a phenyl ring can form a strong interaction at this site, anchoring the inhibitor. The phenolic and hydroxymethyl groups can then be functionalized to form additional hydrogen bonds and occupy adjacent hydrophobic pockets, leading to high-affinity binding.

Enabling Chemistry: Synthetic Diversification Strategies

The value of 3-Bromo-5-(hydroxymethyl)phenol lies in its identity as a versatile building block.[16][17] Its three distinct functional groups can be selectively modified to generate a diverse chemical library for screening.

dot graph "synthesis_workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368"]; edge [color="#4285F4"];

} endomdot Caption: High-level workflow for synthetic diversification.

Protocol 1: O-Alkylation of the Phenolic Hydroxyl (Williamson Ether Synthesis)

This protocol allows for the introduction of various alkyl or aryl groups at the phenolic position to probe steric and electronic requirements in a binding pocket and to modulate solubility.

1. Reagents and Materials:

  • 3-Bromo-5-(hydroxymethyl)phenol
  • Potassium carbonate (K₂CO₃), anhydrous
  • Desired alkyl halide (e.g., benzyl bromide, ethyl iodide)
  • N,N-Dimethylformamide (DMF), anhydrous
  • Ethyl acetate
  • Saturated sodium bicarbonate solution
  • Brine
  • Anhydrous magnesium sulfate (MgSO₄)
  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

2. Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3-Bromo-5-(hydroxymethyl)phenol (1.0 eq).
  • Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).
  • Add anhydrous K₂CO₃ (2.0 eq) to the solution.
  • Add the alkyl halide (1.1 eq) dropwise at room temperature.
  • Heat the reaction mixture to 60 °C and stir for 4-12 hours, monitoring by TLC.
  • Upon completion, cool the reaction to room temperature and pour it into water.
  • Extract the aqueous layer three times with ethyl acetate.
  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired ether.

Causality: K₂CO₃ is a mild base sufficient to deprotonate the more acidic phenolic hydroxyl over the benzylic alcohol. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction. The aqueous workup removes the base and excess DMF.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol enables the formation of a new carbon-carbon bond at the bromine position, allowing for the introduction of diverse aryl or heteroaryl moieties. This is a powerful method for exploring structure-activity relationships.[18]

1. Reagents and Materials:

  • 3-Bromo-5-(hydroxymethyl)phenol derivative (e.g., from Protocol 1 with a protected alcohol)
  • Arylboronic acid (1.2 eq)
  • Palladium(II) acetate (Pd(OAc)₂), (0.05 eq)
  • Triphenylphosphine (PPh₃), (0.10 eq) or other suitable ligand
  • Potassium carbonate (K₂CO₃), aqueous solution (2 M)
  • Toluene or 1,4-Dioxane
  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

2. Procedure:

  • Note: It is often necessary to first protect the hydroxymethyl group (e.g., as a silyl ether) to prevent side reactions.
  • To a round-bottom flask, add the protected bromo-phenol starting material (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and the phosphine ligand (0.10 eq).
  • Evacuate and backfill the flask with nitrogen three times.
  • Add the solvent (e.g., toluene) and the aqueous K₂CO₃ solution.
  • Heat the mixture to 80-100 °C and stir vigorously for 6-24 hours until the starting material is consumed (monitor by TLC or LC-MS).
  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
  • Purify the crude product by column chromatography.
  • If necessary, deprotect the alcohol using standard conditions (e.g., TBAF for a silyl ether).

Causality: The palladium catalyst facilitates the cross-coupling reaction between the aryl bromide and the boronic acid. The base is required for the transmetalation step of the catalytic cycle. The choice of ligand is critical and can significantly impact reaction efficiency.

Proposed Biological Screening Cascade

Once a library of derivatives has been synthesized, a systematic screening cascade is essential to identify promising lead compounds.

dot graph "screening_cascade" { graph [fontname="Arial", rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368"]; edge [color="#202124"];

} endomdot Caption: A tiered approach for efficient screening and lead identification.

Screening Assays Summary
TierAssay TypeExample EndpointPurpose
1 BiochemicalIC₅₀ vs. Mushroom TyrosinaseDirect measure of target engagement and potency.
1 BiochemicalIC₅₀ vs. selected Kinase panelIdentify potential anticancer activity and initial selectivity.
2 Cell-BasedMelanin reduction in B16-F10 melanoma cellsConfirm cellular activity and assess cytotoxicity.
2 Cell-BasedMinimum Inhibitory Concentration (MIC)Determine potency against bacterial strains (e.g., S. aureus).
3 In Vitro ADMEHuman Liver Microsomal StabilityEarly assessment of metabolic stability.
3 SafetyhERG Patch Clamp AssayEarly flag for potential cardiotoxicity.

Conclusion

3-Bromo-5-(hydroxymethyl)phenol represents a scaffold of high potential, embodying key principles of modern medicinal chemistry. Its three distinct and strategically positioned functional groups provide a robust platform for generating diverse molecular architectures through reliable and well-established synthetic methodologies. The logical integration of a resorcinol core, a halogen bond donor, and a versatile synthetic handle suggests promising avenues for the development of novel therapeutics in areas such as dermatology, infectious disease, and oncology. This guide provides the foundational strategy and actionable protocols to empower researchers to systematically explore the chemical space around this scaffold and translate its inherent potential into tangible drug discovery programs.

References

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  • Pintus, F., et al. (2018). Antidermatophytic Action of Resorcinol Derivatives: Ultrastructural Evidence of the Activity of Phenylethyl Resorcinol against Microsporum gypseum. Molecules. [Link]

  • Pereira, L., et al. (2023). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI. [Link]

  • de Oliveira, R. S., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Pharmaceuticals. [Link]

  • Gunasekaran, S., et al. (2017). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Bioorganic & Medicinal Chemistry Letters. [Link]

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  • Kim, D., et al. (2021). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. MDPI. [Link]

  • Aricò, F., et al. (2023). Upgrading Renewable Phenols to Functional Benzyl Chlorides and Formamides: Versatile Building Blocks for the Chemical Industry. Molecules. [Link]

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  • ResearchGate. (2019). Hydroxyl Groups in Synthetic and Natural Product Derived Therapeutics – A Perspective on a Common Functional Group. [Link]

  • ResearchGate. (2011). Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors. [Link]

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The Versatile Architect: A Technical Guide to 3-Bromo-5-(hydroxymethyl)phenol in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 3-Bromo-5-(hydroxymethyl)phenol, a trifunctional building block of significant interest to researchers, scientists, and professionals in drug development and materials science. We will delve into the nuanced reactivity of its three key functional groups—the phenolic hydroxyl, the benzylic alcohol, and the aryl bromide—and present a compelling case for its utility in the architecturally demanding synthesis of complex molecular scaffolds. This guide will move beyond a simple recitation of facts to explain the underlying principles that govern its reactivity, offering field-proven insights and detailed, self-validating protocols for its synthesis and strategic deployment in advanced organic synthesis.

Introduction: The Strategic Advantage of a Trifunctional Phenol

In the intricate world of molecular design and synthesis, the strategic selection of starting materials is paramount. 3-Bromo-5-(hydroxymethyl)phenol, with its unique arrangement of three distinct functional groups on a central phenyl scaffold, presents a compelling platform for the construction of diverse and complex molecules. The inherent differences in the reactivity of the phenolic hydroxyl, the primary benzylic alcohol, and the aryl bromide allow for a high degree of synthetic flexibility, enabling chemists to perform sequential and chemoselective modifications. This guide will illuminate the strategic considerations for harnessing the full potential of this versatile building block.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a molecule's physical and chemical properties is the foundation of its effective application.

PropertyValueSource
Molecular Formula C₇H₇BrO₂[1]
Molecular Weight 203.03 g/mol [1]
CAS Number 1020336-51-9[2]
Appearance White to off-white powder[3]
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents.General Knowledge

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl protons. The aromatic protons will exhibit splitting patterns characteristic of a 1,3,5-trisubstituted benzene ring. The benzylic protons will appear as a singlet, which may broaden with the presence of moisture, and the phenolic and alcoholic protons will also present as singlets, with their chemical shifts being solvent and concentration-dependent.

  • ¹³C NMR: The carbon NMR will display signals for the seven unique carbon atoms in the molecule, including the two oxygen-bearing aromatic carbons, the bromine-bearing aromatic carbon, the three aromatic CH carbons, and the benzylic methylene carbon.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the phenolic and alcoholic hydroxyl groups, typically in the region of 3200-3600 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Synthesis of 3-Bromo-5-(hydroxymethyl)phenol: A Proposed Scalable Route

While several commercial suppliers offer 3-bromo-5-(hydroxymethyl)phenol, an in-house, scalable synthesis is often desirable for large-scale campaigns. Drawing inspiration from the synthesis of the related compound 3,5-bis(hydroxymethyl)phenol, a plausible and efficient route involves the selective bromination of a readily available starting material.[4]

Proposed Synthetic Pathway

Synthesis_of_3-Bromo-5-(hydroxymethyl)phenol Start 3,5-Dihydroxybenzyl alcohol Reagent1 N-Bromosuccinimide (NBS) Acetonitrile, rt Start->Reagent1 1.0 eq. Product 3-Bromo-5-(hydroxymethyl)phenol Reagent1->Product Selective Bromination caption Proposed synthesis of 3-Bromo-5-(hydroxymethyl)phenol.

Caption: Proposed synthesis of 3-Bromo-5-(hydroxymethyl)phenol.

Detailed Experimental Protocol: Selective Monobromination

Causality: The electron-donating nature of the two hydroxyl groups in 3,5-dihydroxybenzyl alcohol strongly activates the aromatic ring towards electrophilic substitution. The ortho and para positions relative to both hydroxyl groups are highly activated. By using a mild brominating agent like N-bromosuccinimide (NBS) and controlling the stoichiometry, selective monobromination at the less sterically hindered C4 position (para to one hydroxyl and ortho to the other) can be achieved.

  • Reaction Setup: To a solution of 3,5-dihydroxybenzyl alcohol (1.0 eq.) in acetonitrile (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add N-bromosuccinimide (1.05 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 3-bromo-5-(hydroxymethyl)phenol as a white to off-white solid.

Strategic Functionalization: A Trifecta of Reactivity

The synthetic utility of 3-bromo-5-(hydroxymethyl)phenol lies in the ability to selectively address its three functional groups. The order of transformations is critical and must be planned with a clear understanding of the reactivity of each site.

Reactivity Hierarchy

Reactivity_Hierarchy Phenol Phenolic -OH (Most Acidic/Nucleophilic) Alcohol Benzylic -OH (Nucleophilic/Can be Oxidized) Phenol->Alcohol More Reactive Bromide Aryl-Br (Cross-Coupling Handle) Alcohol->Bromide More Reactive caption Reactivity hierarchy of functional groups.

Caption: Reactivity hierarchy of functional groups.

Key Transformations and Applications

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is the most acidic and often the most nucleophilic site in the molecule, making it a prime target for initial functionalization.

The synthesis of biaryl ethers is a cornerstone of medicinal chemistry. The phenolic hydroxyl of 3-bromo-5-(hydroxymethyl)phenol can be readily alkylated under Williamson ether synthesis conditions.

Detailed Experimental Protocol: O-Alkylation

Causality: The use of a moderate base like potassium carbonate is sufficient to deprotonate the acidic phenolic hydroxyl without significantly affecting the less acidic benzylic alcohol. The resulting phenoxide is a potent nucleophile that readily displaces a suitable leaving group (e.g., bromide, iodide, or tosylate) on the alkylating agent.

  • Reaction Setup: To a solution of 3-bromo-5-(hydroxymethyl)phenol (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add potassium carbonate (1.5 eq.) and the desired alkyl halide (1.1 eq.).

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Reactions at the Aryl Bromide: The Gateway to Biaryls

The aryl bromide functionality serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful tool for the construction of biaryl and substituted aromatic systems.[5] The aryl bromide of our building block can be efficiently coupled with a variety of boronic acids or esters.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Causality: This reaction requires a palladium catalyst, typically in its Pd(0) oxidation state, which undergoes oxidative addition into the aryl-bromide bond. A base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity.

  • Reaction Setup: In a reaction vessel, combine 3-bromo-5-(hydroxymethyl)phenol (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like sodium carbonate (2.0 eq.).

  • Solvent and Degassing: Add a mixture of a suitable organic solvent (e.g., toluene, dioxane, or DMF) and water. Thoroughly degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere to 80-100 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

Reactions at the Benzylic Alcohol

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be used as a nucleophile in esterification or etherification reactions, typically after protection of the more reactive phenolic hydroxyl.

The selective oxidation of the benzylic alcohol to the corresponding aldehyde introduces a new reactive handle for further elaboration, such as reductive amination or Wittig reactions.

Detailed Experimental Protocol: Oxidation with Manganese Dioxide

Causality: Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for benzylic and allylic alcohols. It operates under neutral conditions, which is advantageous for substrates with acid- or base-sensitive functional groups. The reaction is a heterogeneous process, simplifying product isolation.

  • Reaction Setup: To a solution of (phenolic-protected) 3-bromo-5-(hydroxymethyl)phenol (1.0 eq.) in a solvent like dichloromethane or chloroform, add activated manganese dioxide (5-10 eq.).

  • Reaction Conditions: Stir the suspension vigorously at room temperature for 12-48 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with the reaction solvent. Concentrate the filtrate to obtain the crude aldehyde, which can be purified by column chromatography.

Orthogonal Protecting Group Strategies

The successful synthesis of complex molecules from 3-bromo-5-(hydroxymethyl)phenol often necessitates the use of orthogonal protecting groups to selectively mask one or two of the functional groups while another is being transformed.

Protecting_Groups Phenol Phenolic -OH PG_Phenol Protecting Groups: - Methyl (Me) - Benzyl (Bn) - Silyl Ethers (TBS, TIPS) Phenol->PG_Phenol Protection Alcohol Benzylic -OH PG_Alcohol Protecting Groups: - Silyl Ethers (TBS, TBDPS) - Acetate (Ac) - Tetrahydropyranyl (THP) Alcohol->PG_Alcohol Protection caption Common protecting groups for hydroxyls. Synthetic_Scheme A 3-Bromo-5-(hydroxymethyl)phenol B Step 1: O-Alkylation (Phenolic -OH) A->B C Intermediate 1 B->C D Step 2: Suzuki Coupling (Aryl-Br) C->D E Intermediate 2 D->E F Step 3: Oxidation (Benzylic -OH) E->F G Target Molecule F->G caption Hypothetical multi-step synthesis.

Caption: Hypothetical multi-step synthesis.

This hypothetical pathway demonstrates a logical sequence of transformations, starting with the most reactive phenolic hydroxyl, followed by the versatile aryl bromide, and concluding with the modification of the benzylic alcohol.

Conclusion

3-Bromo-5-(hydroxymethyl)phenol is a powerful and versatile building block for the synthesis of complex molecules. Its trifunctional nature, when approached with a strategic understanding of the relative reactivity of its functional groups and the principles of orthogonal protection, opens up a vast landscape of synthetic possibilities. This guide has provided a framework for thinking about and utilizing this valuable reagent, with the aim of empowering researchers to design and execute more efficient and innovative synthetic routes towards novel therapeutics and advanced materials.

References

  • Google Patents. US8299306B2 - Accelerated synthesis of substituted hydroxymethyl phenols. [6]8. PubMed. Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. [Link] [7]9. Google Patents. US4851588A - Novel process for the preparation of bronopol. [8]10. ResearchGate. ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. [Link]

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A Senior Application Scientist's Guide to the Synthesis of Substituted Bromophenols

Author: BenchChem Technical Support Team. Date: February 2026

Substituted bromophenols are a critical class of intermediates in the synthesis of a vast array of high-value molecules, including pharmaceuticals, agrochemicals, and functional materials. Their utility stems from the unique reactivity of the brominated aromatic ring, which allows for a diverse range of subsequent chemical transformations. This guide provides an in-depth review of the primary synthetic routes to substituted bromophenols, offering field-proven insights into experimental choices, detailed protocols, and a comparative analysis of methodologies.

Electrophilic Aromatic Bromination: The Workhorse of Bromophenol Synthesis

The direct electrophilic bromination of phenols is the most common and straightforward approach to synthesizing bromophenols. The hydroxyl group is a potent activating group, strongly directing electrophilic attack to the ortho and para positions of the aromatic ring. The choice of brominating agent and reaction conditions is paramount in controlling the regioselectivity and extent of bromination.

Mechanism of Electrophilic Bromination of Phenol

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The electron-rich phenol ring attacks an electrophilic bromine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. Subsequent deprotonation by a weak base regenerates the aromatic ring, yielding the brominated phenol.

Electrophilic_Bromination cluster_0 Mechanism of Electrophilic Bromination of Phenol Phenol Phenol Sigma_Complex Sigma Complex (Wheland Intermediate) Phenol->Sigma_Complex Attack on Br+ Br2 Br-Br Product Bromophenol Sigma_Complex->Product -H+ HBr H-Br

Caption: General mechanism of electrophilic bromination of phenol.

Regiocontrol in Phenol Bromination

A significant challenge in the electrophilic bromination of phenols is controlling the regioselectivity between the ortho and para positions, as well as preventing over-bromination to di- or tri-substituted products.

In the absence of steric hindrance, the para position is often the kinetically and thermodynamically favored site of bromination.

Protocol 1: para-Selective Bromination of Phenol [1]

  • Reaction Setup: Dissolve one molar equivalent of phenol in a minimal amount of a suitable ester solvent, such as ethyl acetate, in a flask equipped with a dropping funnel and a stirrer. Cool the solution to 0-10°C in an ice bath.

  • Bromine Addition: Prepare a solution of one molar equivalent of bromine in the same ester solvent. Add this solution dropwise to the phenol solution while maintaining the temperature between 0°C and 10°C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted bromine. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield predominantly p-bromophenol.

SubstrateSolventTemperature (°C)Yield of p-bromophenol (%)Reference
PhenolEthyl Acetate090-96[1]

Achieving high ortho-selectivity often requires specific reagents and conditions that exploit steric or coordinating effects.

Protocol 2: ortho-Selective Bromination using N-Bromosuccinimide (NBS) and an Amine Catalyst [2]

  • Reaction Setup: In a round-bottom flask, dissolve the phenol (e.g., 2-substituted phenol) and a catalytic amount of a secondary amine, such as dibutylamine (typically 0.1 equivalents), in dichloromethane.

  • NBS Addition: Prepare a solution of N-bromosuccinimide (NBS) (1.0-1.2 equivalents) in dichloromethane. Add the NBS solution dropwise to the phenol solution over 30 minutes at room temperature.

  • Reaction Progression: Stir the reaction mixture for 1-2 hours at room temperature. Monitor the reaction by TLC.

  • Work-up: Acidify the reaction mixture to pH 1 with concentrated sulfuric acid and add water. Separate the organic layer, dry it with magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to isolate the ortho-brominated phenol.

The proposed mechanism for this ortho-selectivity involves the formation of a more sterically demanding N-bromoamine intermediate, which preferentially delivers the bromine to the less hindered ortho position.[2]

Ortho_Bromination_Workflow cluster_workflow Ortho-Selective Bromination Workflow A Dissolve Phenol and Amine Catalyst in CH2Cl2 C Dropwise addition of NBS solution at RT A->C B Prepare NBS solution in CH2Cl2 B->C D Stir for 1-2 hours C->D E Acidic Work-up D->E F Purification E->F

Caption: Workflow for ortho-selective bromination of phenols.

Sandmeyer Reaction: A Versatile Route from Anilines

The Sandmeyer reaction provides an alternative and powerful method for the synthesis of bromophenols, particularly when the desired substitution pattern is not easily accessible through direct bromination. This multi-step process typically begins with an appropriately substituted aminophenol or a related precursor.

The Sandmeyer Reaction Pathway

The core of this synthetic route involves three key steps:

  • Diazotization: An amino group on the aromatic ring is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

  • Bromination: The diazonium group is replaced by a bromine atom, typically using a copper(I) bromide catalyst.

  • Functional Group Interconversion (if necessary): Other substituents on the ring may be introduced or modified before or after the Sandmeyer reaction.

Protocol 3: Synthesis of 3-Amino-4-bromophenol via a Sandmeyer-type Reaction [3]

This protocol illustrates the synthesis of a specific substituted bromophenol, starting from 3-nitro-4-aminophenol.

  • Diazotization:

    • Dissolve 3-nitro-4-aminophenol in hydrobromic acid.

    • Cool the solution to 0-10°C.

    • Add an aqueous solution of sodium nitrite dropwise, maintaining the low temperature, to form the corresponding diazonium salt solution.

  • Bromination:

    • Prepare a solution of cuprous bromide in hydrobromic acid.

    • Add the diazonium salt solution dropwise to the cuprous bromide solution while stirring at 40-50°C.

    • Cool the reaction mixture to induce crystallization of 3-nitro-4-bromophenol.

    • Filter the solid product.

  • Reduction:

    • Dissolve the 3-nitro-4-bromophenol in ethanol.

    • Add a catalyst, such as iron oxide, and heat the mixture to 50-100°C.

    • Add hydrazine hydrate and reflux for 2-5 hours to reduce the nitro group to an amino group, yielding 3-amino-4-bromophenol.

This method offers excellent regiocontrol as the position of the bromine atom is determined by the initial position of the amino group.

Demethylation of Bromoanisoles: Unmasking the Phenolic Hydroxyl Group

The synthesis of bromophenols can also be achieved by the demethylation of the corresponding bromoanisoles (brominated methyl ethers of phenols). This is a particularly useful strategy when the starting bromoanisole is more readily available or when the free hydroxyl group would interfere with other desired reactions. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.

Mechanism of BBr₃ Demethylation

The mechanism of BBr₃-mediated ether cleavage is thought to involve the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C-O bond.[4][5][6][7] Interestingly, theoretical and experimental studies suggest that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether.[6][7]

BBr3_Demethylation cluster_1 BBr3-Mediated Demethylation of Anisole Anisole Anisole Adduct Lewis Acid-Base Adduct Anisole->Adduct + BBr3 BBr3 BBr3 Transition_State Transition State Adduct->Transition_State Product_Complex Product Complex Transition_State->Product_Complex - MeBr Phenol Phenol Product_Complex->Phenol Hydrolysis

Caption: Simplified mechanism of BBr3-mediated demethylation of anisole.

Protocol 4: General Procedure for the Demethylation of Bromoanisoles [8][9]

  • Reaction Setup: Dissolve the bromoanisole in a dry, inert solvent such as dichloromethane (CH₂Cl₂) under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add boron tribromide (typically 1.5 to 3 equivalents per methoxy group) dropwise to the cooled solution. The BBr₃ can be used as a neat liquid or as a solution in CH₂Cl₂.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 12-24 hours). Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction by slowly adding it to ice water. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude bromophenol by column chromatography or recrystallization.

Starting MaterialEquivalents of BBr₃SolventReaction Time (h)Yield (%)Reference
Substituted Bromoanisole3 per OMe groupCH₂Cl₂2473-82[8]
Aryl Methyl Ether3CH₂Cl₂1284[9]

Modern Synthetic Approaches

While the classical methods described above remain widely used, several modern techniques offer advantages in terms of mildness, selectivity, and environmental impact.

Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including the bromination of phenols.[10][11][12] This method often involves the in situ generation of a reactive bromine species from a bromide source and an oxidant under mild conditions.

A typical system employs a ruthenium-based photocatalyst, such as Ru(bpy)₃Cl₂, and a bromine source like CBr₄.[10] Upon irradiation with visible light, the excited photocatalyst can oxidize a bromide ion to a bromine radical, which then participates in the electrophilic bromination of the phenol. This method can be highly regioselective and tolerates a wide range of functional groups.[10]

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesBest Suited For
Electrophilic Bromination Simple, high-yielding for many substrates, readily available reagents.Can be difficult to control regioselectivity, risk of over-bromination.General synthesis of para- and some ortho-bromophenols.
Sandmeyer Reaction Excellent regiocontrol, access to isomers not available by direct bromination.Multi-step process, requires handling of potentially unstable diazonium salts.Synthesis of specific isomers where the amino precursor is readily available.
Demethylation of Bromoanisoles Useful for unmasking a phenol late in a synthetic sequence, avoids side reactions with a free hydroxyl group.Requires an additional synthetic step (methylation), BBr₃ is a corrosive and moisture-sensitive reagent.Syntheses where the bromoanisole is a more convenient intermediate or starting material.
Visible-Light Photoredox Catalysis Mild reaction conditions, high regioselectivity, good functional group tolerance.May require specialized equipment (photoreactor), catalyst can be expensive.Green and selective synthesis of complex bromophenols.

Conclusion

The synthesis of substituted bromophenols is a well-established field with a diverse toolbox of reliable methods. The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, the scale of the reaction, and the functional group tolerance required. For routine synthesis of simple bromophenols, direct electrophilic bromination remains the method of choice. For more complex targets requiring precise regiocontrol, the Sandmeyer reaction offers a powerful alternative. The demethylation of bromoanisoles provides a strategic advantage in multi-step syntheses, while emerging technologies like photoredox catalysis are paving the way for more sustainable and selective approaches. A thorough understanding of the mechanisms, protocols, and practical considerations outlined in this guide will enable researchers to confidently and efficiently synthesize the substituted bromophenols required for their drug discovery and development endeavors.

References

  • Yeung, Y. (2018). Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation.
  • (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
  • (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. PMC.
  • (2011). New technology for synthesis of m-bromophenol with tubular reactor.
  • (2022).
  • (2015).
  • Zemba, J. W. (1966). Preparation of o-bromophenols. U.S.
  • (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. NIH.
  • Fujisaki, S., Eguchi, H., Omura, A., Okamoto, A., & Nishida, A. (1993). Effect of Amines on ortho-Bromination of Phenols with NBS. Bulletin of the Chemical Society of Japan, 66(5), 1576-1579.
  • (n.d.). Malonic acid, bromo-, ethyl ester. Organic Syntheses Procedure.
  • (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system.
  • (2014).
  • (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI.
  • (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry.
  • (2022). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.
  • (2024). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv.
  • (1987). Process for the selective para-bromination of phenol and its derivatives.
  • (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU.
  • (2025).
  • (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube.
  • (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3 -Facilitated Demethylation of Aryl Methyl Ethers.
  • (2014). Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journals.
  • (2014). The synthetic method of the bromophenol of 3 amino 4.
  • (2015).
  • (2014). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society.
  • (2014).
  • (2023). Visible Light-Driven Phenol Degradation via Advanced Oxidation Processes with Ferrous Oxalate Obtained from Black Sands: A Kinetics Study. MDPI.
  • (2024). Cumene-to-Phenol Process Mediated by Bromine Radicals through Photoinduced Ligand-to-Metal Charge Transfer. ChemRxiv.
  • Zhao, Y., Li, Z., Yang, C., Lin, R., & Xia, W. (2014). Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journal of Organic Chemistry, 10, 622–628.
  • (n.d.). p-BROMOPHENOL. Organic Syntheses Procedure.
  • (n.d.). Preparation of 2,4-dibromophenol. PrepChem.com.
  • (1992). Method of dibromophenol synthesis.

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Biphenyl Construction in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron species has become indispensable in the synthesis of biaryl and substituted aromatic compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[1][3]

This guide provides a comprehensive technical overview and detailed protocols for the Suzuki-Miyaura coupling of 3-Bromo-5-(hydroxymethyl)phenol. This substrate is of particular interest in medicinal chemistry due to its trifunctional nature, presenting a reactive bromide for cross-coupling, a phenolic hydroxyl for potential hydrogen bonding interactions or further functionalization, and a benzylic alcohol that can serve as a synthetic handle or participate in biological interactions. The presence of unprotected hydroxyl groups necessitates a careful selection of reaction conditions to avoid side reactions and the use of protecting groups, thereby streamlining the synthetic process.[4][5]

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a palladium(II) intermediate.[3]

  • Transmetalation: In this key step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6]

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_ArBr Ar-Pd(II)L_n-Br OxAdd->PdII_ArBr Transmetalation Transmetalation PdII_ArBr->Transmetalation Ar'-B(OH)₂ Base PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar' Product 5-(hydroxymethyl)biphenyl-3-ol Derivative ArBr 3-Bromo-5-(hydroxymethyl)phenol ArBOH2 Arylboronic Acid caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Considerations for 3-Bromo-5-(hydroxymethyl)phenol

The presence of the phenolic hydroxyl and benzylic alcohol functionalities in 3-Bromo-5-(hydroxymethyl)phenol requires careful consideration in designing a successful Suzuki-Miyaura coupling protocol. A protecting-group-free strategy is highly desirable to improve synthetic efficiency.

Catalyst and Ligand Selection

The choice of palladium precursor and ligand is critical for achieving high catalytic activity and stability. For electron-rich aryl bromides like our substrate, phosphine ligands with both bulky and electron-donating properties are often effective.

  • Palladium Precursors: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices.[7]

  • Ligands: Bulky, electron-rich phosphine ligands such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are known to promote the oxidative addition step and stabilize the catalytic species.[7] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are also excellent choices for challenging couplings.

Base and Solvent System

The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base and solvent must be compatible with the functional groups on the substrate.

  • Bases: Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and yield.

  • Solvents: A variety of organic solvents can be employed, often in combination with water. Common solvent systems include 1,4-dioxane/water, toluene/water, and tetrahydrofuran (THF)/water. The aqueous component is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Detailed Experimental Protocol: A Protecting-Group-Free Approach

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-Bromo-5-(hydroxymethyl)phenol with a representative arylboronic acid.

Materials:

  • 3-Bromo-5-(hydroxymethyl)phenol

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add 3-Bromo-5-(hydroxymethyl)phenol (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 eq) and tricyclohexylphosphine (0.04 eq) in a small amount of 1,4-dioxane.

  • Reaction Assembly: Add the catalyst solution to the reaction vessel. Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the reaction vessel to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl bromide).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biphenyl product.

Figure 2: Experimental Workflow for the Suzuki-Miyaura Coupling.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of functionalized aryl bromides, providing a comparative overview.

Aryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
4-BromophenolPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001295
3-Bromoaniline4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (3)Dioxane/H₂O1001692
Methyl 4-bromobenzoate3-Tolylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)DME/H₂O80898
2-BromopyridineNaphthylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O902485

Note: Yields are representative and can vary depending on the specific substrates and reaction scale.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst system (e.g., a Buchwald ligand), or ensuring the base is finely powdered and anhydrous.

  • Debromination: The formation of the debrominated starting material can occur as a side reaction. This can sometimes be suppressed by using milder bases or lower reaction temperatures.

  • Homocoupling: Homocoupling of the boronic acid can be minimized by using a slight excess of the aryl bromide and ensuring slow addition of the catalyst.

  • Functional Group Interference: While this protocol is designed to be protecting-group-free, highly acidic or basic functional groups on the arylboronic acid may require protection or alternative reaction conditions.[4][8]

Conclusion

The Suzuki-Miyaura coupling of 3-Bromo-5-(hydroxymethyl)phenol offers a powerful and versatile method for the synthesis of functionalized biphenyl derivatives. By carefully selecting the catalyst, ligand, base, and solvent system, this transformation can be achieved in high yields without the need for protecting groups, providing an efficient route to valuable building blocks for drug discovery and materials science. The protocol and considerations outlined in this guide provide a solid foundation for researchers to successfully implement this important reaction.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). A New Catalyst for the Suzuki-Miyaura Cross-Coupling of Aryl and Vinyl Chlorides. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides. Angewandte Chemie International Edition, 46(29), 5359–5363. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Al-Amin, M., & Beletskaya, I. P. (2012). Protecting-group-free synthesis of phenols via Suzuki–Miyaura coupling of arylboronic acids with aryl halides. Tetrahedron Letters, 53(48), 6523–6525. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • The Royal Swedish Academy of Sciences. (2010). The Nobel Prize in Chemistry 2010: Scientific Background on Palladium-Catalyzed Cross Couplings. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-N Bond Formation in Complex Molecules

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling of aryl halides with amines.[1][2][3] This reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[2] Its broad functional group tolerance and applicability to a wide range of substrates have made it a favored method over classical techniques like nucleophilic aromatic substitution, which often require harsh reaction conditions.[2][3]

This guide provides a detailed examination and a robust protocol for a particularly challenging yet insightful substrate: 3-Bromo-5-(hydroxymethyl)phenol. This molecule presents a unique set of considerations due to the presence of three distinct functional groups: an aryl bromide, a phenolic hydroxyl group, and a benzylic hydroxyl group. The successful amination of this substrate hinges on a nuanced understanding of catalyst-ligand systems, base selection, and potential side reactions, offering a valuable case study for researchers in drug development and process chemistry.

Scientific Rationale: Navigating the Challenges of a Multifunctional Substrate

The amination of 3-Bromo-5-(hydroxymethyl)phenol requires careful consideration of chemoselectivity. The phenolic hydroxyl group is acidic and can be deprotonated by the strong bases typically employed in Buchwald-Hartwig reactions, potentially leading to O-arylation as a side reaction. The benzylic alcohol is less acidic but could also participate in undesired reactions. Therefore, the choice of reaction conditions must favor the desired C-N bond formation over competing pathways.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium catalyst and, more critically, the phosphine ligand is paramount to the success of the Buchwald-Hartwig amination.[2] For an electron-rich aryl bromide like 3-Bromo-5-(hydroxymethyl)phenol, bulky, electron-rich biaryl phosphine ligands are generally preferred. These ligands promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[2]

Several generations of Buchwald ligands have been developed, each with improved reactivity and scope.[2] For this specific substrate, ligands such as RuPhos or BrettPhos are excellent starting points. RuPhos is known for its effectiveness with secondary amines, while BrettPhos is often the ligand of choice for primary amines.[1] The selection will ultimately depend on the amine coupling partner.

LigandRecommended Amine TypeKey Advantages
RuPhos Secondary AminesHigh reactivity, good for sterically hindered substrates.
BrettPhos Primary AminesExcellent for a broad range of primary amines.[1]
XPhos General PurposeBroad applicability, often a good initial choice for screening.

As a palladium source, precatalysts such as G3 or G4 palladacycles are highly recommended. These are air- and moisture-stable complexes that readily generate the active Pd(0) species in solution, leading to more reproducible results than using sources like Pd(OAc)2 or Pd2(dba)3.

The Crucial Role of the Base

The base in a Buchwald-Hartwig reaction serves to deprotonate the amine, forming the active nucleophile.[2] However, with a phenolic substrate, a strong base can also deprotonate the hydroxyl group.

  • Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOt-Bu) is a commonly used strong base that often leads to high reaction rates.[1] However, its high basicity can be detrimental in the presence of sensitive functional groups.[1][4]

  • Weaker Inorganic Bases: Bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are milder alternatives but may require higher reaction temperatures or longer reaction times.[1]

  • Soluble Organic Bases: For substrates sensitive to harsh, insoluble inorganic bases, a soluble organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be an effective alternative.[4]

For 3-Bromo-5-(hydroxymethyl)phenol, a careful balance is needed. Starting with a moderately strong base like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) is advisable to minimize side reactions involving the hydroxyl groups.

To Protect or Not to Protect? A Key Strategic Decision

Given the presence of the phenolic and benzylic hydroxyl groups, a protecting group strategy could be employed to prevent side reactions. The phenolic hydroxyl is the more critical group to consider for protection due to its higher acidity.

  • Protection of the Phenolic Hydroxyl: A simple methylation or benzylation could protect the phenol.[5] However, this adds extra steps to the synthesis (protection and deprotection).

  • Direct Amination without Protection: With a judicious choice of a weaker base and a highly active catalyst system, it is often possible to achieve selective N-arylation without protecting the hydroxyl groups. This is a more atom-economical and efficient approach.

This protocol will first focus on the more elegant, unprotected strategy, with a discussion of the protection alternative as a troubleshooting option.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Intermediate Pd(0)L->Oxidative_Addition Ar-Br Amine_Complex Amine Coordination Intermediate Oxidative_Addition->Amine_Complex R2NH, Base Reductive_Elimination Reductive Elimination Product Complex Amine_Complex->Reductive_Elimination Deprotonation Reductive_Elimination->Pd(0)L Ar-NR2 (Product) Product 3-(Aminomethyl)-5-aminophenol (Ar-NR2) Aryl_Halide 3-Bromo-5-(hydroxymethyl)phenol (Ar-Br) Amine Amine (R2NH) Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Solids: Aryl Bromide, Base, Ligand, Precatalyst Vessel Add to Flame-Dried Schlenk Tube Reagents->Vessel Inert Seal and Purge with Argon/Nitrogen Vessel->Inert Solvents Add Anhydrous Solvent and Amine via Syringe Inert->Solvents Heating Heat with Vigorous Stirring (e.g., 100 °C) Solvents->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quench Cool to RT, Dilute with EtOAc and Water Monitoring->Quench Extract Separate Layers, Extract Aqueous Phase Quench->Extract Dry Combine Organics, Wash, Dry, Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Sources

Application Note: Strategic Sonogashira Coupling of 3-Bromo-5-Hydroxybenzyl Alcohol for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Arylalkynes

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne.[1][2] This transformation is of paramount importance in the field of drug discovery and development, where the resulting arylalkyne and conjugated enyne motifs serve as critical scaffolds in a vast array of biologically active molecules and natural products.[1][3] The reaction's utility is enhanced by its typically mild conditions, which allow for broad functional group tolerance and late-stage introduction of structural complexity.[4]

This guide provides a detailed examination of the Sonogashira coupling as applied to 3-bromo-5-hydroxybenzyl alcohol, a substrate of interest for building complex pharmaceutical intermediates. The presence of three distinct functionalities—an aryl bromide of moderate reactivity, a mildly acidic phenolic hydroxyl group, and a primary benzylic alcohol—necessitates a carefully considered and optimized protocol to ensure high yields and prevent unwanted side reactions. We will explore the mechanistic underpinnings that inform our choice of conditions and provide a robust, field-proven protocol for researchers.

Mechanistic Considerations for a Multifunctional Substrate

A successful protocol is not merely a list of steps but a reflection of a deep understanding of the reaction mechanism. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[5][6]

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the aryl-bromide bond of our substrate. This is often the rate-determining step for aryl bromides. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species provided by the copper cycle. The final step is reductive elimination, which forms the desired C-C bond, releases the arylalkyne product, and regenerates the Pd(0) catalyst.[5]

  • The Copper Cycle: The role of the copper(I) co-catalyst is to react with the terminal alkyne in the presence of a base. This forms a copper acetylide intermediate, which is more reactive towards transmetalation with the palladium center than the deprotonated alkyne alone.[5]

Causality Behind Component Selection for 3-Bromo-5-Hydroxybenzyl Alcohol:

  • Substrate Reactivity: As an aryl bromide, 3-bromo-5-hydroxybenzyl alcohol is less reactive than a corresponding iodide but significantly more reactive than a chloride.[7] This reactivity profile allows the reaction to proceed under relatively mild heating, avoiding decomposition of the sensitive benzyl alcohol moiety.

  • The Phenolic -OH Group: This acidic proton will be readily deprotonated by the amine base used in the reaction, forming a phenoxide. This is not detrimental; in fact, the resulting electron-donating phenoxide can increase the electron density of the aromatic ring, which can slightly slow the initial oxidative addition step. It is crucial to use a sufficient excess of base (typically 2-3 equivalents) to ensure it can both deprotonate the alkyne and the phenol, as well as neutralize the HBr generated.

  • The Benzylic -CH₂OH Group: This alcohol is generally well-tolerated. However, to prevent potential side reactions such as oxidation, it is imperative to maintain a strictly anaerobic (oxygen-free) environment throughout the setup and reaction. Degassing all solvents and using an inert atmosphere (Nitrogen or Argon) is non-negotiable.

  • Catalyst System (Palladium/Ligand): For aryl bromides, a standard catalyst system like Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is often effective. The phosphine ligands stabilize the palladium center. For more challenging or electron-rich bromides, using more electron-rich and bulky phosphine ligands can accelerate the oxidative addition step.[5]

  • Base Selection: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is highly effective. It serves multiple roles: deprotonating the alkyne and phenol, scavenging the generated HBr, and in some cases, acting as a solvent and a ligand for the palladium center.[1]

Below is a diagram illustrating the catalytic cycle, which forms the logical foundation for our experimental protocol.

Sonogashira_Mechanism Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)-X(L₂) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_alkyne Ar-Pd(II)-C≡CR(L₂) Transmetalation->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Product Product (Ar-C≡CR) RedElim->Product CuX Cu(I)X Cu_acetylide Copper Acetylide (Cu-C≡CR) CuX->Cu_acetylide Alkyne Terminal Alkyne (H-C≡CR) Alkyne->Cu_acetylide + Base Base Base Cu_acetylide->Transmetalation Transfers Acetylide to Palladium Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Oven-dry glassware assemble Assemble flask & condenser under N₂/Ar flow start->assemble add_solids Add Ar-Br, PdCl₂(PPh₃)₂, CuI assemble->add_solids purge Evacuate & backfill with N₂/Ar (3x) add_solids->purge add_liquids Add degassed THF & Et₃N via syringe purge->add_liquids Maintain positive N₂ pressure add_alkyne Add terminal alkyne (dropwise) add_liquids->add_alkyne heat Heat to 50 °C with stirring add_alkyne->heat monitor Monitor by TLC (e.g., 2-24h) heat->monitor cool Cool to RT monitor->cool Upon completion filter Filter through Celite, rinse with EtOAc cool->filter concentrate Concentrate filtrate in vacuo filter->concentrate extract Aqueous work-up (H₂O, Brine) concentrate->extract purify Column Chromatography (Silica Gel) extract->purify end Isolate Pure Product purify->end

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 3,5-Disubstituted Phenol Scaffold

3-Bromo-5-(hydroxymethyl)phenol is a key bifunctional building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling and two hydroxyl groups (one phenolic, one benzylic) for further functionalization, makes it a valuable precursor for a diverse range of molecular architectures. The resulting 3,5-disubstituted phenol motif is a privileged scaffold found in numerous biologically active compounds, including pharmaceuticals and agrochemicals, as well as in advanced materials.[1][2] Palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary C-C bond formation, provide a powerful and versatile toolkit for the elaboration of this important intermediate.[3][4]

This comprehensive guide provides detailed application notes and protocols for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions of 3-Bromo-5-(hydroxymethyl)phenol. As a Senior Application Scientist, the focus here is not just on the procedural steps but on the underlying chemical principles and practical considerations that ensure successful and reproducible outcomes. We will delve into the causality behind the choice of catalysts, ligands, bases, and solvents, with a particular emphasis on managing the reactivity of the hydroxyl functional groups.

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the efficient construction of complex molecules under mild conditions.[5] These reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. The fundamental steps include:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-5-(hydroxymethyl)phenol to form a Pd(II) intermediate.

  • Transmetalation (for Suzuki coupling) or Olefin/Alkyne Coordination/Insertion (for Heck and Sonogashira couplings): The organic partner (organoboron compound, olefin, or alkyne) coordinates to the palladium center, followed by the transfer of the organic group to the palladium or insertion into the palladium-carbon bond.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

The efficiency and selectivity of these steps are highly dependent on the choice of palladium precursor, ligands, base, and solvent.

The Challenge of Hydroxyl Groups in Cross-Coupling

The presence of both a phenolic and a benzylic hydroxyl group in 3-Bromo-5-(hydroxymethyl)phenol presents a unique set of challenges and opportunities. The acidic proton of the phenolic hydroxyl can potentially react with the base or organometallic reagents, while both hydroxyl groups can coordinate to the palladium center, influencing its catalytic activity. While in many cases, protecting these functional groups is a common strategy, recent advancements have demonstrated the feasibility of protecting-group-free cross-coupling reactions, which offer improved step-economy and overall efficiency. The protocols presented herein will focus on such protecting-group-free approaches where possible, with a discussion of alternative strategies.

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, making it ideal for the synthesis of biphenyl and heteroaryl derivatives.[3][4]

Scientific Rationale for Reagent Selection
  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species. For more challenging couplings, pre-formed Pd(0) catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be employed.

  • Ligand: Triphenylphosphine (PPh₃) is a versatile and widely used ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle. Its moderate electron-donating ability and steric bulk are often sufficient for the coupling of aryl bromides.

  • Base: A base is crucial for the activation of the organoboron reagent and to facilitate the transmetalation step. Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is often effective and compatible with a wide range of functional groups.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. The organic solvent solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation process.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-(hydroxymethyl)phenol with Phenylboronic Acid

This protocol details the synthesis of 5-(hydroxymethyl)biphenyl-3-ol.

Materials:

  • 3-Bromo-5-(hydroxymethyl)phenol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add 3-Bromo-5-(hydroxymethyl)phenol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Stir the reaction mixture at 80-90 °C under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Palladium Source Pd(OAc)₂ (2 mol%)Cost-effective and efficient precatalyst.
Ligand PPh₃ (8 mol%)Stabilizes the catalyst and promotes the reaction.
Base K₂CO₃ (2.0 eq)Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/H₂O (4:1)Ensures solubility of all components.
Temperature 80-90 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the Pd(0) catalyst.
Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 3-Bromo-5-(hydroxymethyl)phenol Phenylboronic Acid K2CO3 B Add Catalyst System: Pd(OAc)2 PPh3 A->B C Add Solvents: 1,4-Dioxane/H2O B->C D Heat to 80-90 °C under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute (EtOAc/H2O) E->F G Aqueous Extraction F->G H Purify by Column Chromatography G->H

Caption: General workflow for the Suzuki-Miyaura coupling.

Heck Reaction: Synthesis of Stilbene Derivatives

The Heck reaction is a powerful method for the arylation of alkenes, leading to the formation of substituted olefins such as stilbenes.[6]

Scientific Rationale for Reagent Selection
  • Palladium Catalyst: Similar to the Suzuki coupling, Pd(OAc)₂ is a common choice.

  • Ligand: For the Heck reaction, phosphine ligands like tri(o-tolyl)phosphine (P(o-tol)₃) can be effective in promoting the reaction and controlling regioselectivity.

  • Base: A hindered organic base such as triethylamine (Et₃N) is typically used to neutralize the HBr generated during the reaction.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is often employed to ensure the solubility of the reactants and catalyst.

Experimental Protocol: Heck Reaction of 3-Bromo-5-(hydroxymethyl)phenol with Styrene

This protocol outlines the synthesis of 5-(hydroxymethyl)-3-styrylphenol.

Materials:

  • 3-Bromo-5-(hydroxymethyl)phenol

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube, dissolve 3-Bromo-5-(hydroxymethyl)phenol (1.0 eq) in anhydrous DMF.

  • Add tri(o-tolyl)phosphine (0.04 eq) and palladium(II) acetate (0.02 eq).

  • Add styrene (1.5 eq) and triethylamine (1.5 eq).

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100-110 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous phase with diethyl ether (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

ParameterConditionRationale
Palladium Source Pd(OAc)₂ (2 mol%)Effective and readily available precatalyst.
Ligand P(o-tol)₃ (4 mol%)Promotes oxidative addition and influences regioselectivity.
Base Et₃N (1.5 eq)Neutralizes the HBr byproduct.
Solvent DMF (anhydrous)Polar aprotic solvent to dissolve reactants.
Temperature 100-110 °CTypical temperature range for Heck reactions with aryl bromides.
Atmosphere Inert (N₂ or Ar)Protects the catalyst from deactivation.
Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd0 Pd(0)L2 PdII Ar-Pd(II)-Br(L)2 Pd0->PdII Ar-Br OxAdd Oxidative Addition OlefinComplex [Ar-Pd(II)-Br(L)(Olefin)] PdII->OlefinComplex Olefin Coord Olefin Coordination AlkylPd R-CH2-CH(Ar)-Pd(II)-Br(L) OlefinComplex->AlkylPd Insert Migratory Insertion HydridoPd H-Pd(II)-Br(L)2 AlkylPd->HydridoPd Product BetaElim β-Hydride Elimination HydridoPd->Pd0 Base (-HBase-Br) RedElim Reductive Elimination

Caption: Simplified catalytic cycle for the Heck reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of aryl alkynes.[7]

Scientific Rationale for Reagent Selection
  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a common and effective precatalyst for Sonogashira couplings.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used as a co-catalyst to facilitate the reaction, particularly the formation of the copper acetylide intermediate.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves as both the base and often as the solvent.

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or DMF can be used.

Experimental Protocol: Sonogashira Coupling of 3-Bromo-5-(hydroxymethyl)phenol with Phenylacetylene

This protocol describes the synthesis of 5-(hydroxymethyl)-3-(phenylethynyl)phenol.

Materials:

  • 3-Bromo-5-(hydroxymethyl)phenol

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

  • Schlenk flask

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 3-Bromo-5-(hydroxymethyl)phenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Palladium Source Pd(PPh₃)₂Cl₂ (3 mol%)Standard and reliable catalyst for Sonogashira reactions.
Co-catalyst CuI (6 mol%)Facilitates the formation of the reactive copper acetylide.
Base/Solvent Et₃NActs as a base and co-solvent.
Solvent THF (anhydrous)Good solvent for the reactants and catalyst complex.
Temperature Room temp. to 50 °CMild conditions are often sufficient for Sonogashira couplings.
Atmosphere Inert (N₂ or Ar)Prevents side reactions and catalyst deactivation.
Interplay of Catalytic Cycles in Sonogashira Coupling

Sonogashira_Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 PdII Ar-Pd(II)-Br(L)2 Pd0->PdII Oxidative Addition (Ar-Br) PdII->Pd0 Reductive Elimination (Ar-Alkyne) CuI Cu(I)Br CuAcetylide Cu(I)-Alkyne CuAcetylide->PdII Transmetalation CuAcetylide->CuI Transmetalation Alkyne Terminal Alkyne Alkyne->CuAcetylide Deprotonation Base Base

Caption: The dual catalytic cycles in Sonogashira coupling.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere; use a fresh batch of catalyst and anhydrous solvents.
Insufficiently strong baseFor Suzuki coupling, consider a stronger base like K₃PO₄ or Cs₂CO₃.
Steric hindranceFor sterically demanding coupling partners, use bulky phosphine ligands (e.g., XPhos, SPhos).
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas the reaction mixture.
High catalyst loadingReduce the amount of palladium catalyst.
Dehalogenation of Starting Material Presence of water or protic impuritiesUse anhydrous solvents and reagents.
β-Hydride elimination from the Pd-H intermediateChoose ligands that favor reductive elimination.

Conclusion

The palladium-catalyzed cross-coupling of 3-Bromo-5-(hydroxymethyl)phenol offers a versatile and efficient entry point to a wide array of valuable 3,5-disubstituted phenol derivatives. By carefully selecting the appropriate catalyst system, base, and solvent, the Suzuki-Miyaura, Heck, and Sonogashira reactions can be successfully performed, often without the need for protecting the hydroxyl groups. The protocols and insights provided in this guide are intended to empower researchers to confidently apply these powerful synthetic transformations in their drug discovery and materials science endeavors.

References

  • Almond-Thynne J, Blakemore DC, Pryde DC, Spivey AC. Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides – Understanding the Trends for Pharmaceutically Important. Angew. Chem., Int. Ed. 2011, 50, 6722.
  • Gao, Y., et al. (2017). Synthetic approaches toward stilbenes and their related structures. Monatshefte für Chemie - Chemical Monthly, 148(5), 813-831.
  • Google Patents. (n.d.). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • IJSDR. (n.d.). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Subsituted arene synthesis by alkynylation. Retrieved from [Link]

  • Rathnam, R. P. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Kingston University.
  • ResearchGate. (n.d.). Synthesis of Thioalkynes by Desilylative Sonogashira Cross‐Coupling of Aryl Iodides and 1‐Methylthio‐2‐(trimethylsilyl)ethyne. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Synthesis of 3'/5'/6'-bromo-2'-nitro-stilbene derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18262-18305.
  • Chauhan, M., & Solanki, N. (2022). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Asian Journal of Organic & Medicinal Chemistry, 7(3), 265–269.
  • Nobel Prize Outreach. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

Sources

Application Note & Protocol: Selective Oxidation of 3-Bromo-5-(hydroxymethyl)phenol to 3-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the selective oxidation of the primary benzylic alcohol in 3-Bromo-5-(hydroxymethyl)phenol to the corresponding aldehyde, 3-Bromo-5-hydroxybenzaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. The primary challenge lies in achieving high chemoselectivity for the alcohol oxidation without affecting the electronically rich and oxidation-sensitive phenolic hydroxyl group. This guide presents two robust and field-proven protocols utilizing Dess-Martin Periodinane (DMP) and activated Manganese Dioxide (MnO₂), respectively. We delve into the mechanistic rationale for reagent selection, provide step-by-step experimental procedures, and offer a comparative analysis to aid researchers in choosing the optimal method for their specific laboratory context.

Introduction and Strategic Considerations

The synthesis of substituted hydroxybenzaldehydes is a cornerstone of modern organic synthesis, providing key building blocks for complex molecular architectures. The target molecule, 3-Bromo-5-hydroxybenzaldehyde, features two functional groups susceptible to oxidation: a primary benzylic alcohol and a phenol. The core challenge is the selective transformation of the alcohol to an aldehyde without the concurrent oxidation of the phenol, which can lead to quinone-type structures or polymerization, resulting in complex product mixtures and low yields.

The choice of oxidant is therefore paramount. Harsh, non-selective oxidants (e.g., chromic acid, potassium permanganate) are unsuitable as they will readily oxidize both functional groups. The protocols detailed herein employ mild, chemoselective reagents that exhibit a strong kinetic preference for the oxidation of benzylic alcohols over phenols under controlled conditions. This approach circumvents the need for a protecting group strategy for the phenol, which would add two steps (protection and deprotection) to the synthetic sequence, thereby improving overall efficiency.[1][2]

Protocol A: Dess-Martin Periodinane (DMP) Oxidation

Principle and Rationale

The Dess-Martin Periodinane (DMP) is a hypervalent iodine(V) reagent renowned for its mildness, high selectivity, and operational simplicity in oxidizing primary alcohols to aldehydes.[3][4] The reaction proceeds at room temperature under neutral pH conditions, which is crucial for preserving the integrity of the sensitive phenolic group.[3] The mechanism involves the formation of an intermediate periodinane ester with the alcohol, followed by an intramolecular proton transfer and reductive elimination of the iodine(III) species, yielding the aldehyde, acetic acid, and 2-iodoxybenzoic acid (IBX).[5] The fast reaction times and generally high yields make DMP a preferred choice for small- to medium-scale laboratory syntheses.[3]

Detailed Experimental Protocol (DMP)
  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 3-Bromo-5-(hydroxymethyl)phenol (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent. Dichloromethane (DCM) is the most common and effective choice (approx. 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add Dess-Martin Periodinane (1.1–1.5 eq) portion-wise at room temperature. A slight exotherm may be observed.

    • Causality Note: Using a slight excess of DMP ensures complete conversion of the starting alcohol. Adding it in portions helps to control the reaction rate and temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 3-4 eq relative to DMP).

    • Causality Note: The sodium thiosulfate reduces the unreacted DMP and the iodinane byproduct to more soluble species, while the sodium bicarbonate neutralizes the acetic acid generated during the reaction. This two-part quenching procedure is critical for a clean and efficient work-up.[3]

  • Work-up: Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil is typically purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-Bromo-5-hydroxybenzaldehyde.

Safety Considerations
  • Dess-Martin Periodinane is known to be shock-sensitive and can decompose exothermically at temperatures above 130 °C.[4] Handle with care and avoid heating.

  • The reaction should be performed in a well-ventilated fume hood.

Protocol B: Activated Manganese Dioxide (MnO₂) Oxidation

Principle and Rationale

Manganese dioxide (MnO₂) is a classic and highly effective heterogeneous oxidant for the selective conversion of allylic and benzylic alcohols to their corresponding aldehydes and ketones.[6][7] Its key advantages are its high chemoselectivity—it does not typically oxidize phenols or non-activated alcohols—and the simplicity of its work-up, which involves simple filtration to remove the solid reagent and its reduced forms.[8] The reaction occurs on the surface of the solid MnO₂, and its reactivity is highly dependent on its method of preparation, hence the term "activated" MnO₂ is used.[9]

**3.2. Detailed Experimental Protocol (MnO₂) **
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-5-(hydroxymethyl)phenol (1.0 eq).

  • Solvent and Reagent: Add a suitable solvent such as Dichloromethane (DCM), Chloroform, or Acetone. Add activated Manganese Dioxide (5-10 eq by weight).

    • Causality Note: A large excess of MnO₂ is required because it is a surface-active heterogeneous reagent, and the reaction rate is proportional to the available surface area and the number of active sites. The exact amount may need optimization depending on the activity of the MnO₂ batch.

  • Reaction: Stir the resulting black suspension vigorously at room temperature.

  • Reaction Monitoring: The reaction progress should be monitored by TLC. MnO₂ oxidations are generally slower than DMP oxidations and may require several hours to overnight for completion.

  • Work-up: Upon completion, remove the solid MnO₂ by filtering the reaction mixture through a pad of Celite® or silica gel. Wash the filter cake thoroughly with the reaction solvent (e.g., DCM or Acetone) to recover all the product.

    • Causality Note: Filtering through Celite® is essential for removing the fine black particles of MnO₂, which can otherwise complicate subsequent steps. Thorough washing of the filter cake is critical to ensure a high recovery yield.

  • Concentration: Combine the filtrates and concentrate the solvent under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization or a rapid flash column chromatography on silica gel.

Safety Considerations
  • Activated MnO₂ is a strong oxidant. Avoid contact with combustible materials.

  • The fine powder can be a respiratory irritant; handle it in a fume hood and wear appropriate personal protective equipment (PPE).

Comparative Analysis of Protocols

ParameterProtocol A: Dess-Martin Periodinane (DMP)Protocol B: Activated Manganese Dioxide (MnO₂)
Selectivity ExcellentExcellent for benzylic alcohols
Reaction Time Fast (1-3 hours)Moderate to Slow (4-24 hours)
Temperature Room TemperatureRoom Temperature
Reagent Stoichiometry Near-Stoichiometric (1.1-1.5 eq)Large Excess (5-10 eq by weight)
Work-up Aqueous quench and extractionSimple filtration
Cost & Scalability Higher cost, less ideal for large scaleLower cost, more suitable for large scale
Safety Potentially explosive, handle with careStrong oxidant, dust hazard
Waste Products Soluble iodine byproductsSolid manganese oxides

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the selective oxidation of 3-Bromo-5-(hydroxymethyl)phenol.

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Isolation cluster_purify Purification Start 3-Bromo-5-(hydroxymethyl)phenol Solvent Dissolve in Anhydrous DCM Start->Solvent Reagent Add Oxidant (DMP or MnO₂) Solvent->Reagent React Stir at Room Temp (Monitor by TLC) Reagent->React Quench Quench Reaction (if DMP) or Filter (if MnO₂) React->Quench Extract Aqueous Extraction Quench->Extract for DMP Dry Dry & Concentrate Quench->Dry for MnO₂ Extract->Dry Purify Flash Column Chromatography Dry->Purify Product Pure 3-Bromo-5- hydroxybenzaldehyde Purify->Product

Caption: General workflow for the synthesis of 3-Bromo-5-hydroxybenzaldehyde.

References

  • RSC Publishing. (n.d.). A green approach for aerobic oxidation of benzylic alcohols catalysed by CuI–Y zeolite/TEMPO in ethanol without additional additives.
  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism.
  • Organic Chemistry Portal. (n.d.). Manganese(IV) oxide.
  • Wikipedia. (n.d.). Dess–Martin periodinane.
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.
  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • Common Organic Chemistry. (n.d.). Manganese Dioxide.
  • ACS Publications. (n.d.). Aerobic Oxidation of Benzylic Alcohols Catalyzed by Metal−Organic Frameworks Assisted by TEMPO.
  • NIH. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air.
  • chem.iitb.ac.in. (2020). Protecting Groups.
  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
  • BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation.
  • Alfa Chemistry. (n.d.). Swern Oxidation.
  • Asian Journal of Green Chemistry. (2020). Green and selective oxidation of alcohols using MnO2 nanoparticles under solvent-free condition using microwave irradiation.
  • Organic Chemistry Portal. (n.d.). Dess-Martin periodinane, Triacetoxyperiodinane, DMP.
  • Sciencemadness.org. (n.d.). THE OXIDATION OF ALLYL AND BENZYL ALCOHOLS TO THE ALDEHYDES.
  • YouTube. (2023). Swern Oxidation of Alcohols | A useful alternative to PCC.
  • YouTube. (2023). Oxidation of Alcohols to Ketones and Aldehydes - IBX and Dess-Martin Reagent.
  • universalprint.org. (n.d.). Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane:A Kinetic and Mechanistic Study.
  • Google Patents. (n.d.). US6486357B2 - Catalytic oxidation of alcohols using manganese oxides.

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Application Notes and Protocols for the Selective Etherification of 3-Bromo-5-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Selective Etherification of a Bifunctional Phenol

3-Bromo-5-(hydroxymethyl)phenol is a valuable building block in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and materials. Its utility stems from the presence of three distinct functional handles: a phenolic hydroxyl, a benzylic alcohol, and a bromine-substituted aromatic ring. The selective etherification of the phenolic hydroxyl group is a critical transformation that allows for the introduction of diverse molecular fragments while preserving the reactive benzylic alcohol for subsequent modifications.

The primary challenge in the etherification of this substrate lies in the chemoselective differentiation between the two hydroxyl groups. The phenolic hydroxyl exhibits significantly greater acidity (pKa ≈ 10) compared to the benzylic alcohol (pKa ≈ 16), a property that can be exploited to achieve selective O-alkylation.[1][2] This document outlines two robust strategies for the selective etherification of the phenolic hydroxyl of 3-Bromo-5-(hydroxymethyl)phenol: a direct selective alkylation and a protection-alkylation-deprotection sequence. These protocols are designed to provide researchers in drug development and organic synthesis with reliable methods to access versatile intermediates.

Strategic Approaches to Selective Phenolic Etherification

Two primary strategies are presented to afford the desired 3-bromo-5-(alkoxymethyl)phenol derivatives. The choice between these methods will depend on the specific alkylating agent, desired scale, and the overall synthetic route.

  • Direct Selective O-Alkylation via Williamson Ether Synthesis: This approach leverages the differential acidity of the phenolic and benzylic hydroxyls. By using a carefully selected base, the phenolic proton can be selectively removed to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[3][4] This method is atom-economical and avoids the additional steps of protection and deprotection.

  • Protecting Group Strategy: This multi-step approach involves the initial protection of the more reactive (under certain conditions) but less acidic benzylic alcohol, followed by the etherification of the phenolic hydroxyl, and concluding with the removal of the protecting group. This strategy can provide higher yields and cleaner reactions, especially with more complex or sensitive alkylating agents. A tert-butyldimethylsilyl (TBDMS) group is a suitable choice for protecting the primary benzylic alcohol due to its steric bulk and stability under the basic conditions of the subsequent Williamson ether synthesis.[5][6]

Diagram 1: Strategic Overview

A 3-Bromo-5-(hydroxymethyl)phenol B Direct Selective Williamson Ether Synthesis A->B C Protection of Benzylic Alcohol A->C F Target Ether B->F D Williamson Ether Synthesis C->D E Deprotection D->E E->F

Caption: Alternative synthetic routes for the selective etherification of the phenolic hydroxyl group.

Protocol 1: Direct Selective O-Alkylation (Williamson Ether Synthesis)

This protocol is predicated on the principle that a moderately strong base will preferentially deprotonate the more acidic phenolic hydroxyl, leaving the benzylic alcohol intact.

Causality of Experimental Choices:
  • Base Selection: A base like potassium carbonate (K₂CO₃) is chosen because it is strong enough to deprotonate the phenol but generally not the less acidic benzylic alcohol under these conditions. Stronger bases like sodium hydride (NaH) could lead to the deprotonation of both hydroxyl groups and result in a mixture of products.[7]

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is used to dissolve the starting materials and facilitate the Sₙ2 reaction.[3]

  • Reaction Temperature: The reaction is typically run at room temperature to moderate heat to ensure a reasonable reaction rate without promoting side reactions.

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-5-(hydroxymethyl)phenol (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous DMF or acetonitrile (to a concentration of 0.1-0.5 M) followed by powdered anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Alkylation: Stir the suspension vigorously for 15-30 minutes at room temperature. To this mixture, add the desired alkyl halide (1.1-1.5 eq.) dropwise.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. The filtrate is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired ether.

Diagram 2: Workflow for Direct Selective Etherification

start Start setup Dissolve Substrate and K₂CO₃ in Anhydrous DMF start->setup add_alkyl_halide Add Alkyl Halide setup->add_alkyl_halide react Stir at Room Temperature add_alkyl_halide->react monitor Monitor by TLC/LC-MS react->monitor workup Filter, Dilute with Water, Extract with Ethyl Acetate monitor->workup purify Wash, Dry, Concentrate, and Purify by Chromatography workup->purify end End Product purify->end

Caption: Step-wise workflow for the direct Williamson ether synthesis.

Protocol 2: Protection-Etherification-Deprotection Strategy

This three-step sequence offers a more controlled approach, which can be advantageous for achieving high purity and yield, especially with valuable or complex alkylating agents.

Step 2a: Selective Protection of the Benzylic Alcohol

The primary benzylic alcohol can be selectively protected as a tert-butyldimethylsilyl (TBDMS) ether due to the steric accessibility of the primary hydroxyl compared to the phenolic hydroxyl.[5]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-Bromo-5-(hydroxymethyl)phenol (1.0 eq.) and imidazole (2.5 eq.).

  • Silylation: Dissolve the solids in anhydrous DMF (0.1-0.5 M) and cool the solution to 0 °C in an ice bath. Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

Step 2b: Etherification of the Phenolic Hydroxyl

With the benzylic alcohol protected, the Williamson ether synthesis can be carried out on the free phenolic hydroxyl.

  • Reaction Setup: Follow the procedure outlined in Protocol 1 , using the TBDMS-protected 3-Bromo-5-(hydroxymethyl)phenol as the starting material.

Step 2c: Deprotection of the TBDMS Ether

The TBDMS group is readily removed under mild acidic conditions or with a fluoride source, regenerating the benzylic alcohol.[8][9]

  • Reaction Setup: Dissolve the TBDMS-protected ether (1.0 eq.) in tetrahydrofuran (THF, 0.1-0.5 M) in a plastic vial or flask.

  • Deprotection: Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq., 1 M in THF) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue is then purified by flash column chromatography to afford the final product.

Comparative Summary of Etherification Methods

ParameterDirect Williamson Ether SynthesisProtection-Etherification-Deprotection
Key Reagents K₂CO₃, Alkyl HalideTBDMSCl, Imidazole; K₂CO₃, Alkyl Halide; TBAF
Number of Steps 13
Typical Solvents DMF, AcetonitrileDMF, THF
Reaction Temp. Room Temperature to ~60 °C0 °C to Room Temperature
Potential Yield Moderate to GoodGood to Excellent
Pros Fewer steps, more atom-economical.Higher selectivity and yield, cleaner reaction.
Cons Potential for side reactions (O- vs. C-alkylation, dialkylation).[10]Longer overall synthesis, requires protecting group chemistry.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the Williamson ether synthesis is sluggish, gentle heating (40-60 °C) can be applied. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the alkyl halide and deactivate the phenoxide.

  • Low Yield in Direct Method: If significant amounts of starting material remain, consider using a slightly stronger base like cesium carbonate (Cs₂CO₃) or switching to the protection-deprotection strategy.

  • Side Products: C-alkylation can sometimes be a competing side reaction, though it is less common for phenols under these conditions.[10] If observed, optimizing the solvent and temperature may improve selectivity.

  • TBDMS Deprotection: If TBAF proves problematic during work-up, acidic conditions (e.g., acetic acid in THF/water or HCl in methanol) can be used for deprotection, provided the rest of the molecule is stable to acid.[9]

Conclusion

The selective etherification of the phenolic hydroxyl in 3-Bromo-5-(hydroxymethyl)phenol can be effectively achieved through either a direct Williamson ether synthesis or a more controlled protection-based approach. The direct method offers a more streamlined synthesis, while the protection-deprotection sequence provides a robust route to high-purity products. The choice of method should be guided by the specific requirements of the overall synthetic plan and the nature of the alkylating agent. The protocols provided herein offer reliable starting points for researchers to access a wide array of functionalized building blocks for various applications in chemical and pharmaceutical research.

References

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Application Note: Chemoselective Esterification of the Benzylic Alcohol in 3-Bromo-5-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selective modification of multifunctional molecules is a cornerstone of modern drug discovery and materials science. 3-Bromo-5-(hydroxymethyl)phenol is a valuable building block, featuring two distinct hydroxyl groups: a primary benzylic alcohol and a more acidic phenol. This application note provides a comprehensive guide for researchers on the chemoselective esterification of the benzylic alcohol while preserving the phenolic hydroxyl group. We delve into the fundamental principles of differential reactivity and present detailed, field-proven protocols for several strategic approaches, including direct acylation, Steglich esterification, and the Mitsunobu reaction. This guide explains the causality behind procedural choices, offers a comparative analysis of methodologies, and includes troubleshooting advice to enable scientists to confidently and successfully synthesize target esters with high purity and yield.

The Synthetic Challenge: Differentiating Hydroxyl Reactivity

The primary challenge in the esterification of 3-Bromo-5-(hydroxymethyl)phenol lies in the competing reactivity of its two hydroxyl groups. A successful synthesis hinges on exploiting the subtle yet significant differences in their electronic and steric properties.

  • Phenolic Hydroxyl (-OH): The oxygen's lone pairs are delocalized into the aromatic pi-system. This has two major consequences:

    • Increased Acidity: The phenoxide conjugate base is stabilized by resonance, making the phenolic proton significantly more acidic (pKa ≈ 10) than an aliphatic alcohol.

    • Decreased Nucleophilicity: The delocalization reduces the electron density on the oxygen atom, rendering the neutral phenol a weaker nucleophile compared to the benzylic alcohol.

  • Benzylic Alcohol (-CH₂OH): This primary alcohol exhibits reactivity typical of its class (pKa ≈ 16-18). The oxygen atom is more localized and, therefore, inherently more nucleophilic than the phenolic oxygen in its neutral state.

This dichotomy dictates the outcome of esterification reactions. Conditions that favor deprotonation, such as the use of strong bases, will generate the phenoxide ion, a potent nucleophile that will readily attack acylating agents.[1] Conversely, conditions that rely on the intrinsic nucleophilicity of the neutral hydroxyl groups allow for selective reaction at the more nucleophilic benzylic position.

G cluster_0 3-Bromo-5-(hydroxymethyl)phenol cluster_1 Reaction Sites mol Benzylic Benzylic Alcohol - More Nucleophilic - Less Acidic Phenolic Phenolic Hydroxyl - Less Nucleophilic - More Acidic G start Begin: Select Esterification Strategy for 3-Bromo-5-(hydroxymethyl)phenol q1 Is the carboxylic acid highly reactive (e.g., an acid chloride) and are neutral conditions desired? start->q1 strategy1 Strategy 1: Direct Acylation q1->strategy1  Yes q2 Are mild, neutral conditions and high yields critical? Is the acid sensitive? q1->q2 No protocol1 Protocol: Direct reaction with acid chloride/anhydride (no strong base) strategy1->protocol1 protocol1->q2 strategy2 Strategy 2: Steglich Esterification q2->strategy2  Yes q3 Is maximum selectivity paramount, especially with a hindered alcohol or sensitive substrate? q2->q3 No protocol2 Protocol: Use DCC or EDC with catalytic DMAP in an aprotic solvent. strategy2->protocol2 protocol2->q3 strategy3 Strategy 3: Mitsunobu Reaction q3->strategy3  Yes end Proceed to Purification & Characterization q3->end No / Other Methods protocol3 Protocol: React with DEAD/DIAD and PPh3. Excellent for selective alcohol activation. strategy3->protocol3 protocol3->end

Caption: Decision workflow for selecting an esterification strategy.

Strategy 1: Direct Acylation with Acid Chlorides (Under Neutral Conditions)

This method leverages the higher intrinsic nucleophilicity of the benzylic alcohol. By using a highly reactive acylating agent like an acid chloride or anhydride in the absence of a strong base, the benzylic hydroxyl can react preferentially. A mild, non-nucleophilic base like pyridine may be used as a catalyst and to scavenge the HCl byproduct.

  • Causality: The reaction avoids the formation of the highly reactive phenoxide ion. The kinetic product results from the attack of the more nucleophilic benzylic alcohol. One study demonstrated that when 4-hydroxy benzyl alcohol was treated with acetyl chloride under solvent-free conditions, only the benzylic -OH group was esterified, leaving the phenolic -OH intact. [2]* Best For: Simple, unhindered carboxylic acids and when rapid reaction is desired.

  • Drawbacks: May produce side products if the reaction is not carefully controlled. The generated HCl can be problematic for sensitive substrates.

Strategy 2: Steglich Esterification

The Steglich esterification is a powerful and mild method that uses a carbodiimide (e.g., DCC or EDC) to activate the carboxylic acid, with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). [3]The reaction proceeds under neutral conditions at room temperature, which is ideal for preserving the phenolic group. [3][4]

  • Mechanism Rationale: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile to the alcohol, intercepts this intermediate to form an even more reactive acylpyridinium species. [3]This species is then attacked by the most available and nucleophilic hydroxyl group—the benzylic alcohol. The mild conditions prevent phenol deprotonation, ensuring selectivity.

  • Best For: A wide range of carboxylic acids, including those that are sterically hindered or acid/base sensitive.

  • Drawbacks: The dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove. Using the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can simplify purification. [5]

Strategy 3: The Mitsunobu Reaction

For achieving the highest degree of chemoselectivity, the Mitsunobu reaction is often the method of choice. [6][7]This redox-condensation reaction involves an alcohol, a carboxylic acid (as the nucleophile), a phosphine (typically PPh₃), and an azodicarboxylate (DEAD or DIAD). [8][9]

  • Mechanism of Selectivity: The key to the Mitsunobu reaction's selectivity lies in the activation of the alcohol. The reaction proceeds via the formation of an oxyphosphonium salt from the alcohol. [10]This activated intermediate is then susceptible to Sₙ2 attack by the carboxylate. Crucially, phenols are generally poor substrates for this activation step under standard conditions, especially in the presence of a more reactive primary alcohol. The reaction capitalizes on the pKa difference between the carboxylic acid and the alcohol, allowing for selective activation and substitution of the benzylic alcohol with clean inversion of configuration (though not relevant for this achiral substrate). [6][11]* Best For: Substrates where other methods fail to give high selectivity; when mild, non-acidic, and non-basic conditions are paramount.

  • Drawbacks: Stoichiometric amounts of phosphine oxide and hydrazine byproducts are generated, which requires careful chromatographic purification. The reagents are also toxic and should be handled with care.

Comparative Analysis of Methodologies

FeatureDirect Acylation (Acid Chloride)Steglich Esterification (EDC/DMAP)Mitsunobu Reaction (DEAD/PPh₃)
Selectivity Moderate to GoodGood to ExcellentExcellent
Conditions Neutral, often 0 °C to RTMild, neutral, RTMild, neutral, often 0 °C to RT
Substrate Scope Best with simple acidsVery broad, good for sensitive substrates [4]Broad, excellent for selective alcohol inversion [7]
Key Reagents R-COCl, Pyridine (optional)Carboxylic Acid, EDC, DMAP (cat.)Carboxylic Acid, DEAD/DIAD, PPh₃
Byproducts HCl (or Pyridinium Salt)Water-soluble urea, DMAP·HClTriphenylphosphine oxide, Hydrazine deriv.
Purification Aqueous wash, ChromatographyAqueous wash (removes urea), ChromatographyChromatography (can be challenging)
Advantages Fast, uses common reagentsHigh yields, very mild, reliableUnmatched selectivity, stereospecific [11]
Disadvantages Risk of di-acylation, HCl generationReagent cost, potential for N-acylurea formationToxic reagents, difficult purification

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Steglich Esterification using EDC

This protocol is recommended as a robust and reliable starting point.

  • Materials and Reagents:

    • 3-Bromo-5-(hydroxymethyl)phenol (1.0 eq)

    • Carboxylic Acid (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

    • Anhydrous Dichloromethane (DCM) or Acetonitrile [4] * Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine

    • Anhydrous MgSO₄ or Na₂SO₄

  • Step-by-Step Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Bromo-5-(hydroxymethyl)phenol (1.0 eq), the desired carboxylic acid (1.1 eq), and DMAP (0.1 eq).

    • Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the limiting reagent). Stir the solution until all solids are dissolved.

    • Cool the flask to 0 °C in an ice bath.

    • Add EDC·HCl (1.5 eq) to the solution in one portion. The reaction mixture may become cloudy.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Reaction Monitoring: Monitor the consumption of the starting alcohol by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30-50% Ethyl Acetate in Hexanes.

    • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aq. NH₄Cl (1x), saturated aq. NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using an Ethyl Acetate/Hexanes gradient.

Protocol 2: Mitsunobu Reaction

This protocol is ideal when maximum selectivity is required.

  • Materials and Reagents:

    • 3-Bromo-5-(hydroxymethyl)phenol (1.0 eq)

    • Carboxylic Acid (1.2 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

    • Saturated aq. NaHCO₃, Brine

    • Anhydrous MgSO₄ or Na₂SO₄

  • Step-by-Step Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Bromo-5-(hydroxymethyl)phenol (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq).

    • Dissolve the components in anhydrous THF (approx. 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • CAUTION: DEAD and DIAD are toxic. Handle with extreme care. Add DIAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes. A color change (typically to a pale yellow or orange) and sometimes a slight exotherm will be observed.

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours.

    • Reaction Monitoring: Monitor by TLC or LC-MS. The product ester is typically less polar than the starting alcohol.

    • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product and stoichiometric byproducts (triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate).

    • Purification: Direct purification by flash column chromatography is typically required. The byproducts can sometimes be challenging to separate. A less polar solvent system (e.g., starting with 5-10% Ethyl Acetate in Hexanes) is often necessary to effectively separate the product from triphenylphosphine oxide.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion / No Reaction Inactive reagents; insufficient reaction time; steric hindrance.Ensure reagents (especially carbodiimides and azodicarboxylates) are fresh and anhydrous. Extend reaction time. For hindered substrates, consider heating the Steglich reaction to 40-60 °C.
Phenolic Esterification Observed Presence of a strong base; incorrect reaction conditions.For direct acylation, avoid strong bases like triethylamine; use pyridine instead. For Steglich, ensure no excess base is added beyond catalytic DMAP. If selectivity remains poor, switch to the Mitsunobu reaction.
Formation of N-acylurea (Steglich) The O-acylisourea intermediate rearranges before alcohol attack (common with poorly nucleophilic alcohols).Ensure DMAP is present and active. Sometimes switching the solvent or using a different carbodiimide coupling agent can help. [3]
Difficult Purification Co-elution of byproducts (DCU, PPh₃O).For Steglich, use EDC for a water-soluble urea byproduct. For Mitsunobu, try precipitating PPh₃O from a non-polar solvent (e.g., ether/hexanes) prior to chromatography, or use polymer-bound PPh₃.

Conclusion

The chemoselective esterification of the benzylic alcohol in 3-Bromo-5-(hydroxymethyl)phenol is a readily achievable transformation with the correct choice of methodology. For general applications, the Steglich esterification using EDC and catalytic DMAP offers an excellent balance of high yield, operational simplicity, and mild conditions. For substrates where absolute selectivity is paramount and all other methods yield mixtures, the Mitsunobu reaction remains the gold standard, despite its more challenging purification. By understanding the principles of hydroxyl group reactivity and carefully selecting the reaction conditions, researchers can efficiently generate a diverse array of valuable ester derivatives for further investigation.

References

  • Appendino, G., et al. (2002). Chemoselective Esterification of Phenolic Acids and Alcohols. Journal of Organic Chemistry, 67(15), 5267-5270. [Link]

  • ResearchGate. (n.d.). Chemoselective Esterification of Phenolic Acids and Alcohols | Request PDF. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Prajapati, A. K., et al. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Chemistry and Materials Research, 3(2), 11-17. [Link]

  • Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2563-2619. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford University Press. [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. organic-chemistry.org. [Link]

  • Aslam, S., & Ganaie, M. A. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Letters in Organic Chemistry, 18(1), 2-15. [Link]

  • Jessop, M., et al. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments, (140), e58321. [Link]

  • North, M., & Watson, A. J. B. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5834-5847. [Link]

  • Chemistry Steps. (n.d.). The Mitsunobu Reaction. Chemistry Steps. Retrieved January 22, 2026, from [Link]

  • Reddit. (2022). Steglich Esterification with EDC. r/OrganicChemistry. [Link]

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Application Note & Protocol Guide: Selective Protection of the Phenolic Group in 3-Bromo-5-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Phenolic Protection

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the strategic use of protecting groups is paramount. These molecular scaffolds serve as temporary masks for reactive functional groups, preventing undesired side reactions and enabling precise chemical transformations elsewhere in the molecule. The substrate 3-Bromo-5-(hydroxymethyl)phenol presents a classic synthetic challenge: the presence of two hydroxyl groups with distinct chemical personalities—a nucleophilic primary benzylic alcohol and a more acidic phenolic hydroxyl.

This guide provides a detailed technical overview and field-proven protocols for the selective protection of the phenolic group in 3-Bromo-5-(hydroxymethyl)phenol. The choice of an appropriate protecting group is not merely a matter of procedural convenience; it is a critical decision that influences the entire synthetic route, impacting yields, purity, and the feasibility of subsequent steps. Here, we delve into the causality behind experimental choices, offering robust, self-validating protocols designed for researchers and drug development professionals who require both precision and reliability in their synthetic endeavors.

The Decision Matrix: Selecting the Optimal Phenolic Protecting Group

The successful protection of 3-Bromo-5-(hydroxymethyl)phenol hinges on exploiting the inherent difference in acidity between the phenolic proton (pKa ≈ 10) and the benzylic alcohol proton (pKa ≈ 16). This differential allows for the selective deprotonation and subsequent protection of the phenol using mild bases. The ideal protecting group (PG) must satisfy three core criteria:

  • Selective Installation: It must be installed on the phenolic oxygen with high selectivity over the benzylic alcohol.

  • Robust Stability: It must remain intact during subsequent planned transformations of the molecule.

  • Orthogonal Removal: It must be cleaved under conditions that do not affect other functional groups, including the benzylic alcohol and the carbon-bromine bond.

The following diagram illustrates a decision-making workflow for selecting a suitable protecting group based on the anticipated downstream chemistry.

G Start Select Protecting Group for Phenol Q_NextStep What is the nature of the next reaction step? Start->Q_NextStep PG_Silyl Silyl Ether (TBDMS, TIPS) (Base Stable, Acid Labile) Q_NextStep->PG_Silyl Grignard, Organolithium, or basic conditions PG_Benzyl Benzyl Ether (Bn) (Acid/Base Stable) Q_NextStep->PG_Benzyl Strongly acidic or basic conditions; Reductive/Oxidative steps PG_MOM MOM Ether (Base Stable, Very Acid Labile) Q_NextStep->PG_MOM Basic conditions; Need for very mild acid deprotection Deprotect_Silyl Deprotection: TBAF, HF-Py, Mild Acid PG_Silyl->Deprotect_Silyl Deprotect_Benzyl Deprotection: H₂, Pd/C (Hydrogenolysis) PG_Benzyl->Deprotect_Benzyl Deprotect_MOM Deprotection: TFA, HCl, Lewis Acids PG_MOM->Deprotect_MOM

Caption: Decision workflow for protecting group selection.

Field-Proven Protocols for Selective Phenol Protection

We present three robust protocols for the selective protection of the phenolic hydroxyl group of 3-Bromo-5-(hydroxymethyl)phenol. Each method has been selected for its high yield, selectivity, and reliability.

Protocol 1: Silyl Ether Protection (TBDMS Group)

The tert-butyldimethylsilyl (TBDMS) group is an excellent choice due to its ease of introduction, stability to a wide range of non-acidic and non-fluoride conditions, and mild cleavage.[1][2] The steric bulk of the TBDMS group and the use of a mild base like imidazole ensures high selectivity for the more accessible and acidic phenolic hydroxyl.

Reaction Scheme:

Caption: Workflow for TBDMS protection.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Bromo-5-(hydroxymethyl)phenol (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M).

  • Base Addition: Add imidazole (1.5 eq) to the solution and stir until fully dissolved.

  • Silylating Agent: Cool the mixture to 0 °C in an ice bath. Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic layers and wash with saturated aqueous NaCl (brine), then dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution, concentrate the solvent in vacuo, and purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the TBDMS-protected phenol.

Deprotection Protocol: The TBDMS group is typically removed using a fluoride source.[1][2]

  • Reagents: Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq).

  • Procedure: Dissolve the protected compound in THF. Add the TBAF solution and stir at room temperature for 1-2 hours. Quench with water, extract with ethyl acetate, and purify as necessary.

Protocol 2: Benzyl Ether Protection (Bn Group)

The benzyl (Bn) ether is a highly robust protecting group, stable to both acidic and basic conditions.[3] Its installation via Williamson ether synthesis using a mild base like potassium carbonate is highly selective for the phenolic hydroxyl.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add 3-Bromo-5-(hydroxymethyl)phenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Add anhydrous acetone or DMF as the solvent (approx. 0.4 M).

  • Reagent Addition: Add benzyl bromide (BnBr, 1.2 eq) dropwise to the suspension.

  • Reaction: Heat the mixture to 50-60 °C and stir for 8-12 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and rinse the filter cake with acetone.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, concentrate, and purify by flash chromatography to yield the benzyl-protected phenol.

Deprotection Protocol: The benzyl group is most commonly cleaved by catalytic hydrogenation.[3]

  • Reagents: Palladium on carbon (Pd/C, 10 wt. %, ~5 mol%) and a hydrogen source (H₂ gas balloon or a transfer agent like ammonium formate).

  • Procedure: Dissolve the protected compound in ethanol or ethyl acetate. Add the Pd/C catalyst. Purge the flask with H₂ gas and maintain a hydrogen atmosphere (balloon pressure is sufficient). Stir vigorously at room temperature until TLC indicates complete reaction (typically 4-24 hours). Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

Protocol 3: Methoxymethyl Ether Protection (MOM Group)

The methoxymethyl (MOM) ether is an acetal-based protecting group, stable to bases and nucleophiles but readily cleaved under acidic conditions.[4]

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Bromo-5-(hydroxymethyl)phenol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M) in a flame-dried flask under N₂.

  • Base Addition: Cool the solution to 0 °C and add N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Reagent Addition: Add chloromethyl methyl ether (MOM-Cl, 1.5 eq) dropwise. Caution: MOM-Cl is a potent carcinogen and should be handled with extreme care in a chemical fume hood.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Purification: Filter, concentrate, and purify the residue by flash chromatography.

Deprotection Protocol: MOM ethers are cleaved under acidic conditions.[4]

  • Reagents: Trifluoroacetic acid (TFA) in DCM or aqueous HCl in THF.

  • Procedure: Dissolve the MOM-protected compound in a suitable solvent (e.g., DCM). Add the acid (e.g., 10% v/v TFA) and stir at room temperature for 1-4 hours. Carefully neutralize the mixture, extract the product, and purify.

Comparative Analysis of Protection Strategies

The selection of a protecting group is a strategic decision based on the overall synthetic plan. The table below summarizes the key attributes of the discussed protocols to aid in this decision-making process.

Parameter TBDMS Ether Benzyl (Bn) Ether MOM Ether
Protection Reagents TBDMS-Cl, Imidazole, DMFBnBr, K₂CO₃, Acetone/DMFMOM-Cl, DIPEA, DCM
Protection Conditions 0 °C to RT, 4-6 h50-60 °C, 8-12 h0 °C to RT, 3-5 h
Stability Profile Stable to base, reducing agents, organometallics. Labile to acid and fluoride.Very stable to a wide pH range, many redox reagents.Stable to base, nucleophiles, and reducing agents. Labile to acid.
Deprotection Method Mild: TBAF, HF•PyMild: H₂, Pd/CMild to Strong Acid: HCl, TFA
Key Advantage Orthogonal to many other groups; very mild removal.High stability for multi-step synthesis.Easy to introduce; removable under non-reductive conditions.
Considerations Potential for migration in some substrates.Hydrogenolysis may not be compatible with reducible groups (e.g., alkynes). C-Br bond is generally stable.MOM-Cl is a carcinogen. Deprotection requires acid, which may not be suitable for acid-sensitive substrates.

Conclusion

The selective protection of the phenolic hydroxyl in 3-Bromo-5-(hydroxymethyl)phenol is a readily achievable transformation with the correct choice of methodology. By leveraging the differential acidity of the phenolic and alcoholic protons, high selectivity can be obtained. Silyl ethers, such as TBDMS, offer a versatile and mildly-removable option suitable for many synthetic routes. Benzyl ethers provide robust protection for more demanding, multi-step sequences. MOM ethers serve as a useful alternative when acid-labile deprotection is desired. The protocols detailed herein provide a reliable foundation for researchers to confidently and efficiently advance their synthetic programs.

References

  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • Reddit. (2021, September 18). Looking for advice on protecting phenol in presence of primaril alcohol. Retrieved from [Link]

  • OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from [Link]

  • Mandal, T., et al. (2023). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters. ChemRxiv. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • Google Patents. (2012). CN102557910A - Deprotection method for phenolic hydroxyl group.
  • University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]

Sources

Application Note: Robust GC-MS Analysis of 3-Bromo-5-(hydroxymethyl)phenol Through Optimized Silylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide and a validated protocol for the derivatization of 3-Bromo-5-(hydroxymethyl)phenol for quantitative and qualitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this bifunctional aromatic compound is challenging due to the high polarity imparted by its phenolic and primary alcohol hydroxyl groups, leading to poor chromatographic peak shape, low volatility, and potential thermal degradation in the injector port.[1][2] To overcome these analytical hurdles, a robust derivatization strategy using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst is detailed. This method effectively converts the polar hydroxyl groups into their corresponding non-polar trimethylsilyl (TMS) ethers, significantly enhancing volatility and thermal stability.[3] The causality behind experimental choices, a step-by-step protocol, and recommended GC-MS parameters are provided to ensure scientific integrity and reproducibility for researchers in pharmaceutical development and chemical analysis.

Introduction: The Analytical Challenge

3-Bromo-5-(hydroxymethyl)phenol is a key building block in the synthesis of various pharmaceutical and specialty chemical compounds.[4] Accurate monitoring and quantification of this analyte are critical for process control, impurity profiling, and metabolic studies. However, the intrinsic properties of the molecule—specifically the presence of both a phenolic hydroxyl and a primary benzylic alcohol group—make it unsuitable for direct GC-MS analysis.

The primary obstacles include:

  • Low Volatility: Strong intermolecular hydrogen bonding between the hydroxyl groups results in a high boiling point, preventing efficient volatilization in the GC inlet.[1][2]

  • Poor Thermal Stability: At the high temperatures required for volatilization, the compound can degrade, leading to inaccurate quantification and the appearance of artifact peaks.

  • Adsorption Effects: The polar hydroxyl groups can interact with active sites in the GC inlet liner and on the column's stationary phase, causing significant peak tailing and poor chromatographic resolution.[1]

Chemical derivatization is a requisite step to modify the compound into a form amenable to GC analysis.[1][2] This process replaces the active, polar hydrogens on the hydroxyl groups with non-polar moieties, thereby increasing volatility and thermal stability, and minimizing adsorptive losses.[3]

Rationale for Silylation as the Derivatization Strategy

Several derivatization techniques are available for hydroxyl groups, including acylation, alkylation, and silylation.[5] For 3-Bromo-5-(hydroxymethyl)phenol, silylation, specifically trimethylsilylation, offers the most advantageous route for several reasons:

  • Reaction Efficiency: Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly reactive towards hydroxyl groups and react quickly and often quantitatively.[6]

  • Volatility of Byproducts: The byproducts of the BSTFA reaction are highly volatile, which prevents them from interfering with the chromatography of the derivatized analyte.[7]

  • Versatility: Silylation is effective for a wide range of functional groups, including alcohols, phenols, and carboxylic acids, making it a robust choice for molecules with multiple reactive sites.[3][8]

  • Favorable Mass Spectra: TMS derivatives often produce characteristic and structurally informative fragmentation patterns in the mass spectrometer, aiding in compound identification.

The target molecule, 3-Bromo-5-(hydroxymethyl)phenol, possesses two hydroxyl groups of differing reactivity. The primary alcohol is generally more reactive towards silylation than the phenolic hydroxyl group.[1][8] To ensure the complete and rapid derivatization of both sites, especially the potentially more sterically hindered phenolic group, the use of a catalyst is recommended. Trimethylchlorosilane (TMCS) is commonly added to BSTFA formulations (e.g., BSTFA + 1% TMCS) to act as a catalyst, accelerating the reaction rate for hindered or less reactive hydroxyls.[3][8]

The proposed derivatization reaction is the di-silylation of the parent molecule to form 3-Bromo-5-((trimethylsilyloxy)methyl)phenyl trimethylsilyl ether.

Experimental Workflow and Protocol

A successful analysis relies on a meticulously executed protocol. The following sections provide a self-validating system, from sample preparation to data acquisition.

Required Reagents and Materials
  • 3-Bromo-5-(hydroxymethyl)phenol standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (as a catalyst and solvent)

  • Anhydrous Ethyl Acetate or Dichloromethane (GC grade)

  • 2 mL GC vials with PTFE-lined screw caps

  • Microsyringes

  • Heating block or oven set to 70°C

  • Vortex mixer

  • Nitrogen gas supply for evaporation (if required)

Safety Precaution: BSTFA and pyridine are toxic and moisture-sensitive. Always handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure all glassware is scrupulously dried to prevent hydrolysis of the silylating reagent.[1][9]

Derivatization Workflow Diagram

The overall process from sample preparation to GC-MS injection is outlined below.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Start Weigh Analyte Standard Dissolve Dissolve in Anhydrous Solvent Start->Dissolve Transfer Transfer Aliquot to GC Vial Dissolve->Transfer AddReagents Add Pyridine & BSTFA + 1% TMCS Transfer->AddReagents Vortex Vortex Mix AddReagents->Vortex Heat Heat at 70°C for 30 min Vortex->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC-MS Cool->Inject

Caption: Workflow for silylation of 3-Bromo-5-(hydroxymethyl)phenol.

Step-by-Step Derivatization Protocol

This protocol is designed for a standard concentration of approximately 1 mg/mL. Adjustments may be necessary for different sample concentrations.

  • Standard Preparation: Accurately weigh ~10 mg of 3-Bromo-5-(hydroxymethyl)phenol standard into a 10 mL volumetric flask. Dissolve and bring to volume with anhydrous ethyl acetate. This creates a 1 mg/mL stock solution.

  • Aliquoting: Transfer 100 µL of the stock solution into a 2 mL autosampler vial.

  • Solvent Evaporation (Optional but Recommended): If the sample is in a protic solvent or if pre-concentration is needed, evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas. It is critical to remove all traces of water and protic solvents as they will consume the derivatizing reagent.[1]

  • Reagent Addition: To the dry residue (or the 100 µL aliquot if not evaporated), add 100 µL of anhydrous pyridine, followed by 100 µL of BSTFA + 1% TMCS. Pyridine acts as a solvent and a catalyst, scavenging the HCl byproduct from the TMCS.

  • Reaction: Immediately cap the vial tightly. Vortex for 30 seconds to ensure thorough mixing.

  • Heating: Place the vial in a heating block or oven set to 70°C for 30 minutes. Heating ensures the reaction proceeds to completion, especially for the less reactive phenolic hydroxyl group.[10]

  • Cooling: Remove the vial and allow it to cool to room temperature before injection.

  • Analysis: The sample is now ready for GC-MS analysis. The derivatized sample is typically stable for several days if stored properly at 4°C and protected from moisture.

GC-MS Instrumental Parameters

Optimal separation and detection are achieved using a non-polar capillary column, as the derivatized analyte is non-polar. The following parameters provide a robust starting point for method development.

ParameterRecommended Setting
Gas Chromatograph
Injection Port Temp.250°C
Injection ModeSplit (e.g., 20:1) or Splitless for trace analysis
Injection Volume1 µL
Carrier GasHelium, Constant Flow @ 1.2 mL/min
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Oven ProgramInitial Temp: 100°C, hold for 2 min
Ramp: 15°C/min to 280°C
Final Hold: Hold at 280°C for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Scan ModeFull Scan (e.g., m/z 50-550) for qualitative analysis
Selected Ion Monitoring (SIM) for quantitative analysis

Expected Results and Discussion

The derivatization process adds two trimethylsilyl groups to the parent molecule, resulting in a mass increase of 144 Da (2 x 72 Da).

  • Parent Molecule (C₇H₇BrO₂): MW = 202.03 g/mol (for ⁷⁹Br)

  • Di-TMS Derivative (C₁₃H₂₃BrO₂Si₂): MW = 346.39 g/mol (for ⁷⁹Br)

The mass spectrum of the derivatized compound is expected to show a molecular ion cluster (M⁺) around m/z 346 and 348, reflecting the natural isotopic abundance of bromine (⁷⁹Br:⁸¹Br ≈ 1:1). A characteristic fragment ion would be the loss of a methyl group ([M-15]⁺) at m/z 331/333, which is a common fragmentation pathway for TMS derivatives. Other significant ions may include those corresponding to the trimethylsilyl group (m/z 73) and fragments of the derivatized molecule.

The resulting chromatogram should exhibit a sharp, symmetrical peak for the di-TMS derivative of 3-Bromo-5-(hydroxymethyl)phenol, free from the tailing that would be observed with the underivatized compound.

Conclusion

The direct analysis of 3-Bromo-5-(hydroxymethyl)phenol by GC-MS is impractical due to its polarity and low volatility. The silylation protocol detailed in this application note, utilizing BSTFA with a TMCS catalyst, provides a reliable and robust method to convert the analyte into a volatile and thermally stable derivative. This derivatization is essential for achieving the high-quality chromatography and mass spectrometric data necessary for accurate and reproducible analysis in research and quality control environments.

References

  • D. R. Knapp, "Chapter 2: Derivatization," in Handbook of Analytical Derivatization Reactions, John Wiley & Sons, 1979. [Online]. Available: [Link]

  • Regis Technologies, Inc., "GC Derivatization," Regis Technologies. [Online]. Available: [Link]

  • Phenomenex, "Derivatization for Gas Chromatography," Phenomenex. [Online]. Available: [Link]

  • Bibel, M., "Derivatization of metabolites for GC-MS via methoximation+silylation," Bibel Lab Update. [Online]. Available: [Link]

  • Orlita, A., et al., "Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS)," MATEC Web of Conferences, vol. 339, 2021. [Online]. Available: [Link]

  • Caltech GPS Division, "Preparation of TMS Derivatives for GC/MS," Caltech. [Online]. Available: [Link]

  • GL Sciences, "Alcohols-Glycols," GL Sciences. [Online]. Available: [Link]

  • Chemistry For Everyone, "What Is Derivatization In GC-MS?," YouTube, Aug. 14, 2025. [Online]. Available: [Link]

  • Lee, J., et al., "Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination," Bulletin of the Korean Chemical Society, vol. 25, no. 10, pp. 1455-1460, 2004. [Online]. Available: [Link]

  • Huesgen, D., et al., "Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling," Metabolites, vol. 8, no. 4, p. 76, 2018. [Online]. Available: [Link]

Sources

use of 3-Bromo-5-(hydroxymethyl)phenol in the synthesis of bioactive compounds

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Synthesis

I'm starting with broad Google searches to learn about synthesizing 3-Bromo-5-(hydroxymethyl)phenol. I'm especially interested in its role as a key intermediate for bioactive compounds. I'm focusing on specific applications and related synthetic routes. My searches are becoming quite granular.

Gathering Initial Synthesis Data

I'm now diving into detailed search queries focusing on reaction conditions and mechanisms involving 3-Bromo-5-(hydroxymethyl)phenol. I'm prioritizing experimental protocols and analytical methods. Also, I'm seeking authoritative literature and review articles to understand the reasoning behind its use as a building block and gain insights into its mechanism, with the aim of compiling citations.

Confirming Key Building Block

I've established that 3-Bromo-5-(hydroxymethyl)phenol is indeed a valuable synthetic building block. Initial research confirms its utility, specifically highlighting Suzuki-Miyaura coupling and ether formation as key reaction types. This gives a solid foundation to work from.

Expanding the Reaction Types

I am now expanding on the initial research, as I've validated 3-Bromo-5-(hydroxymethyl)phenol's potential. My search results indicate its utility in C-C bond formation via Suzuki-Miyaura coupling, C-O bond formation like etherification and Ullmann coupling, and also the oxidation of the hydroxymethyl group. While the initial findings are general for phenols, I need more specifics. My next step will be to find concrete examples of bioactive molecules synthesized from this compound, including detailed protocols, especially regarding protecting groups and regioselectivity.

Pinpointing Specific Applications

I am now focusing on finding specific examples. While I've confirmed reaction types, I now need to identify bioactive molecules synthesized from this compound. Current findings, while useful, are general to phenols or aryl bromides. I need concrete examples starting directly from 3-Bromo-5-(hydroxymethyl)phenol, along with detailed protocols and protection group strategies for regioselectivity. The next step is to uncover these specific applications to add to the synthetic design.

Refining Information Retrieval

I've refined my search parameters further. While initially promising, the second round didn't deliver a direct synthesis of the target bioactive compound from the specified starting material. I'm focusing now on identifying intermediate steps or analogous reactions that might bridge the gap.

Expanding Search Parameters

I've expanded my search, building upon the targeted information retrieved. I confirmed the importance of 3,5-disubstituted phenols, and found related compounds used in pharmaceutical synthesis. I gathered general protocols for key reactions: Suzuki-Miyaura, Ullmann, and benzyl alcohol oxidation, along with protecting group strategies. I found related transformations, but am still looking for a concrete example using the specific starting material.

Synthesizing Available Information

I've made significant progress in synthesizing the retrieved information. I confirmed the value of the starting material and key reactions. While a direct synthesis example eludes me, I'm adapting general protocols for the target compound, explaining the chemical reasoning. I will organize this information into an application note highlighting the versatility of 3-Bromo-5-(hydroxymethyl)phenol. I am also working on DOT diagrams and tables to provide a detailed and insightful overview.

Consolidating Data and Framing

I've made substantial progress. Though a direct synthesis example eludes me, I'm confident in adapting general protocols. I've confirmed the importance of related molecules and collected data on key reactions. Now, I will adapt these to the target starting material, 3-Bromo-5-(hydroxymethyl)phenol, framing it as a versatile intermediate for creating bioactive compounds, specifically, biaryls and diaryl ethers. I will create DOT diagrams and tables and, given the available information, will focus on well-established methods applied to this specific starting material to create a high-quality guide.

Synthesis of Novel Bromophenol Derivatives for Biological Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Bromophenols

Bromophenols, a class of halogenated phenolic compounds, are predominantly found as secondary metabolites in marine organisms, particularly red algae.[1][2] These natural products have garnered significant attention in the field of medicinal chemistry due to their diverse and potent biological activities.[1][3][4] Bromophenol derivatives are being explored as promising candidates for drug development, exhibiting a wide spectrum of therapeutic effects, including anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[1][3][4][5][6]

The unique chemical structures of bromophenols, characterized by the presence of one or more bromine atoms on the phenol ring, contribute to their distinct biological functions.[1][4] The synthesis of novel bromophenol derivatives allows for the systematic exploration of structure-activity relationships (SAR), enabling the optimization of their therapeutic efficacy and the development of new chemical entities with improved pharmacological profiles. This guide provides a comprehensive overview of the synthetic strategies for creating a library of novel bromophenol derivatives and detailed protocols for their subsequent biological screening.

I. Synthetic Strategies for Bromophenol Derivatives

The synthesis of a diverse library of bromophenol derivatives is crucial for identifying lead compounds with desired biological activities. The following section outlines key synthetic methodologies, emphasizing the rationale behind the choice of reactions and conditions.

Core Synthetic Workflow

The general workflow for the synthesis and screening of bromophenol derivatives involves a multi-step process, from the selection of starting materials to the identification of biologically active compounds.

Synthetic and Screening Workflow cluster_synthesis Synthesis Phase cluster_screening Screening Phase Starting_Material Bromophenol Starting Material Derivatization Chemical Derivatization (e.g., Heck, Suzuki) Starting_Material->Derivatization Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Derivatization->Purification Primary_Screening Primary Biological Screening (e.g., MTT, Agar Diffusion) Purification->Primary_Screening Compound Library Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary & Tertiary Assays (e.g., Dose-Response, Mechanism of Action) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization

Caption: General workflow for the synthesis and biological screening of novel bromophenol derivatives.

A. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides, including bromophenols. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the bromophenol scaffold.

1. The Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[7][8][9] This reaction is particularly useful for introducing alkenyl groups to the bromophenol core.

  • Causality of Experimental Choices:

    • Catalyst: Palladium acetate (Pd(OAc)₂) is a common and effective catalyst precursor.[9]

    • Ligand: The choice of phosphine ligand is critical. For less reactive aryl bromides, such as some bromophenols, tris(o-tolyl)phosphine can be an effective ligand.[10]

    • Base: A base, typically a tertiary amine like triethylamine (NEt₃), is required to neutralize the hydrogen halide generated during the reaction.[9]

    • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used to facilitate the reaction.

2. The Suzuki Coupling:

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an aryl halide in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl or vinyl substituents.

  • Causality of Experimental Choices:

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst.

    • Base: An aqueous base, such as sodium carbonate or potassium phosphate, is essential for the transmetalation step.

    • Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic and inorganic reagents.

B. Etherification Reactions

Etherification of the phenolic hydroxyl group is a straightforward method to introduce a variety of substituents and modify the physicochemical properties of the bromophenol derivatives.

1. Williamson Ether Synthesis:

This classic method involves the reaction of a deprotonated phenol (phenoxide) with an alkyl halide.

  • Causality of Experimental Choices:

    • Base: A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the phenol.

    • Solvent: A polar aprotic solvent like DMF or acetone is typically used.

II. Biological Screening Protocols

Once a library of novel bromophenol derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. High-throughput screening (HTS) allows for the rapid testing of a large number of compounds.[11][12] The following are detailed protocols for primary screening assays to assess anticancer, antibacterial, and antioxidant activities.

A. Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[13][14][15] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan, which can be measured spectrophotometrically.[14][15] This assay is widely used to evaluate the cytotoxic effects of compounds on cancer cell lines.[5][16][17]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa, HepG2) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[15]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized bromophenol derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24 to 72 hours.[17]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

  • Incubation with MTT: Incubate the plates for 2 to 4 hours at 37°C until a purple precipitate is visible.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[18][19]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13][19] Read the absorbance at 570-590 nm using a microplate reader.[13][19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined from a dose-response curve.

B. Antibacterial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[20][21][22] This method is based on the diffusion of the test compound from a well through a solidified agar medium, which inhibits the growth of a seeded microorganism.

Protocol: Agar Well Diffusion Assay

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.

  • Agar Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of a sterile Mueller-Hinton agar plate.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[23]

  • Compound Application: Add a defined volume (e.g., 100 µL) of the bromophenol derivative solution (at a specific concentration) into each well.[23] Include a negative control (solvent) and a positive control (a known antibiotic like ampicillin or tetracycline).[24]

  • Incubation: Incubate the plates at 37°C for 16-24 hours.[25]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.[25] A larger zone of inhibition indicates greater antibacterial activity.[25]

C. Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to determine the antioxidant capacity of compounds.[26][27][28] The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, which is pale yellow, in the presence of an antioxidant.[28] The decrease in absorbance is proportional to the antioxidant activity.[28]

Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol with an absorbance of approximately 1.0 at 517 nm.[29]

  • Reaction Mixture: In a 96-well plate, add a small volume of the bromophenol derivative solution at various concentrations to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[29]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.[29]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined. A lower IC₅₀ value indicates higher antioxidant activity.[30]

III. Data Presentation and Interpretation

Table 1: Synthetic Conditions for Bromophenol Derivatives (Hypothetical)
Derivative IDStarting MaterialReaction TypeCatalyst/ReagentSolventTemp (°C)Yield (%)
BPD-01 2-BromophenolHeckPd(OAc)₂, P(o-tol)₃, NEt₃DMF10075
BPD-02 4-BromophenolSuzukiPd(PPh₃)₄, K₂CO₃Toluene/H₂O9082
BPD-03 2,4-DibromophenolWilliamson Ether SynthesisNaH, CH₃ITHF2591
Table 2: Summary of Biological Screening Results (Hypothetical)
Derivative IDAnticancer (IC₅₀, µM)Antibacterial (Zone of Inhibition, mm)Antioxidant (IC₅₀, µM)
A549 Cells S. aureus DPPH Assay
BPD-01 15.21225.8
BPD-02 8.71812.3
BPD-03 22.5845.1
Positive Control Doxorubicin: 0.5Ampicillin: 25Trolox: 5.6

IV. Logical Relationships in Biological Screening

The screening process follows a logical cascade, starting with broad primary assays to identify "hits," which are then subjected to more detailed secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

Screening_Cascade Library Synthesized Bromophenol Library Primary_Assays Primary Screening (Anticancer, Antibacterial, Antioxidant) Library->Primary_Assays Hit_Compounds Hit Identification (Active Compounds) Primary_Assays->Hit_Compounds Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_Compounds->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Lead_Compound Lead Compound Selection Mechanism_of_Action->Lead_Compound

Caption: Logical cascade for the biological screening of a compound library.

V. Conclusion

The synthesis and biological evaluation of novel bromophenol derivatives represent a promising avenue for the discovery of new therapeutic agents. The methodologies and protocols outlined in this guide provide a robust framework for researchers in drug discovery and development. By systematically modifying the bromophenol scaffold and employing a well-defined screening cascade, it is possible to identify and optimize lead compounds with significant potential for clinical applications.

VI. References

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024). ACS Omega. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]

  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (2023). MDPI. Retrieved from [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). Anticancer Drugs. Retrieved from [Link]

  • CHAPTER 9: Modern Heck Reactions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • In vitro Screening Systems. (n.d.). ResearchGate. Retrieved from [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Relationship between Phenolic Compounds and Antioxidant Activity of Some Moroccan Date Palm Fruit Varieties (Phoenix dactylifera L.): A Two-Year Study. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. (2024). MDPI. Retrieved from [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]

  • Antibacterial screening graph of synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]

  • Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. (n.d.). MDPI. Retrieved from [Link]

  • Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. (2024). ACS Omega. Retrieved from [Link]

  • (PDF) Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. (2024). ResearchGate. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (n.d.). MDPI. Retrieved from [Link]

  • (PDF) Determination of Total Content of Phenolic Compounds and Their Antioxidant Activity in VegetablesEvaluation of Spectrophotometric Methods. (2025). ResearchGate. Retrieved from [Link]

  • Biological Assays: Innovations and Applications. (n.d.). Longdom Publishing. Retrieved from [Link]

  • DPPH Radical Scavenging Assay. (n.d.). MDPI. Retrieved from [Link]

  • Marine bromophenols, synthesis, biological effects. (2020). Encyclopedia MDPI. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • Antioxidant activity and determination of total phenolic compounds content of Euphorbia regis-jubae (webb and berth) from methan. (n.d.). ijpab. Retrieved from [Link]

  • Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. (n.d.). Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO. Retrieved from [Link]

  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. Retrieved from [Link]

  • Agar well-diffusion antimicrobial assay. (n.d.). ResearchGate. Retrieved from [Link]

  • synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. (2024). ResearchGate. Retrieved from [Link]

  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.). University of Cincinnati. Retrieved from [Link]

  • Broadening Application of the Heck Reaction via in-situ Formation of Olefins. (n.d.). The University of Liverpool Repository. Retrieved from [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. Retrieved from [Link]

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Troubleshooting & Optimization

preventing self-coupling in Sonogashira reactions of bromophenols

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Sonogashira Reactions of Bromophenols

Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals who are working with bromophenol substrates and encountering challenges, most notably the undesired self-coupling of terminal alkynes (Glaser-Hay coupling). Here, we provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you achieve high yields of your desired cross-coupled products.

Troubleshooting Guide: High Levels of Alkyne Dimerization

This section addresses the most common failure mode in the Sonogashira coupling of bromophenols: the preferential formation of a symmetrical 1,3-diyne byproduct over the target arylalkyne.

Q1: My reaction is yielding almost exclusively the alkyne homocoupled (Glaser) product. What is happening mechanistically?

A1: You are observing the Glaser-Hay coupling reaction, a competing pathway that is highly favored under certain conditions. The Sonogashira reaction typically uses a dual-catalyst system: a palladium(0) complex and a copper(I) co-catalyst.[1][2][3] While the palladium catalyst orchestrates the cross-coupling of the bromophenol and the alkyne, the copper(I) salt's primary role is to activate the terminal alkyne.[1][4]

It does this by forming a copper(I) acetylide intermediate.[1][4][5] However, in the presence of an oxidant (most commonly, atmospheric oxygen), this copper acetylide can undergo oxidative dimerization to form the undesired 1,3-diyne.[1][6] This side reaction is often rapid and can consume your alkyne starting material, leading to low or no yield of the desired Sonogashira product.[1] Bromophenols, being electron-rich, can sometimes be slower to react in the palladium cycle, giving the Glaser coupling more time to occur.

Here is a visualization of the competing catalytic cycles:

G Fig. 1: Competing Sonogashira and Glaser Catalytic Cycles cluster_0 Desired Sonogashira Cycle (Pd) cluster_1 Alkyne Activation (Cu) cluster_2 Undesired Glaser Coupling (Cu) Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)-(C≡CR)(L₂) Pd_complex->Pd_alkyne Transmetalation (from Cu-C≡CR) Pd_alkyne->Pd0 Catalyst Regeneration Product Ar-C≡CR Pd_alkyne->Product Reductive Elimination Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu(I) Alkyne->Cu_acetylide Base, Cu(I)X Cu_acetylide->Pd_complex To Sonogashira Cycle Cu_acetylide_dimer Dimeric Cu(II) Complex Cu_acetylide->Cu_acetylide_dimer Oxidation (e.g., O₂) Glaser_Product R-C≡C-C≡C-R Cu_acetylide_dimer->Glaser_Product Reductive Elimination

Caption: Competing catalytic pathways in a Sonogashira reaction.

Q2: How can I suppress or eliminate this Glaser self-coupling?

A2: You have several effective strategies at your disposal, ranging from simple procedural changes to fundamental modifications of the catalytic system.

Strategy 1: Rigorous Exclusion of Oxygen The most direct cause of Glaser coupling is oxidation. Therefore, the most straightforward preventative measure is to create and maintain a strictly inert atmosphere.

  • Protocol: Use standard Schlenk line or glovebox techniques. Degas all solvents thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes). Ensure all reagents, especially the amine base, are degassed or stored under an inert atmosphere. Even brief exposure to air can initiate the self-coupling cascade.[1]

Strategy 2: Go Copper-Free The most definitive way to prevent copper-catalyzed self-coupling is to remove the copper co-catalyst entirely.[1] Copper-free Sonogashira protocols have been extensively developed and are often the preferred method for sensitive or electron-rich substrates like bromophenols.[3][7][8]

  • Why it works: By eliminating Cu(I), you prevent the formation of the copper acetylide intermediate that is the direct precursor to the Glaser product. The reaction then proceeds through a mechanism where the palladium complex itself facilitates the deprotonation and coupling of the alkyne.[5]

  • Considerations: Copper-free reactions may require slightly higher temperatures, different ligands, or stronger bases to achieve comparable reaction rates to their copper-catalyzed counterparts.[6] However, the dramatic reduction in side products often justifies these adjustments.

Strategy 3: Optimize Ligand, Base, and Solvent The choice of these three components is critical in balancing the rates of the desired cross-coupling versus the undesired self-coupling.

  • Ligands: For challenging substrates like bromophenols, standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition and reductive elimination steps in the palladium cycle, helping the Sonogashira reaction outcompete the Glaser coupling.[5][6]

    • Recommended Ligands: Consider ligands such as XPhos, SPhos, or tri-tert-butylphosphine (P(t-Bu)₃).[2][6] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for stabilizing the palladium catalyst and promoting high-yield couplings.[1]

  • Bases: The base deprotonates the alkyne and neutralizes the H-X byproduct.[1][4] For bromophenols, amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common. However, if self-coupling persists, switching to a stronger, non-coordinating inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be effective, particularly in copper-free systems.[1][9]

  • Solvents: The solvent affects reagent solubility and catalyst stability. While amine bases can sometimes serve as the solvent, common choices include THF, DMF, and acetonitrile.[1][9] The optimal solvent is often substrate-dependent, and screening may be necessary. In some cases, DMF has been reported to give low yields, possibly due to strong coordination to the catalyst.[9]

Frequently Asked Questions (FAQs)

Q: Why are bromophenols considered "challenging" substrates for this reaction? A: The hydroxyl (-OH) group is an electron-donating group, which increases the electron density on the aromatic ring. This can make the oxidative addition of the aryl bromide to the Pd(0) center slower compared to electron-deficient aryl halides.[5] This sluggish step in the main catalytic cycle gives the faster Glaser coupling pathway more opportunity to consume the alkyne.

Q: I'm trying a copper-free reaction but still see some diyne formation. What could be the cause? A: There are two likely culprits. First, your palladium catalyst source might contain trace amounts of copper, as this can be a contaminant in commercially available palladium salts.[5] Second, under certain conditions (especially with prolonged heating), palladium itself can catalyze alkyne homocoupling, although this is generally much less efficient than the copper-catalyzed pathway. Ensure you are using high-purity reagents and that your reaction is truly oxygen-free.

Q: Can I just add the alkyne slowly to the reaction mixture? A: Yes, this is an excellent process-based solution. Slow addition of the alkyne via syringe pump over several hours maintains a low instantaneous concentration of the alkyne in the reaction.[6] This kinetically disfavors the bimolecular Glaser coupling reaction while allowing the cross-coupling with the bromophenol to proceed, and can be a very effective strategy even in copper-catalyzed systems.[6]

Q: What is the best starting point for optimizing a new bromophenol coupling? A: Start with a copper-free protocol. It immediately eliminates the most significant side reaction. A robust starting condition would be a Pd(OAc)₂/XPhos catalyst system with Cs₂CO₃ as the base in a solvent like dioxane or THF at a moderately elevated temperature (e.g., 80-100 °C), all under a rigorously maintained argon atmosphere.

Optimization & Workflow

The following table summarizes key parameters and provides recommendations for suppressing Glaser coupling when using bromophenol substrates.

ParameterStandard Condition (High Glaser Risk)Recommended Condition for Bromophenols (Low Glaser Risk)Rationale
Copper Co-catalyst 1-5 mol% CuI0 mol% (Copper-Free) Directly eliminates the primary pathway for Glaser coupling.[1]
Atmosphere Standard N₂ blanketDegassed Solvents + Rigorous Ar/N₂ Atmosphere Oxygen is a required oxidant for the Glaser-Hay mechanism.[1][6]
Palladium Ligand PPh₃Bulky, Electron-Rich Phosphines (e.g., XPhos, P(t-Bu)₃) or NHCs Accelerates the desired Sonogashira catalytic cycle to outcompete dimerization.[5][6]
Base Amine bases (TEA, DIPA)Inorganic bases (Cs₂CO₃, K₂CO₃) or hindered amines (e.g., (i-Pr)₂NH) Can improve yields in copper-free systems and alter reaction kinetics favorably.[10]
Alkyne Addition All at once at t=0Slow addition via syringe pump Keeps alkyne concentration low, disfavoring the bimolecular self-coupling reaction.[6]
Temperature Room Temperature to 60 °C60 °C to 110 °C May be required to facilitate the oxidative addition of the less reactive bromophenol, especially in copper-free systems.[6]
Troubleshooting Decision Workflow

If you are experiencing high levels of self-coupling, follow this decision tree to diagnose and solve the issue.

G start High Glaser Coupling Observed q_copper Are you using a Cu(I) co-catalyst? start->q_copper a_copper_yes Action: Switch to a Copper-Free Protocol. This is the most effective solution. q_copper->a_copper_yes Yes a_copper_no Proceed to next check. q_copper->a_copper_no No success Problem Solved: High yield of cross-coupled product a_copper_yes->success q_oxygen Is your reaction rigorously oxygen-free? a_copper_no->q_oxygen a_oxygen_no Action: Use Schlenk techniques. Degas solvents via freeze-pump-thaw or extensive Ar sparging. q_oxygen->a_oxygen_no No a_oxygen_yes Proceed to next check. q_oxygen->a_oxygen_yes Yes a_oxygen_no->success q_ligand Are you using a bulky, electron-rich ligand? a_oxygen_yes->q_ligand a_ligand_no Action: Replace PPh₃ with XPhos, SPhos, or P(t-Bu)₃. q_ligand->a_ligand_no No a_ligand_yes Proceed to next check. q_ligand->a_ligand_yes Yes a_ligand_no->success q_addition Consider process optimization a_ligand_yes->q_addition a_addition Action: Implement slow addition of the alkyne via syringe pump to maintain low concentration. q_addition->a_addition a_addition->success

Caption: A decision tree for troubleshooting Glaser coupling.

Experimental Protocols

Protocol 1: Robust Copper-Free Sonogashira Coupling of a Bromophenol

This protocol is designed as a starting point for the efficient coupling of bromophenols while minimizing the risk of alkyne self-coupling.

Reagents & Equipment:

  • Palladium(II) Acetate [Pd(OAc)₂]

  • XPhos ligand

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • Your Bromophenol substrate

  • Your Terminal Alkyne substrate

  • Anhydrous, degassed 1,4-Dioxane

  • Schlenk flask and manifold or glovebox

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), XPhos (4.4 mol%), and Cs₂CO₃ (2.0 equivalents).

  • Add Reagents: Add the bromophenol (1.0 equivalent). Seal the flask, then evacuate and backfill with argon three times.

  • Add Solvent and Alkyne: Through a septum, add anhydrous, degassed dioxane to achieve a substrate concentration of ~0.1 M. Then, add the terminal alkyne (1.2 equivalents).

  • Heating: Place the sealed flask in a preheated oil bath at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7314-7341. Retrieved from [Link]

  • Sonogashira coupling. (2019). YouTube. Retrieved from [Link]

  • Procter, D. J., et al. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 64-87). Royal Society of Chemistry. Retrieved from [Link]

  • Gormong, Z. D., et al. (2019). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules, 52(23), 9143-9153. Retrieved from [Link]

  • Borah, B. J., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5173-5192. Retrieved from [Link]

  • Latorrata, S., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Organic Process Research & Development, 27(12), 2252-2262. Retrieved from [Link]

  • Coleman, C. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. Retrieved from [Link]

  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. Retrieved from [Link]

  • Valente, C., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14269-14276. Retrieved from [Link]

  • Valente, C., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. Retrieved from [Link]

  • Copper-free Sonogashira coupling. (2008). The chemical reaction database. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Functionalized Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered when working with functionalized aryl halides. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, empowering you to optimize your reactions effectively.

Troubleshooting Guide: A Systematic Approach to Common Failures

In chemical synthesis, a failed reaction is not a dead end but an opportunity to understand the system more deeply. This section addresses the most common issues in a question-and-answer format, providing a logical workflow for diagnosis and resolution.

Q1: I'm getting very low or no yield of my desired product. Where do I even begin to troubleshoot?

This is the most frequent issue, and a systematic evaluation is crucial. Low conversion can stem from problems with reagents, the atmosphere, or the catalytic system itself.[1]

A: Start with the fundamentals before altering your catalyst system:

  • Verify Reagent Integrity:

    • Boronic Acids/Esters: These are particularly susceptible to degradation (protodeboronation) upon storage, especially in the presence of moisture.[1] Always use freshly opened or recently purchased reagents if in doubt.

    • Solvents: Ensure you are using anhydrous, high-purity solvents. Water can interfere with the catalytic cycle and lead to side reactions.

    • Aryl Halide & Coupling Partner: Confirm the purity and identity of your starting materials via NMR or another suitable analytical technique.

  • Confirm an Inert Atmosphere:

    • The active Pd(0) catalyst is highly sensitive to oxygen.[1] Inefficient degassing is a common culprit for failed reactions. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen. (See Protocol 2: Effective Degassing of Reaction Mixtures).

  • Assess the Palladium Precatalyst:

    • Many reactions use a Pd(II) source (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species.[2] If this reduction is inefficient, the catalytic cycle will not initiate. Consider if your conditions are suitable for this reduction. Sometimes, additives or the ligand itself can facilitate this step.

If these fundamental checks do not resolve the issue, the problem likely lies within the specific combination of catalyst, ligand, and base for your unique substrates.

troubleshooting_low_yield start Low or No Yield Observed reagents Step 1: Verify Reagent Purity (Aryl Halide, Boronic Acid, Solvent) start->reagents inert Step 2: Confirm Inert Atmosphere (Proper Degassing, N2/Ar Purge) reagents->inert Reagents OK catalyst_system Step 3: Evaluate Catalyst System inert->catalyst_system Atmosphere OK ligand Screen Ligands (Vary Sterics & Electronics) catalyst_system->ligand base Screen Bases (Strength & Solubility) catalyst_system->base solvent Optimize Solvent & Temperature catalyst_system->solvent precatalyst Consider a Different Pd Precatalyst catalyst_system->precatalyst

Q2: My reaction is producing a significant amount of homocoupled side products (e.g., biaryl from my boronic acid). What causes this and how can I prevent it?

Homocoupling is a common side reaction, particularly in Suzuki-Miyaura couplings, where two molecules of the organoboron reagent couple with each other.

A: Homocoupling is typically caused by two main factors:

  • Presence of Oxygen: As mentioned, oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of the organoboron reagent.[3] Rigorous exclusion of air is the first line of defense.

  • Inefficient Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow compared to other pathways, homocoupling can become competitive.

Solutions to Minimize Homocoupling:

  • Improve Degassing: This is the most critical step. Use methods like freeze-pump-thaw cycles for maximum oxygen removal.

  • Adjust the Base: The base plays a key role in activating the boronic acid for transmetalation.[4] Switching to a different base (e.g., from K₂CO₃ to K₃PO₄ or an organic base) can sometimes accelerate the desired transmetalation step relative to homocoupling.

  • Modify the Ligand: A more electron-donating ligand can sometimes stabilize the Pd(0) state and influence the relative rates of the catalytic cycle steps.

  • Control Reagent Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a very large excess can sometimes favor homocoupling.

Q3: My reaction starts but then stalls before completion. What's happening to my catalyst?

Reaction stalling often points to catalyst deactivation or decomposition. The most visible sign is often the formation of palladium black (finely divided palladium metal), which indicates the catalyst has precipitated out of the solution and is no longer active.

A: Catalyst deactivation can be traced back to several sources:

  • Ligand Dissociation/Decomposition: At elevated temperatures, the phosphine ligand can dissociate from the palladium center. The resulting "ligandless" palladium species is highly unstable and prone to aggregation, forming palladium black.[5]

  • P-C Bond Cleavage: Certain phosphine ligands can undergo P-C bond cleavage at high temperatures, which deactivates the catalyst.[5]

  • Substrate/Product Inhibition: Some functional groups on the starting materials or products, particularly certain nitrogen heterocycles (like pyridines), can coordinate strongly to the palladium center and act as catalyst poisons.[3]

Strategies to Prevent Catalyst Deactivation:

  • Choose a More Robust Ligand: Bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") are designed to be more thermally stable and resistant to dissociation.[6] They form more stable complexes with palladium, preventing aggregation.

  • Lower the Reaction Temperature: If your substrates are reactive enough, simply lowering the temperature can prevent catalyst decomposition. This may require longer reaction times.

  • Use a Pre-formed Precatalyst: Modern precatalysts are often more stable and activate more cleanly under reaction conditions than generating the catalyst in situ from sources like Pd(OAc)₂.[7][8]

Frequently Asked Questions (FAQs): The "Why" Behind Catalyst Selection

This section addresses fundamental questions about the components of a cross-coupling reaction, providing the rationale needed to make informed decisions during reaction development.

Q1: How do I choose the right phosphine ligand? What are "steric" and "electronic" effects?

The phosphine ligand is arguably the most critical variable for tuning the reactivity and stability of the palladium catalyst.[9] Its properties directly influence the key steps of the catalytic cycle. The two primary characteristics to consider are its electronic and steric properties.[10]

A: Think of ligand selection as a balancing act to facilitate the catalytic cycle:

  • Electronic Effects: This refers to the electron-donating or electron-withdrawing nature of the ligand.

    • Electron-Rich Ligands (e.g., alkylphosphines like P(t-Bu)₃) increase the electron density on the palladium center. This makes the metal more nucleophilic and accelerates the oxidative addition step , which is often the rate-limiting step, especially for less reactive aryl chlorides.

    • Electron-Poor Ligands (e.g., PPh₃) are less effective at promoting oxidative addition with challenging substrates.

  • Steric Effects: This refers to the physical bulk of the ligand, often quantified by its "cone angle."

    • Bulky (High Cone Angle) Ligands (e.g., RuPhos, XPhos, P(t-Bu)₃) create a sterically crowded environment around the palladium. This crowding is relieved during the final reductive elimination step, thus accelerating the formation of the product and regeneration of the catalyst .[11] Bulky ligands also promote the formation of highly reactive, monoligated Pd(0) species, which are crucial for the catalytic cycle.[12]

The Causality: For a challenging substrate like a sterically hindered, electron-rich aryl chloride, you need a ligand that is both electron-rich (to facilitate the difficult oxidative addition) and sterically bulky (to promote the final reductive elimination). This is why the development of bulky, electron-rich biaryl phosphine ligands has been revolutionary for modern cross-coupling chemistry.[6][9]

ligand_selection start Start: Select Ligand for Ar-X halide What is the Aryl Halide? start->halide ari Ar-I / Ar-Br (Electron-Poor) halide->ari Reactive arbr_rich Ar-Br (Electron-Rich / Hindered) halide->arbr_rich Intermediate arcl Ar-Cl (Challenging) halide->arcl Unreactive ligand1 Try Simple Phosphines (e.g., PPh₃) ari->ligand1 ligand2 Use Bulky Alkylphosphines (e.g., P(t-Bu)₃) arbr_rich->ligand2 ligand3 Use Bulky, Electron-Rich Biaryl Phosphines (e.g., XPhos, RuPhos) arcl->ligand3

Q2: Why is the choice of base so important? Isn't it just to neutralize the acid produced?

While neutralizing the HX generated is one role, the base is a critical mechanistic component, especially in reactions like the Suzuki-Miyaura coupling.[13]

A: The base performs several crucial functions:

  • Activation of the Coupling Partner (Suzuki): In Suzuki couplings, the organoboron species is not nucleophilic enough to transmetalate directly. The base reacts with the boronic acid to form a more nucleophilic boronate species (-BY₂(OR)⁻), which is essential for the transmetalation step.[4]

  • Facilitating Catalyst Turnover: The base reacts with the Pd(II)-halide complex formed after oxidative addition, replacing the halide with the conjugate base (e.g., carbonate, phosphate). This new complex is more susceptible to transmetalation, thus accelerating the overall catalytic cycle.[4]

  • Solubility: The choice of base can impact the solubility of various species in the reaction mixture, which can affect reaction rates. For example, inorganic bases like K₂CO₃ and K₃PO₄ have limited solubility in many organic solvents, creating a heterogeneous mixture.

Practical Implications: A weak base may not be sufficient to promote boronate formation, leading to a sluggish reaction. An overly strong base might cause undesired side reactions with functional groups on your substrates. Therefore, screening a few bases of varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is a standard part of reaction optimization.

Q3: What's the difference between using Pd(OAc)₂ + ligand versus a pre-formed precatalyst like XPhos Pd G3?

This question relates to how the active Pd(0) catalyst is generated and the stability of that catalyst.

A: The choice impacts the reliability and efficiency of catalyst activation.

  • in situ Generation (e.g., Pd(OAc)₂ + Ligand): This traditional method involves mixing a Pd(II) salt and a ligand in the reaction vessel. The active Pd(0) species must be formed under the reaction conditions, often through reduction by a phosphine ligand, solvent, or other reagent. This process can be unreliable, and the exact ratio of ligand to palladium can be inconsistent, potentially leading to catalyst decomposition.[8]

  • Pre-formed Precatalysts: These are stable, well-defined Pd(II) complexes that incorporate the desired ligand (e.g., XPhos Pd G3). They are designed for clean, rapid, and stoichiometric activation to the active Pd(0) species under mild conditions.[7] This leads to more reproducible results, lower catalyst loadings, and often better performance with challenging substrates because the generation of the active catalyst is much more efficient.

For difficult transformations or when reproducibility is paramount (e.g., in process development), using a modern, well-defined precatalyst is highly recommended.

Data Presentation & Experimental Protocols

Table 1: Comparison of Common Phosphine Ligands

This table summarizes the key properties of representative phosphine ligands to guide selection. TEP (Tolman Electronic Parameter) is a measure of electron-donating ability (a smaller value means more electron-donating). The cone angle is a measure of steric bulk.

LigandTypeCone Angle (θ)TEP (cm⁻¹)Key Characteristics & Use Cases
PPh₃ Triarylphosphine145°2068.9Inexpensive, air-stable. Good for reactive substrates (Ar-I, electron-poor Ar-Br).[12]
P(t-Bu)₃ Trialkylphosphine182°2056.1Very electron-rich and bulky. Excellent for oxidative addition of Ar-Cl. Air-sensitive.
XPhos Biarylphosphine~213°N/AVery bulky and electron-rich. High thermal stability. Excellent for a wide range of difficult couplings, including C-N bonds.[6]
RuPhos Biarylphosphine~244°N/AExtremely bulky and electron-rich. Particularly effective for sterically hindered substrates and C-N bond formation.[9]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling

This is a representative protocol and must be optimized for specific substrates.

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition: Seal the vessel with a septum and purge with inert gas (e.g., argon). Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.

  • Reaction: Place the vessel in a pre-heated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the intended reaction time (e.g., 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Effective Degassing of Reaction Mixtures

The removal of dissolved oxygen from the reaction solvent is critical for success.[1]

  • Sparge with Inert Gas: Add the solvent to the reaction flask via cannula. Insert a long needle connected to an inert gas line below the solvent surface and a short needle through the septum to act as an outlet. Bubble the inert gas (argon or nitrogen) through the solvent for 20-30 minutes while stirring. This is a good method for most applications.

  • Freeze-Pump-Thaw (for highly sensitive reactions): a. Place the sealed reaction flask containing the solvent in a liquid nitrogen bath until the solvent is completely frozen. b. Apply a high vacuum to the flask for several minutes to remove gases from the headspace. c. Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. Trapped oxygen will bubble out of the solution. d. Repeat this cycle at least three times for maximum oxygen removal.

Catalytic Cycle Overview

The power of cross-coupling lies in a regenerative catalytic cycle. Understanding each step is key to troubleshooting and optimization.[14]

// Invisible nodes for labels node [shape=plaintext, style="", fontcolor="#202124"]; oa_label [label="Oxidative Addition\n(Ar-X)"]; tm_label [label="Transmetalation\n(R'-M)"]; re_label [label="Reductive Elimination"];

pd0 -> oa_complex [style=bold, color="#EA4335"]; oa_complex -> tm_complex [style=bold, color="#4285F4"]; tm_complex -> pd0 [label="Ar-R'", style=bold, color="#5F6368"];

// Positioning labels oa_complex -> oa_label [style=invis, len=0.1]; tm_complex -> tm_label [style=invis, len=0.1]; pd0 -> re_label [style=invis, len=0.1];

// Invisible edges to control layout edge[style=invis]; pd0 -> oa_label -> oa_complex -> tm_label -> tm_complex -> re_label -> pd0; } /dot Caption: The general catalytic cycle for a palladium-catalyzed cross-coupling reaction.

References

  • Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Benchchem Technical Support.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Benchchem. A Comparative Guide to Phosphine Ligands: RuPhos vs. Traditional Counterparts in Cross-Coupling Reactions. Benchchem Technical Support.
  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • YouTube. Ligand design for cross-couplings: phosphines. OpenChemHub.
  • ACS Publications. Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry.
  • ACS Publications. A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society.
  • Chemistry LibreTexts. 14.1.
  • ABCR.
  • Tokyo Chemical Industry Co., Ltd.
  • The University of Manchester. Measuring the electronic and steric effect of some phosphine ligands.
  • Master Organic Chemistry.
  • Wikipedia. Suzuki reaction. [Link]

  • ACS Publications. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics.
  • MDPI.

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Technical Support Center: Regioselective Bromination of Hydroxymethylphenols

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the regioselective bromination of hydroxymethylphenols. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the common yet critical challenge of controlling positional selectivity in the electrophilic bromination of these highly activated aromatic systems. The inherent reactivity of the phenol moiety often leads to a mixture of constitutional isomers and over-brominated byproducts, complicating purification and reducing yields of the desired target molecule.

This resource moves beyond simple protocols to explain the underlying chemical principles governing regioselectivity. By understanding the interplay of electronic effects, steric hindrance, and reaction conditions, you can troubleshoot effectively and develop robust, selective bromination procedures.

Core Principles: The Challenge of Directing Groups

The primary difficulty in the selective bromination of hydroxymethylphenols arises from the powerful activating and directing effects of the hydroxyl (-OH) group.[1][2] The -OH group is a strong electron-donating group (EDG) that enriches the electron density of the aromatic ring, particularly at the ortho and para positions, making them highly susceptible to electrophilic attack.[1][3][4]

The hydroxymethyl (-CH2OH) group, in contrast, is generally considered a weak deactivating group due to the inductive electron-withdrawing effect of its oxygen atom. However, its influence is almost always overshadowed by the potent activating effect of the phenolic hydroxyl group. The result is a competitive reaction at multiple activated sites, primarily the positions ortho and para to the -OH group.

Caption: Competing activation sites on a hydroxymethylphenol ring.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of ortho and para isomers?

This is the most common outcome and is expected due to the strong ortho, para-directing nature of the hydroxyl group.[1][4] The electronic differences between the ortho and para positions are often minimal, leading to poor regioselectivity with standard brominating agents like molecular bromine (Br₂).[5]

Q2: My reaction produced a significant amount of di- and tri-brominated products. How can I achieve mono-bromination?

The high activation of the phenol ring makes it prone to over-bromination, especially with reactive electrophiles like Br₂ in polar solvents.[3][6] To favor mono-bromination, you should:

  • Use a less reactive brominating agent, such as N-Bromosuccinimide (NBS).[7][8]

  • Control the stoichiometry carefully, using only one equivalent of the brominating agent.

  • Perform the reaction at a low temperature to reduce the reaction rate.

Q3: Does the solvent choice matter for regioselectivity?

Absolutely. Solvent polarity plays a critical role.[9][10]

  • Polar Protic Solvents (e.g., water, methanol, acetic acid): These can solvate the bromine molecule, increasing its electrophilicity and often leading to lower selectivity and over-bromination.[3]

  • Nonpolar/Aprotic Solvents (e.g., CCl₄, CH₂Cl₂, THF): These solvents generally provide better control. The choice between them can influence the ortho/para ratio. For instance, some systems show increased ortho selectivity in chlorinated solvents, potentially due to a cyclic transition state, while others favor para substitution.[10][11]

Q4: What is the role of a Lewis acid or protic acid catalyst?

While catalysts are often unnecessary for highly activated phenols, they can be used to modulate reactivity and selectivity.[12][13] For instance, adding a mild acid like p-toluenesulfonic acid (pTsOH) in methanol has been shown to promote selective mono-ortho-bromination with NBS for certain substrates.[6][14] The acid can activate the NBS, leading to a more controlled delivery of the electrophilic bromine.

Troubleshooting Guides

Problem 1: Poor para-Selectivity; High Yield of ortho-Isomer

Symptoms: The desired para-bromo-hydroxymethylphenol is a minor product, while the ortho-isomer predominates.

Causality Analysis: High ortho-selectivity can be favored by steric effects or specific solvent interactions. In some non-polar solvents, the hydroxyl group can form a hydrogen bond with the brominating agent (like NBS), delivering the bromine to the proximate ortho position.[9]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor para-selectivity.

Solutions & Protocols:

  • Change the Solvent System: Switch from non-polar solvents like CCl₄ or toluene to a more polar aprotic solvent like acetonitrile. Acetonitrile can form a hydrogen bond with the phenolic proton, disrupting the substrate-NBS interaction and freeing the sterically less hindered para position for attack.[9]

  • Employ a Sterically Directing Reagent System: A modern approach involves using trimethylsilyl bromide (TMSBr) with a bulky sulfoxide, such as (4-ClC₆H₄)₂SO, in acetonitrile.[5] The proposed mechanism involves an O–H···S hydrogen bond between the phenol and the thioether byproduct, which sterically shields the ortho positions and directs bromination to the para position with high selectivity (up to 99:1).[5]

    Table 1: Effect of Bromination System on Regioselectivity

    Brominating Agent Solvent Additive Predominant Isomer Reference
    NBS Toluene None ortho [9]
    NBS Acetonitrile None para [9]
    TMSBr Acetonitrile (4-ClC₆H₄)₂SO para (>99%) [5]

    | Br₂ | Acetic Acid | None | Mixture |[10] |

  • Use a Protecting Group Strategy (Advanced): If achieving selectivity is paramount, consider temporarily blocking the ortho positions. This is a multi-step process but offers ultimate control. A common strategy involves introducing a bulky protecting group (e.g., tert-butyl) via Friedel-Crafts alkylation, performing the bromination at the now-open para position, and then removing the protecting group.[15]

Problem 2: Low Yield due to Over-bromination and Decomposition

Symptoms: The reaction mixture is complex, showing multiple spots on TLC, including di- and tri-brominated species. The isolated yield of the desired mono-bromo product is low.

Causality Analysis: This is a classic case of an overly reactive system. Molecular bromine (Br₂) in polar solvents is a potent combination that rapidly consumes the starting material and the mono-brominated product.[3] Phenols are also sensitive to oxidation, which can contribute to decomposition.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for over-bromination.

Solutions & Protocols:

  • Switch to N-Bromosuccinimide (NBS): NBS is a solid, easy-to-handle reagent that serves as a source for a low concentration of electrophilic bromine, significantly taming the reaction's reactivity compared to liquid Br₂.[7][8] This is the single most effective change to prevent over-bromination.[6]

  • Optimize Temperature and Addition:

    • Perform the reaction at 0°C or lower. A dry ice/acetone bath (-78°C) may be necessary for extremely activated systems.

    • Add the brominating agent (NBS) portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

  • Control pH: The reactivity of phenol is pH-dependent. Under basic conditions, the phenoxide ion is formed, which is even more activated and highly prone to over-reaction. Acidic conditions can temper reactivity. Studies have shown that for some bromination systems, optimal reactivity and control are achieved in a slightly acidic pH range (e.g., pH 3-4).[7]

Detailed Protocol: Selective para-Bromination using NBS

This protocol is a self-validating starting point for achieving selective mono-bromination at the para-position.

Materials:

  • Hydroxymethylphenol substrate

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the hydroxymethylphenol (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add recrystallized NBS (1.05 eq) to the stirred solution in small portions over 15-20 minutes. Rationale: Using a slight excess of NBS ensures full conversion of the starting material, which can sometimes be difficult to separate from the product. Portion-wise addition prevents a rapid exotherm and buildup of the brominating agent.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15 minutes. Use a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). Check for the disappearance of the starting material and the appearance of a new, typically less polar, product spot. The reaction is often complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to destroy any remaining electrophilic bromine. Stir for 10 minutes.

  • Workup:

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with saturated NaHCO₃ (to remove succinimide byproduct), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Confirmation: Purify the crude product by flash column chromatography on silica gel. Confirm the regiochemistry and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Ma, X., Yu, J., Jiang, M., Wang, M., Tang, L., Wei, M., & Zhou, Q. (2019). Mild and Regioselective Bromination of Phenols with TMSBr. European Journal of Organic Chemistry, 2019(25), 4038-4043. [Link]

  • ResearchGate. (n.d.). Regioselective bromination of phenols. [Link]

  • ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. [Link]

  • Khan Academy. (2022). Bromination of Phenols. YouTube. [Link]

  • Kennard, M. L., & Howell, J. M. (2014). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 19(10), 16934–16945. [Link]

  • Chemistry Page. (2025). Solvent effect on regioselectivity of bromination of 2-isopropylphenol. YouTube. [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • ACS Publications. (n.d.). Ortho bromination of phenols. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Regioselective Monobromination of Free and Protected Phenols. [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • ResearchGate. (n.d.). A Chemoselective, Easy Bromination of (Hydroxymethyl)phenols. [Link]

  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. [Link]

  • J-GLOBAL. (n.d.). A Chemoselective, Easy Bromination of (Hydroxymethyl)phenols. [Link]

  • Scribd. (n.d.). Solvent Impact on Phenol Bromination. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • National Institutes of Health. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]

  • Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction. [Link]

  • Canadian Journal of Chemistry. (n.d.). The intermediates in the interaction of phenols with N-bromosuccinimide. [Link]

  • ResearchGate. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]

  • MDPI. (n.d.). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • Chemistry Steps. (n.d.). Reactions of Phenols. [Link]

  • Royal Society of Chemistry. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (n.d.). The intermediates in the interaction of phenols with N-bromosuccinimide. [Link]

  • SlideShare. (n.d.). Phenol Electrophilic substitution rxn. [Link]

  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]

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Technical Support Center: Purification of Polar Brominated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of polar brominated phenols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-recalcitrant compounds. As a senior application scientist, I will provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

Introduction: The Unique Challenges of Polar Brominated Phenols

Polar brominated phenols present a distinct set of purification challenges stemming from a combination of their inherent chemical properties. The electron-withdrawing nature of the bromine atoms increases the acidity of the phenolic hydroxyl group, while the hydroxyl group itself imparts significant polarity and the capacity for hydrogen bonding.[1] This duality often leads to issues such as poor solubility in non-polar solvents, strong interactions with polar stationary phases in chromatography, and the propensity for co-elution of closely related isomers. Furthermore, these compounds can be susceptible to degradation under certain conditions.[2][3] This guide will provide a structured approach to overcoming these obstacles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of polar brominated phenols in a question-and-answer format.

Question 1: My polar brominated phenol is streaking badly on a silica gel TLC plate and I'm getting poor separation. What's happening and how can I fix it?

Answer:

Streaking on silica gel is a classic sign of strong analyte-stationary phase interactions, which is common with acidic and polar compounds like brominated phenols. The acidic protons on the silica surface can interact strongly with the lone pairs on the phenolic oxygen, leading to tailing.

Causality: The strong interaction between the polar hydroxyl group of the phenol and the polar silanol groups of the silica gel causes the compound to "stick" to the stationary phase, resulting in elongated spots (streaking) rather than tight bands. This significantly reduces the resolving power of your chromatographic separation.

Solutions:

  • Mobile Phase Modification:

    • Add an Acidic Modifier: A small amount of acetic acid or formic acid (typically 0.1-1%) in your mobile phase can help to protonate the silica surface and reduce the strong interaction with your phenolic compound. This will result in more symmetrical spots and improved separation.

    • Increase Mobile Phase Polarity: A gradual increase in the polar solvent component of your mobile phase (e.g., increasing the percentage of ethyl acetate in hexane, or methanol in dichloromethane) can help to elute the compound more effectively.[4]

  • Alternative Stationary Phases:

    • Reverse-Phase Chromatography: This is often the most effective solution for highly polar compounds.[4] A C18-functionalized silica stationary phase is non-polar, and you would use a polar mobile phase (e.g., water/methanol or water/acetonitrile). The polar brominated phenol will have less affinity for the non-polar stationary phase, leading to better peak shape and elution.[5]

    • Alumina (Basic or Neutral): For some brominated phenols, alumina can be a good alternative to silica. Basic alumina can be particularly useful if your compound is sensitive to acid.

Experimental Protocol: Optimizing TLC for a Streaking Brominated Phenol

  • Prepare three separate developing chambers.

  • In chamber 1, use your original mobile phase (e.g., 70:30 Hexane:Ethyl Acetate).

  • In chamber 2, use the same mobile phase with the addition of 0.5% acetic acid.

  • In chamber 3, use a more polar mobile phase (e.g., 50:50 Hexane:Ethyl Acetate).

  • Spot your crude sample on three separate TLC plates.

  • Develop one plate in each chamber.

  • Visualize the plates under UV light and/or with a suitable stain (e.g., potassium permanganate).

  • Compare the spot shape and separation to determine the optimal conditions for column chromatography.

Question 2: I'm trying to separate ortho- and para-isomers of a brominated phenol, but they have nearly identical Rf values. How can I resolve them?

Answer:

Separating regioisomers is a common and significant challenge because they often have very similar polarities.[4] The subtle differences in their dipole moments and steric hindrance require a highly optimized separation strategy.

Causality: The ortho- and para-isomers often have very similar polarities and boiling points, making them difficult to separate by standard chromatography or distillation. Their structural similarity leads to comparable interactions with the stationary phase.

Solutions:

  • Extensive TLC Solvent Screening: Before committing to a column, dedicate time to screening a wide range of solvent systems with varying polarities and selectivities.[4]

    • Try different solvent combinations, such as toluene/acetone, dichloromethane/methanol, or ethyl acetate/heptane.

    • Even small changes in the solvent ratio can sometimes achieve baseline separation.

  • High-Performance Liquid Chromatography (HPLC): For challenging isomer separations, preparative HPLC, particularly reverse-phase HPLC (RP-HPLC), offers significantly higher resolving power than standard flash chromatography.[5][6]

  • Recrystallization: If your isomers are solid, fractional recrystallization can be a powerful technique. The slight differences in their crystal lattice energies can lead to differences in solubility that can be exploited.[4][7]

Experimental Protocol: Fractional Recrystallization for Isomer Separation

  • Dissolve the mixture of isomers in a minimum amount of a suitable hot solvent. A good solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Allow the solution to cool slowly to room temperature. The less soluble isomer should crystallize out first.

  • Collect the crystals by filtration.

  • Analyze the purity of the crystals and the remaining filtrate by TLC or HPLC.

  • If necessary, repeat the process with the filtrate to recover more of the second isomer.

Question 3: My brominated phenol appears to be degrading during column chromatography on silica gel. What could be the cause and how can I prevent it?

Answer:

Phenols, especially those with electron-donating groups or certain substitution patterns, can be susceptible to oxidation, and the slightly acidic nature of silica gel can sometimes catalyze degradation.[2][3]

Causality: The large surface area and acidic nature of silica gel can promote air oxidation of sensitive phenols. This is often observed as the appearance of colored bands on the column that are difficult to elute.

Solutions:

  • Deactivate the Silica Gel: Before packing your column, you can slurry the silica gel in your mobile phase containing a small amount of a non-polar amine, like triethylamine (0.1-0.5%). This will neutralize the acidic sites on the silica.

  • Use a Less Acidic Stationary Phase: Consider using neutral alumina or a less acidic grade of silica gel.

  • Work Quickly: Minimize the time your compound spends on the column. Use a slightly more polar mobile phase to speed up the elution.

  • Inert Atmosphere: If your compound is highly sensitive, consider running the column under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

Frequently Asked Questions (FAQs)

Q1: What is the best general strategy for the initial purification of a crude polar brominated phenol?

A1: A good starting point is often an acid-base extraction. Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The polar brominated phenol, being acidic, will deprotonate and move into the aqueous layer, leaving non-acidic impurities behind. You can then re-acidify the aqueous layer with a strong acid (e.g., HCl) and extract your purified phenol back into an organic solvent. This is a quick and effective way to remove a significant portion of impurities before proceeding to chromatography or recrystallization.

Q2: How do I choose between normal-phase and reverse-phase chromatography for my polar brominated phenol?

A2: The choice depends on the overall polarity of your compound. A good rule of thumb is to use TLC to guide your decision. If your compound has a low Rf (<0.2) in a relatively polar normal-phase system (e.g., 50:50 Hexane:Ethyl Acetate), it is likely a good candidate for reverse-phase chromatography. Conversely, if it runs with a high Rf in a non-polar normal-phase system, normal-phase chromatography is likely suitable.

Q3: I'm having trouble getting my polar brominated phenol to crystallize. What can I do?

A3: Difficulty in crystallization often means the solution is not supersaturated or that nucleation is inhibited.[4]

  • Reduce the amount of solvent: Carefully evaporate some of the solvent to increase the concentration of your compound.

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches can provide nucleation sites.[4]

    • Seeding: Add a tiny crystal of the pure compound (if available) to the solution to act as a template for crystal growth.[4]

  • Solvent/Anti-Solvent System: Dissolve your compound in a small amount of a good solvent, and then slowly add a solvent in which it is insoluble (an anti-solvent) until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.

Q4: What are the best analytical techniques to assess the purity of my final product?

A4: A combination of techniques is always best.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of polar compounds and can often resolve isomers that are inseparable by TLC.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile brominated phenols, GC-MS provides both purity information and mass spectral data for structural confirmation.[8][9] Derivatization may be necessary for very polar phenols.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your purified compound and can often reveal the presence of impurities.

Data Presentation and Workflow Diagrams

Table 1: Recommended Solvent Systems for Chromatography of Polar Brominated Phenols

Polarity of Brominated PhenolNormal-Phase System (Silica Gel)Reverse-Phase System (C18)
Low to MediumHexane/Ethyl Acetate (9:1 to 1:1)Methanol/Water (1:1 to 9:1)
Medium to HighDichloromethane/Methanol (99:1 to 9:1)Acetonitrile/Water (1:1 to 9:1)
HighDichloromethane/Methanol (with 0.5% Acetic Acid)Acetonitrile/Water (with 0.1% Formic Acid)

Diagram 1: Troubleshooting Workflow for Chromatographic Purification

G start Crude Polar Brominated Phenol tlc Run TLC in Hexane/EtOAc start->tlc streaking Streaking or Low Rf? tlc->streaking good_sep Good Separation streaking->good_sep No add_acid Add 0.5% Acetic Acid to Mobile Phase streaking->add_acid Yes isomers Isomers Co-elute? good_sep->isomers column Proceed to Normal Phase Column pure Pure Product column->pure add_acid->tlc rp_tlc Try Reverse Phase TLC (C18) add_acid->rp_tlc rp_column Proceed to Reverse Phase Column rp_tlc->rp_column rp_column->pure isomers->column No hplc Consider Preparative HPLC or Recrystallization isomers->hplc Yes hplc->pure

Caption: A decision-making workflow for selecting and optimizing the chromatographic purification of polar brominated phenols.

References

  • Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Environmental Science & Technology. Available at: [Link]

  • Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. Available at: [Link]

  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. Available at: [Link]

  • Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate. PubMed. Available at: [Link]

  • Functional Groups In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water. PubMed. Available at: [Link]

  • Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. Available at: [Link]

  • Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. NIH. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF BROMINATED PHENOLS.Google Patents.
  • Method 8041A: Phenols by Gas Chromatography. EPA. Available at: [Link]

  • Reaction of Phenol with Bromine Water: Product Analysis | Class 12 Chemistry. YouTube. Available at: [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. Available at: [Link]

  • Quantitative Bromination of Phenols. Acta Chemica Scandinavica. Available at: [Link]

  • Process for synthesizing p-bromophenol.Google Patents.
  • PURIFICATION OF PHENOL.Google Patents.
  • Separation and identification of polar polyphenols in oily formulation using high-performance thin-layer chromatography and mass spectroscopy techniques. OCL. Available at: [Link]

  • Formation and Decomposition of New and Unknown Polar Brominated Disinfection Byproducts during Chlorination. Environmental Science & Technology. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • [Quantitative determination of phenols by bromination surveyed from an unusual perspective]. ResearchGate. Available at: [Link]

  • How to dry and purify Phenol. Reddit. Available at: [Link]

  • Improving chromatographic analysis of phenolic compounds. Chula Digital Collections. Available at: [Link]

  • Why does the reaction of phenol and Br results in the substitution of carbons 2,4 and 6 in the product 2,4,6-tribromophenol, but why not the other carbons eg. carbon 1 and 5? Quora. Available at: [Link]

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. Available at: [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. MDPI. Available at: [Link]

  • Method 604: Phenols. EPA. Available at: [Link]

  • A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. AQA. Available at: [Link]

  • Formation of Brominated Disinfection Byproducts during Chloramination of Drinking Water: New Polar Species and Overall Kinetics. ResearchGate. Available at: [Link]

  • GC Troubleshooting Guide. Phenova. Available at: [Link]

  • ring reactions of phenol. Chemguide. Available at: [Link]

  • Bromination of Phenols (video). Khan Academy. Available at: [Link]

Sources

Technical Support Center: Palladium Catalyst Removal from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of reaction mixtures containing residual palladium. As palladium-catalyzed cross-coupling reactions are integral to modern organic synthesis, particularly in the pharmaceutical industry, the efficient removal of this precious and potentially toxic metal is a critical step in ensuring the safety and purity of the final active pharmaceutical ingredient (API).[1][2]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established strict limits for elemental impurities in drug products, making effective palladium removal a matter of compliance as well as scientific best practice.[2][3] This guide will provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my reaction mixture so important?

Palladium catalysts, while highly efficient, are also a source of elemental impurities that must be controlled in the final drug product.[1] The primary reasons for stringent palladium removal are:

  • Regulatory Compliance: Health authorities like the FDA and the International Council for Harmonisation (ICH) have set permissible daily exposure (PDE) limits for palladium in pharmaceutical products due to its potential toxicity.[2][4]

  • Downstream Process Interference: Residual palladium can interfere with subsequent synthetic steps, leading to unwanted side reactions or catalyst poisoning.

  • Product Stability and Quality: Trace metals can sometimes catalyze degradation of the final API, affecting its shelf life and efficacy.

  • Economic Considerations: Palladium is a costly precious metal, and its recovery and recycling can offer significant cost savings, especially in large-scale manufacturing.[1]

Q2: I've tried simple filtration, but my product is still contaminated with palladium. What am I doing wrong?

While filtration through Celite or other filter aids can remove heterogeneous palladium catalysts like Pd/C, it is often insufficient for removing all forms of palladium.[5][6] The issue may lie in the speciation of the palladium in your reaction mixture.[1]

  • Homogeneous vs. Heterogeneous Palladium: At the end of a reaction, palladium can exist in various states: as the original heterogeneous catalyst (e.g., Pd/C), as soluble palladium complexes (e.g., Pd(0) or Pd(II) species complexed with ligands), or as colloidal palladium nanoparticles.[5]

  • Limitations of Simple Filtration: Standard filtration is effective at removing solid particles but will not capture dissolved or very fine colloidal palladium.[5] If you observe a persistent color in your filtrate, it is a strong indicator of soluble or colloidal palladium.[6]

To address this, you will likely need to employ a more sophisticated removal technique, such as treatment with a scavenger or activated carbon, which will be discussed in the following sections.

Troubleshooting Guide: Common Palladium Removal Techniques

This section provides a detailed breakdown of common palladium removal strategies, presented in a question-and-answer format to address specific experimental challenges.

Adsorption-Based Methods: Scavengers and Activated Carbon

Adsorption is a widely used and highly effective method for removing palladium from solution by binding it to a solid support.[1]

Palladium scavengers are solid-supported materials, often silica or polymer-based, that are functionalized with ligands that have a high affinity for palladium.[7][8] These ligands, typically containing sulfur (thiol) or nitrogen (amine) functional groups, chelate the palladium, removing it from the solution.[1][8]

Choosing the Right Scavenger: The selection of an appropriate scavenger is critical and depends on several factors:

  • Palladium Oxidation State: Different scavengers have varying affinities for Pd(0) and Pd(II). Thiol-based scavengers are generally effective for a range of palladium species.

  • Solvent System: The scavenger must be compatible with your reaction solvent.

  • Product Structure: Ensure your product does not have functional groups that could also bind to the scavenger, leading to product loss.

  • Cost and Scalability: For industrial applications, the cost and ease of handling of the scavenger are important considerations.[1]

dot graph TD { A[Start: Reaction Mixture with Pd] --> B{Initial Assessment}; B --> C{Is Pd Heterogeneous (e.g., Pd/C)?}; C -- Yes --> D[Filtration through Celite/Filter Aid]; D --> E{Residual Pd < Limit?}; C -- No --> F{Soluble or Colloidal Pd}; F --> G[Select Scavenging Method]; G --> H{Screen Scavengers/Adsorbents}; H --> I[Activated Carbon]; H --> J[Silica-Based Scavenger]; H --> K[Polymer-Based Scavenger]; I --> L[Optimize Conditions (Temp, Time, Loading)]; J --> L; K --> L; L --> M[Perform Scavenging]; M --> N[Filter to Remove Scavenger]; N --> E; E -- Yes --> O[End: Purified Product]; E -- No --> P{Troubleshoot}; P --> H; subgraph "Scavenging Options" I; J; K; end subgraph "Verification" E; end } caption: Decision workflow for palladium removal.

  • Sample Preparation: Take a representative sample of your crude reaction mixture containing the palladium catalyst.

  • Scavenger Selection: Choose a small panel of scavengers to screen (e.g., a thiol-based silica scavenger, an amine-based scavenger, and activated carbon).

  • Parallel Screening: In separate vials, treat aliquots of your crude mixture with each scavenger. A typical starting point is to use 5-10 weight equivalents of scavenger relative to the amount of palladium.

  • Agitation and Time: Stir the mixtures at room temperature or slightly elevated temperature (e.g., 40-50 °C) for a set period, typically 4-16 hours.[8]

  • Sampling and Analysis: At various time points (e.g., 1, 4, and 16 hours), take a small sample from each vial, filter it to remove the scavenger, and analyze the palladium content using a sensitive analytical technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[2][9]

  • Evaluation: Compare the efficiency of each scavenger in reducing the palladium concentration to your target level.

Scavenger TypeFunctional GroupTypical Loading (wt. equiv.)AdvantagesDisadvantages
Silica-Based Thiol Scavengers Thiol (-SH)5 - 20High efficiency for various Pd species, good solvent compatibility.Can be more expensive than activated carbon.[1]
Polymer-Based Amine Scavengers Amine (-NH2, -NR2)5 - 20Effective for certain Pd complexes.Can be less robust at high temperatures.
Activated Carbon Carbonyl, hydroxyl10 - 50Inexpensive, widely available, effective for many Pd species.[1][10]May require higher loadings, potential for product loss through non-specific adsorption.[3]

If activated carbon treatment is not sufficiently effective, consider the following troubleshooting steps:

  • Increase the Loading: You may need to use a higher weight percentage of activated carbon.

  • Increase the Temperature and/or Time: Increasing the temperature (e.g., to 45-60 °C) and extending the stirring time can improve the adsorption kinetics.[1]

  • Solvent Effects: The choice of solvent can significantly impact the efficiency of activated carbon. Consider performing a solvent screen if feasible.

  • Type of Activated Carbon: Different grades of activated carbon have varying surface areas and pore structures, which can affect their performance.[1] Experimenting with a different type of activated carbon may yield better results.[10]

  • Pre-treatment of the Reaction Mixture: In some cases, pre-treating the reaction mixture to change the speciation of the palladium can enhance its adsorption to carbon. For example, adding a mild oxidant or reductant might be beneficial, but this must be carefully evaluated for compatibility with your product.

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: General experimental workflow for palladium scavenging.

Crystallization and Precipitation Methods

Crystallization can be an effective method for palladium removal, but its success is not guaranteed and can sometimes even concentrate the metal in the crystalline solid.[3][9]

  • Mechanism: The goal is to have the palladium impurities remain in the mother liquor while the desired product crystallizes.

  • Additives to Enhance Removal: The efficiency of palladium removal during crystallization can often be improved by adding a chelating agent to the crystallization solvent. This agent forms a soluble complex with the palladium, preventing it from co-crystallizing with the product.[9] Examples of such additives include:

    • N-acetylcysteine

    • Thiourea

    • Triphenylphosphine

  • Dissolution: Dissolve your crude product in a suitable solvent at an elevated temperature.

  • Additive Introduction: Add a small amount of the chosen chelating agent (e.g., 1-5 mol% relative to the product).

  • Cooling and Crystallization: Slowly cool the solution to induce crystallization.

  • Isolation: Isolate the crystals by filtration.

  • Analysis: Analyze both the crystals and the mother liquor for palladium content to assess the efficiency of the purification.

Solvent Extraction

Liquid-liquid extraction can be used, but it is often less efficient than adsorption methods for achieving very low palladium levels.[3][5]

  • Aqueous Washes: Washing the organic layer containing your product with an aqueous solution containing a chelating agent can extract some palladium species into the aqueous phase.

  • Common Aqueous Solutions:

    • Dilute aqueous solutions of reagents like lactic acid have been reported to be effective in some cases.[11]

    • Aqueous solutions of EDTA or other chelators can also be employed.[5]

This method is generally more suitable for initial bulk reduction of palladium rather than for achieving the low ppm or ppb levels required for APIs.

Quantification of Residual Palladium

Q7: How do I accurately measure the amount of residual palladium in my sample?

Accurate quantification of residual palladium is crucial to validate your removal process and ensure regulatory compliance.[12][13]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis due to its high sensitivity and ability to detect palladium at parts-per-billion (ppb) levels.[2][9]

  • X-Ray Fluorescence (XRF): XRF is another technique that can be used for quantifying elemental impurities and is sometimes used as a screening tool.[9][14]

  • Atomic Absorption Spectroscopy (AAS): AAS is also a suitable technique for quantifying metal concentrations.[2][9]

It is essential to use a validated analytical method for final product release testing.

Concluding Remarks

The selection of an appropriate palladium removal strategy is highly dependent on the specific reaction, the nature of the product, and the required level of purity.[1] A systematic screening approach is often the most effective way to identify the optimal conditions for your particular system.[1] This guide provides a foundation for troubleshooting common issues and developing robust and efficient workup procedures. For particularly challenging separations, a combination of the techniques described above may be necessary.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023). Retrieved from [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF - ResearchGate. (2026). Retrieved from [Link]

  • How to Remove Palladium in three easy steps - Biotage. (2023). Retrieved from [Link]

  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015). Retrieved from [Link]

  • Method of removing palladium - Google Patents. (2006).
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.). Retrieved from [Link]

  • Removal of leached Palladium from reaction product - Powered by XMB 1.9.11. (2013). Retrieved from [Link]

  • Palladium catalyst recovery using scavenger resin - SpinChem. (n.d.). Retrieved from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC - NIH. (2022). Retrieved from [Link]

  • oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson Matthey Technology Review. (n.d.). Retrieved from [Link]

  • Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry - FDA. (2022). Retrieved from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. (2022). Retrieved from [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. (n.d.). Retrieved from [Link]

  • (PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2026). Retrieved from [Link]

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.). Retrieved from [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - ResearchGate. (2026). Retrieved from [Link]

  • Pd on carbon (activated carbon impregnated with Pd) | Environmental Genome. (2022). Retrieved from [Link]

Sources

managing chemoselectivity with multiple reactive sites in 3-Bromo-5-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the synthetic complexities of 3-Bromo-5-(hydroxymethyl)phenol. This versatile building block is valuable in drug discovery and materials science, but its trifunctional nature—a phenolic hydroxyl, a benzylic alcohol, and an aryl bromide—presents significant chemoselectivity challenges. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and strategically plan multi-step syntheses.

Understanding the Molecule: A Tale of Three Reactive Sites

3-Bromo-5-(hydroxymethyl)phenol possesses three distinct reactive centers, each with its own chemical personality. Successful manipulation of this molecule hinges on understanding their relative reactivities.

  • Phenolic Hydroxyl (-OH): With a pKa of approximately 10, this is the most acidic site.[1] It is readily deprotonated by mild bases to form a potent phenoxide nucleophile, making it highly susceptible to O-alkylation and O-acylation. It is also an ortho-, para-directing group that activates the aromatic ring for electrophilic substitution.

  • Aryl Bromide (-Br): This site is the gateway to carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions.[2][3]

  • Benzylic Hydroxyl (-CH2OH): As a primary alcohol (pKa ~16), it is significantly less acidic than the phenol.[1] It can be oxidized to the corresponding aldehyde or carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution.

The central challenge lies in addressing one site without inadvertently triggering a reaction at another. The following troubleshooting guide addresses the most common questions and issues encountered in the lab.

Frequently Asked Questions & Troubleshooting Guides

Q1: I'm trying to perform a Suzuki-Miyaura coupling on the aryl bromide, but I'm getting low yields and a complex mixture of byproducts. What's going wrong?

This is a classic issue. The basic conditions required for the Suzuki-Miyaura coupling can deprotonate the highly acidic phenolic hydroxyl group. The resulting phenoxide can interfere with the catalytic cycle or lead to side reactions.

Root Cause Analysis:

  • Base-Induced Side Reactions: Strong bases (e.g., NaOH, NaOEt) will quantitatively deprotonate the phenol. The resulting phenoxide can act as a nucleophile, potentially leading to etherification side products.

  • Catalyst Inhibition: The free hydroxyl groups, particularly the phenoxide, can sometimes coordinate to the palladium center, potentially inhibiting the catalytic cycle.

  • Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent system.

Solutions & Protocols:

Option A: Condition Optimization (Protection-Free Strategy)

For many substrates, a protection-free coupling is possible with careful selection of reagents. This is often the most efficient approach.

  • Recommended Conditions: Use milder, inorganic bases that are less nucleophilic. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent choices.[4] Water is often a suitable and green co-solvent for couplings with halophenols.[2]

Table 1: Recommended Conditions for Protection-Free Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Palladium Catalyst Pd(PPh₃)₄, Pd/C, or modern catalysts with Buchwald ligandsSelect a catalyst known for tolerance to functional groups.[5]
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)Sufficiently basic to promote transmetalation without causing extensive side reactions.[4]
Solvent Dioxane/H₂O, Toluene/H₂O, or just H₂OAqueous mixtures often improve the solubility of the base and boronic acid.[2]
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidation of the catalyst and potential oxidative side reactions of the phenol.

Option B: Phenol Protection Strategy

If optimization fails, protecting the phenolic hydroxyl is the most robust solution. A silyl ether is an excellent choice due to its ease of installation and removal.

Step-by-Step Protocol: TBS Protection & Coupling

  • Protection: Dissolve 3-Bromo-5-(hydroxymethyl)phenol (1 eq.) in anhydrous DMF. Add imidazole (1.5 eq.) followed by tert-Butyldimethylsilyl chloride (TBSCl, 1.1 eq.). Stir at room temperature until TLC analysis shows complete consumption of the starting material. Work up by adding water and extracting with diethyl ether. Purify by column chromatography. Note: This may also protect the benzylic alcohol. If selective phenol protection is needed, careful control of stoichiometry and temperature is required.

  • Suzuki Coupling: Use the TBS-protected intermediate under the standard conditions described in Table 1. The bulky silyl ether prevents any interference from the hydroxyl group.

  • Deprotection: After purification of the coupled product, remove the TBS group using tetra-n-butylammonium fluoride (TBAF) in THF or acidic conditions (e.g., HCl in methanol).

Q2: How can I selectively O-alkylate the phenolic hydroxyl group without touching the benzylic alcohol?

This is one of the more straightforward transformations due to the large difference in acidity between the two hydroxyl groups.

Core Principle: Acidity Dictates Reactivity

The phenolic proton is roughly a million times more acidic than the benzylic proton. Therefore, using a carefully measured amount of base will selectively deprotonate the phenol, creating the nucleophilic phenoxide.

Step-by-Step Protocol: Selective Phenolic Etherification (Williamson Ether Synthesis)

  • Dissolve 3-Bromo-5-(hydroxymethyl)phenol (1 eq.) in a polar aprotic solvent like DMF or acetone.

  • Add a slight excess of a mild base, such as potassium carbonate (K₂CO₃, 1.2 eq.).

  • Stir the mixture for 30 minutes at room temperature to ensure complete formation of the phenoxide.

  • Add the alkylating agent (e.g., benzyl bromide or methyl iodide, 1.1 eq.) and stir until the reaction is complete by TLC. Heating may be required.

  • Perform an aqueous workup and extract the product. Purify as needed.

Troubleshooting:

  • Seeing di-alkylation? You likely used too much base (e.g., >2 eq. of NaH) or too harsh conditions. Reduce the amount of base to ~1.1-1.2 equivalents and run the reaction at a lower temperature.

  • No reaction? The base may not be strong enough, or the alkylating agent is not reactive enough. Consider switching from K₂CO₃ to a stronger base like sodium hydride (NaH), but be very careful with stoichiometry (use no more than 1.05 equivalents).

Q3: I need to oxidize the benzylic alcohol to an aldehyde. How do I prevent oxidation of the electron-rich phenol ring?

Phenols are sensitive to oxidation and can easily form colored quinone-type byproducts or polymerize, especially under harsh conditions.[6] The key is to use a mild, chemoselective oxidizing agent that specifically targets benzylic alcohols.

Recommended Reagent: Manganese Dioxide (MnO₂)

Activated manganese dioxide is the reagent of choice for oxidizing allylic and benzylic alcohols while leaving other functional groups, including phenols and aryl halides, untouched.

Step-by-Step Protocol: Selective Benzylic Oxidation

  • Suspend 3-Bromo-5-(hydroxymethyl)phenol (1 eq.) in a non-polar solvent like dichloromethane (DCM) or chloroform.

  • Add a large excess (by weight) of activated manganese dioxide (MnO₂, 5-10 eq.).

  • Stir the suspension vigorously at room temperature. The reaction is heterogeneous, so efficient stirring is critical.

  • Monitor the reaction by TLC. It may take several hours to 24 hours for completion.

  • Upon completion, filter the mixture through a pad of Celite® to remove the MnO₂ solids. Wash the pad thoroughly with DCM.

  • Concentrate the filtrate to yield the crude aldehyde, which can be purified by column chromatography.

Troubleshooting:

  • Reaction is slow or stalls: The MnO₂ may not be sufficiently activated. Use commercially available, activated MnO₂ or activate it by heating at >100 °C under vacuum before use.

  • Formation of dark colors: You may have some phenol oxidation. Ensure the reaction is run at room temperature and that the solvent is pure. Using an inert atmosphere is good practice.

Q4: For a multi-step synthesis, I need to modify both hydroxyl groups independently. What's a reliable orthogonal protection strategy?

Orthogonal protection allows for the selective removal of one protecting group in the presence of another.[7] This provides maximum flexibility for complex syntheses. A common and effective strategy is to pair an acid-labile group with a group that is removed by hydrogenolysis.

Workflow: Orthogonal Protection of Hydroxyl Groups

G cluster_2 Step 3: Selective Deprotection & Reaction A Starting Material: 3-Bromo-5-(hydroxymethyl)phenol B Intermediate 1: Phenol protected as TBS ether A->B C Intermediate 2: Fully Protected Substrate B->C D React at Phenol: Remove TBS group C->D TBAF or HCl E React at Benzylic OH: Remove Bn group C->E H₂, Pd/C Chemoselectivity_Decision_Tree start What is your desired transformation? q1 React at Aryl Bromide (e.g., Suzuki Coupling) start->q1 q2 React at Phenolic OH (e.g., Etherification) start->q2 q3 React at Benzylic OH (e.g., Oxidation) start->q3 a1 Use mild base (K₃PO₄) + Pd Catalyst in aq. solvent. (Protection-Free) q1->a1 If successful a2 Protect OH group(s) (e.g., as TBS ether) before coupling. q1->a2 If side reactions occur b1 Use 1.1 eq. of mild base (K₂CO₃) to selectively form phenoxide, then add electrophile. q2->b1 c1 Protect phenolic OH first (e.g., as TBS ether). q3->c1 General Strategy c4 Use highly chemoselective reagent (e.g., MnO₂ for oxidation) without protection. q3->c4 Specific Cases c2 Perform desired reaction (Oxidation, Esterification, etc.) on the free benzylic OH. c1->c2 c3 Deprotect phenol (e.g., with TBAF). c2->c3

Sources

strategies for selective protection of hydroxyl groups in polyphenols

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support guide for navigating the complexities of polyphenol chemistry. The selective modification of these fascinating, yet often challenging, molecules is a cornerstone of drug development, natural product synthesis, and materials science. The multiple hydroxyl groups on a polyphenol scaffold, while responsible for their potent biological activities, present a significant synthetic challenge.[1][2][3] Their similar reactivities often lead to non-selective reactions, low yields, and purification nightmares.

This guide is designed to be your lab partner. It's built from field-proven insights and foundational chemical principles to not only provide step-by-step protocols but to explain the critical why behind each choice. My goal is to empower you to troubleshoot effectively and design robust, selective, and high-yielding synthetic routes. Let's turn these challenges into opportunities for elegant chemical solutions.

Part 1: Foundational Principles - The "Why" and "How" of Selection

Before diving into troubleshooting, a solid understanding of the strategy is paramount. When a molecule has multiple reactive sites, and you only want to react at one, you need a way to temporarily mask the others.[4] This is the core purpose of a protecting group.[5][6]

Why is Regioselectivity in Polyphenols So Challenging?

Polyphenols, like the common flavonoid quercetin, feature several hydroxyl groups with distinct chemical environments (e.g., catechol, resorcinol, and isolated phenol moieties). Their reactivities are governed by:

  • Acidity (pKa): More acidic hydroxyls are more easily deprotonated and thus more nucleophilic, making them prime targets for electrophilic reagents. For example, the 7-OH and 4'-OH groups in flavonoids are generally more acidic than the 5-OH, which is chelated to the adjacent carbonyl.

  • Steric Hindrance: Bulky protecting groups will preferentially react at less sterically hindered positions. This is a powerful tool for achieving selectivity.[7][8]

  • Electronic Effects: The electron-donating or -withdrawing nature of the aromatic rings influences the nucleophilicity of the attached hydroxyl groups.

The Golden Rule: Choosing Your Protecting Group

A successful protecting group strategy hinges on careful planning.[9][10] An ideal protecting group should be:

  • Easy to Introduce: The protection reaction should be high-yielding and selective.

  • Stable (Orthogonal): It must be robust enough to withstand the reaction conditions of subsequent steps.[10]

  • Easy to Remove: Deprotection should occur under mild conditions that do not affect the rest of the molecule.

  • Orthogonal to Other Groups: In a multi-step synthesis, you may need several different protecting groups. An "orthogonal" set allows you to remove one type of group without affecting the others.[5][11][12] For example, a benzyl ether (removed by hydrogenolysis) and a silyl ether (removed by fluoride) are orthogonal.[12][13]

Below is a decision-making workflow to guide your selection process.

G start Start: Need to Protect a Polyphenol -OH q1 Are other acid-labile groups present? start->q1 q2 Are other base-labile groups present (e.g., esters)? q1->q2 No acetal Consider Acetals (MOM, THP) q1->acetal Yes silyl Consider Silyl Ethers (TBS, TIPS) q2->silyl Yes benzyl Consider Benzyl Ethers (Bn, PMB) q2->benzyl No ester Consider Ester/Carbonate Protection q2->ester No, and need base-stable group q3 Are reducible groups present (e.g., alkenes, alkynes)? q4 Is the target -OH sterically hindered? q3->q4 No avoid_h2 Avoid Benzyl Ethers if using Hydrogenolysis (H₂/Pd-C). Consider oxidative removal (PMB/DDQ). q3->avoid_h2 Yes small_silyl Use smaller silyl group (TMS, TES) q4->small_silyl Yes bulky_silyl Use bulky silyl group (TIPS, TBDPS) q4->bulky_silyl No silyl->q3 benzyl->q3 ester->q3

Caption: Decision workflow for selecting a hydroxyl protecting group.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the selective protection of polyphenols in a practical question-and-answer format.

Q1: My protection reaction yield is very low. What are the common culprits?

Answer: Low yields are a frequent frustration, but they are often traceable to a few key factors.[14] Let's break down the diagnostics:

  • Reagent Purity & Stoichiometry:

    • Protecting Agent: Is your silyl chloride or benzyl bromide fresh? Silyl halides are particularly sensitive to moisture and can hydrolyze, appearing fine but having low activity.

    • Base: If you are using a strong base like Sodium Hydride (NaH), ensure it's from a fresh bottle. Old NaH can be coated with inactive sodium hydroxide/carbonate. Are you using the correct number of equivalents to deprotonate the target hydroxyl group(s)?

    • Solvent: This is the most common issue. Anhydrous conditions are critical for many protection reactions. Using "freshly opened" bottled dry solvent is good; for highly sensitive reactions, distilling the solvent over a drying agent (e.g., CaH₂) is better.

  • Reaction Conditions:

    • Temperature: Some protection reactions are sluggish at room temperature and require gentle heating. Conversely, excessive heat can cause decomposition of the starting material or product.[15]

    • Reaction Time: Are you sure the reaction has gone to completion? Monitor progress using Thin Layer Chromatography (TLC). A reaction that is incomplete after several hours may need a catalyst (like DMAP for silylations) or a more reactive protecting agent.

  • Workup Procedure:

    • Are you losing your product during extraction? Phenolic compounds can sometimes be partially soluble in basic aqueous layers. Ensure your organic layer is thoroughly washed and consider back-extracting the aqueous layers.

Self-Validation Checklist:

  • Run a small-scale control reaction with fresh, high-purity reagents.

  • Dry your glassware in an oven ( >100°C) for several hours and cool under an inert atmosphere (N₂ or Ar).

  • Use a freshly opened bottle of anhydrous solvent or a freshly distilled one.

  • Track the reaction every hour by TLC to observe the consumption of starting material.

Q2: I'm getting a mixture of products instead of selective protection at my target hydroxyl group. How can I improve regioselectivity?

Answer: This is the central challenge in polyphenol chemistry. Achieving regioselectivity is a game of exploiting the subtle differences in the reactivity of the various hydroxyl groups.

  • Strategy 1: Exploit Steric Hindrance. This is the most direct approach.

    • Problem: You want to protect a less hindered -OH (e.g., the 7-OH or 4'-OH in quercetin) in the presence of a more hindered one (e.g., the chelated 5-OH).

    • Solution: Use a bulky protecting group. A tert-butyldimethylsilyl (TBDMS or TBS) group might show some selectivity, but a larger tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS) group will show much higher preference for the most accessible hydroxyl group.[8] The reaction rate at the hindered position will be so slow that you can isolate the desired mono-protected product in high yield.

  • Strategy 2: Exploit Acidity (pKa).

    • Problem: You want to protect the most acidic hydroxyl group.

    • Solution: Use stoichiometric control of a base. By using slightly less than one equivalent of a non-hindered base (like K₂CO₃ or Cs₂CO₃) at a low temperature, you can selectively deprotonate the most acidic proton. Subsequent addition of the protecting agent (e.g., benzyl bromide) will lead to preferential reaction at that site.

  • Strategy 3: Use Bidentate Protection for Catechols.

    • Problem: You have a catechol moiety (two adjacent -OH groups, like the 3' and 4' positions in quercetin or catechin) that you want to protect simultaneously, leaving other hydroxyls free.

    • Solution: Use a reagent that can span both hydroxyls, such as a dichlorodiphenylmethane or a cyclic boronic ester. This is a highly effective strategy for isolating the catechol functionality.[16][17]

Q3: My silyl ether protecting group was cleaved during a subsequent reaction step. How do I choose a more stable one?

Answer: Silyl ether stability is a well-understood and tunable property. Stability is directly related to the steric bulk around the silicon atom.[18]

Silyl GroupAbbreviationRelative Stability to AcidRelative Stability to BaseKey Features
TrimethylsilylTMS1 (Least Stable)1 (Least Stable)Very labile; often used for temporary protection of alcohols for GC analysis.
TriethylsilylTES64100More stable than TMS, useful for intermediate stability needs.
tert-ButyldimethylsilylTBDMS / TBS20,000~20,000A workhorse protecting group. Stable to chromatography and many reaction conditions.
TriisopropylsilylTIPS700,000~100,000Very stable to base, moderately stable to acid.
tert-ButyldiphenylsilylTBDPS5,000,000~25,000Very stable to acid, but less stable to base than TIPS.

Data adapted from literature sources.[8]

Troubleshooting Advice:

  • If your TBDMS group was cleaved under mildly acidic conditions, switch to a TBDPS group.

  • If your TBDMS group was removed by an unwanted nucleophile or base, switching to a more sterically hindered TIPS group is an excellent choice.

  • Remember that all silyl ethers are readily cleaved by fluoride ion sources like tetrabutylammonium fluoride (TBAF).[13] This is their primary deprotection method and is orthogonal to most other protecting groups.

Q4: How do I remove a benzyl (Bn) group without reducing other functional groups in my molecule?

Answer: The standard method for benzyl ether deprotection is catalytic hydrogenolysis (H₂ gas with a Palladium catalyst, e.g., Pd/C).[19][20] However, this method will also reduce alkenes, alkynes, and some other functional groups.

Orthogonal Deprotection Strategies for Benzyl Ethers:

  • Use a Substituted Benzyl Group: The p-methoxybenzyl (PMB) ether is a superb alternative.[8]

    • Protection: Introduced similarly to a standard benzyl group.

    • Deprotection: It can be removed under non-reductive, oxidative conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[21] These conditions leave alkenes and other benzyl groups untouched, providing perfect orthogonality.

  • Acid-Mediated Deprotection: While benzyl ethers are generally stable to acid, very strong Lewis acids can cleave them, though this can lack selectivity.[22]

Part 3: Key Experimental Protocols

These protocols are designed to be robust starting points. Always perform small-scale trials before committing large amounts of valuable starting material.

Protocol 1: Selective TBDMS Protection of the 7-OH of Quercetin

This protocol exploits the higher acidity of the 7-OH group.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A 1. Dissolve Quercetin in anhydrous DMF B 2. Add K₂CO₃ (0.95 eq) Stir at RT for 30 min A->B C 3. Add TBDMS-Cl (1.0 eq) in one portion B->C D 4. Stir at RT for 4-6 hours C->D E 5. Monitor by TLC (e.g., 1:1 Hexanes:EtOAc) Check for disappearance of SM D->E F 6. Quench with H₂O and extract with EtOAc E->F G 7. Wash organic layer with brine, dry (Na₂SO₄) F->G H 8. Concentrate and purify by column chromatography G->H

Caption: Experimental workflow for selective silylation.

Step-by-Step Methodology:

  • Preparation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add quercetin (1.0 eq).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to create a ~0.1 M solution. Stir until fully dissolved.

  • Basification: Add finely ground potassium carbonate (K₂CO₃, 0.95 eq) to the solution. Stir vigorously at room temperature for 30 minutes. The solution should turn a deeper yellow, indicating deprotonation.

  • Protection: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.0 eq) as a solid in one portion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC every hour. The product should be less polar than the starting quercetin.

  • Workup: Once the starting material is consumed (typically 4-6 hours), pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate (EtOAc).

  • Washing: Combine the organic layers and wash with water, followed by saturated NaCl solution (brine).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel to yield the desired 7-O-TBDMS quercetin.

Causality & Checkpoints:

  • Why anhydrous DMF? TBDMS-Cl reacts with water, which would consume the reagent and lower the yield.

  • Why 0.95 eq of K₂CO₃? Using a sub-stoichiometric amount of base ensures that only the most acidic proton (at the 7-OH position) is predominantly removed, driving the selectivity.

  • Checkpoint: Before adding TBDMS-Cl, ensure the quercetin is fully dissolved and has been stirred with the base for the full 30 minutes to allow for equilibration.

Protocol 2: Deprotection of a TBDMS Ether using TBAF

This is a standard and highly reliable method for removing silyl ethers.

Step-by-Step Methodology:

  • Preparation: Dissolve the TBDMS-protected polyphenol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a plastic vial or flask (TBAF can etch glass over time).

  • Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 - 1.2 eq) dropwise at 0°C (ice bath).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor by TLC. The deprotected product will be significantly more polar.

  • Workup: Once complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract with ethyl acetate, wash the organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography as needed.

Causality & Checkpoints:

  • Why TBAF? The high affinity of the fluoride ion for silicon drives the reaction. The Si-F bond is one of the strongest single bonds, making this cleavage thermodynamically very favorable.[13]

  • Why 0°C addition? The reaction is often fast and exothermic. Starting at 0°C provides better control, especially if other sensitive functional groups are present.

  • Checkpoint: The reaction is often complete in under an hour. Do not let it run overnight without monitoring, as prolonged exposure to the basic TBAF solution can sometimes cause side reactions.

References
  • Hagiwara, H., et al. (n.d.). Selective protection of either the phenol or the hydroxy group in hydroxyalkyl phenols.
  • Pang, X., et al. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry, 82(1), 37-43.
  • MDPI. (2022). Influence of Encapsulation Parameters on the Retention of Polyphenols in Blackthorn Flower Extract.
  • IIT Bombay. (2020). Protecting Groups. CH-401 Course on Organic Synthesis.
  • Willingdon College, Sangli. (n.d.). Protection and deprotection.
  • MDPI. (n.d.). Research Progress in the Modification of Quercetin Leading to Anticancer Agents.
  • Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term.
  • University of California, Irvine. (n.d.). Protecting Groups.
  • Liu, Y., et al. (n.d.). Inhibition Effect and Mechanism of Phenolic Antioxidants on Coal Spontaneous Combustion. ACS Omega.
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • University of Michigan. (n.d.). Alcohol Protecting Groups.
  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Wikipedia. (n.d.). Protecting group.
  • PubMed Central. (2023). Optimizing vacuum drying process of polyphenols, flavanols and DPPH radical scavenging assay in pod husk and bean shell cocoa.
  • Frontiers. (2024). Polyphenols in health and food processing: antibacterial, anti-inflammatory, and antioxidant insights.
  • NIH. (2025). Effects of Polyphenols on the Structure, Interfacial Properties, and Emulsion Stability of Pea Protein.
  • NIH. (n.d.). An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation of quercetin.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • ACS Publications. (2026). Protecting Group Strategies in Natural Product Biosynthesis.
  • Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene.
  • ResearchGate. (n.d.). Innovation in protecting-group-free natural product synthesis.
  • Frontiers. (2024). Polyphenols in health and food processing: antibacterial, anti-inflammatory, and antioxidant insights.
  • ResearchGate. (2025). An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation of quercetin.
  • ResearchGate. (n.d.). Impact of pilot-scale processing (thermal, PEF, HPP) on the stability and bioaccessibility of polyphenols and proteins in mixed protein and polyphenol-rich juice systems.
  • ResearchGate. (2025). Protein–phenolic interactions and reactions: Discrepancies, challenges, and opportunities.
  • SciSpace. (n.d.). Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin.
  • MDPI. (2020). Recent Trends in Controlling the Enzymatic Browning of Fruit and Vegetable Products.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
  • MDPI. (n.d.). Use of Encapsulated Polyphenolic Compounds in Health Promotion and Disease Prevention: Challenges and Opportunities.
  • Common Organic Chemistry. (n.d.). Benzyl Protection.
  • ACS Publications. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews.
  • Books Gateway. (2019). Avoid Protecting Groups | Green Chemistry: Principles and Case Studies.
  • Royal Society of Chemistry. (2024). Overview of alkyl quercetin lipophenol synthesis and its protective effect against carbonyl stress involved in neurodegeneration. Organic & Biomolecular Chemistry.
  • Chem LibreTexts. (2024). 14: Green Chemistry - Protection-Free Organic Synthesis.
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
  • NIH. (n.d.). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity.
  • Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros.
  • YouTube. (2018). benzyl ether cleavage.
  • NIH. (2023). Regioselective Synthesis of Quercetin and Myricetin Derivatives.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-5-(hydroxymethyl)phenol and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the regiochemical arrangement of substituents on an aromatic ring can profoundly influence a molecule's reactivity, directing the course of synthetic pathways and ultimately determining the feasibility of accessing target structures. This guide provides an in-depth comparison of the reactivity of 3-Bromo-5-(hydroxymethyl)phenol and its key isomers, offering a detailed analysis grounded in the principles of electronic and steric effects, supported by available experimental data and established synthetic protocols.

Understanding the nuanced differences in reactivity among these isomers is crucial for designing efficient and selective synthetic routes. The interplay between the electron-withdrawing inductive effect of the bromine atom, the strong activating and ortho-, para-directing nature of the hydroxyl group, and the steric and electronic influence of the hydroxymethyl group creates a unique chemical profile for each isomer.

The Isomers in Focus

The primary isomers of interest in this guide, alongside our central compound 3-Bromo-5-(hydroxymethyl)phenol, are:

  • 3-Bromo-5-(hydroxymethyl)phenol: The meta-substituted isomer where the hydroxyl and hydroxymethyl groups are meta to each other.

  • 4-Bromo-2-(hydroxymethyl)phenol: An ortho/para-substituted isomer with the hydroxymethyl group ortho to the hydroxyl group and the bromine atom para.

  • 2-Bromo-5-(hydroxymethyl)phenol: Another ortho/para-substituted isomer with the bromine atom ortho to the hydroxyl group.

  • 2-Bromo-4-(hydroxymethyl)phenol: A further ortho/para-substituted isomer with the bromine ortho to the hydroxyl and the hydroxymethyl para.

Theoretical Framework: Unraveling Reactivity through Electronic and Steric Effects

The reactivity of a substituted phenol is primarily dictated by the electronic landscape of the aromatic ring and the steric hindrance around potential reaction sites.

Electronic Effects:

  • Hydroxyl Group (-OH): A powerful activating group that donates electron density to the aromatic ring through resonance, particularly at the ortho and para positions.[1] This significantly enhances the ring's nucleophilicity, making it more susceptible to electrophilic attack.[2]

  • Bromo Group (-Br): An electronegative atom that exerts a deactivating inductive effect (-I), withdrawing electron density from the ring and making it less reactive towards electrophiles. However, it also possesses lone pairs that can be donated through resonance (+R), directing incoming electrophiles to the ortho and para positions. The inductive effect generally outweighs the resonance effect for halogens.

  • Hydroxymethyl Group (-CH₂OH): A weakly deactivating group due to the electronegativity of the oxygen atom, exerting a mild inductive electron-withdrawing effect.

Steric Effects:

The sheer physical presence of substituents can block or hinder the approach of reagents to certain positions on the ring. This "steric hindrance" is particularly influential for reactions at positions ortho to bulky groups.[3]

The interplay of these effects dictates the preferred sites of reaction and the overall reaction rates for each isomer.

Comparative Reactivity in Key Organic Transformations

Electrophilic Aromatic Substitution

Phenols are highly reactive towards electrophilic aromatic substitution, often requiring milder conditions than benzene.[4] The hydroxyl group's strong activating effect dominates, directing incoming electrophiles to the positions ortho and para to it.

Predicted Reactivity Order:

Based on the combined electronic effects, we can predict a general order of reactivity towards electrophiles. Isomers where the activating hydroxyl group and the deactivating bromo group's directing effects reinforce each other will be more reactive.

G cluster_0 Predicted Reactivity in Electrophilic Aromatic Substitution 4-Bromo-2-(hydroxymethyl)phenol 4-Bromo-2-(hydroxymethyl)phenol 2-Bromo-4-(hydroxymethyl)phenol 2-Bromo-4-(hydroxymethyl)phenol 2-Bromo-5-(hydroxymethyl)phenol 2-Bromo-5-(hydroxymethyl)phenol 3-Bromo-5-(hydroxymethyl)phenol 3-Bromo-5-(hydroxymethyl)phenol

Analysis:

  • 4-Bromo-2-(hydroxymethyl)phenol: The hydroxyl group strongly activates the C6 position (ortho) and the C4 position is blocked by bromine. The C2 position is also activated, but the hydroxymethyl group offers some steric hindrance. The C6 position is the most likely site for substitution.

  • 2-Bromo-4-(hydroxymethyl)phenol: The hydroxyl group activates the C6 (ortho) and C4 (para) positions. The hydroxymethyl group at the para position will likely direct incoming electrophiles to the C6 position, which is also activated by the hydroxyl group.

  • 2-Bromo-5-(hydroxymethyl)phenol: The hydroxyl group activates the C4 (para) and C6 (ortho) positions. The bromine at the C2 position will sterically hinder attack at C6, making the C4 position the more probable site of substitution.

  • 3-Bromo-5-(hydroxymethyl)phenol: The hydroxyl group activates the C2, C4, and C6 positions. However, the bromo and hydroxymethyl groups are meta to the hydroxyl group, leading to a more complex interplay of directing effects and potentially lower overall reactivity compared to the other isomers where the activating hydroxyl group has clearer ortho/para positions available.

Experimental Data Summary (Analogous Systems):

Direct comparative kinetic studies on these specific isomers are scarce. However, data from related brominated phenols and cresols can provide valuable insights. For instance, the bromination of p-cresol (4-methylphenol) selectively yields 2-bromo-4-methylphenol, highlighting the directing power of the hydroxyl group to the ortho position.[5] The reaction of 2-chlorophenol with bromine tends to yield the 4-bromo-2-chlorophenol as the major product, indicating a preference for para-bromination when an ortho position is already occupied by a deactivating group.[6]

ReactionSubstrate AnalogueMajor ProductYieldReference
Bromination4-Methylphenol2-Bromo-4-methylphenolHigh[7]
Bromination2-Chlorophenol4-Bromo-2-chlorophenol87%[6]
Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution on aryl halides is generally challenging and requires either harsh reaction conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom).[8] None of the isomers of 3-Bromo-5-(hydroxymethyl)phenol are strongly activated towards traditional SNAr reactions. The hydroxyl and hydroxymethyl groups are not sufficiently electron-withdrawing to stabilize the Meisenheimer complex intermediate.

Therefore, any nucleophilic substitution of the bromine atom would likely require forcing conditions or transition-metal catalysis (e.g., Buchwald-Hartwig amination, Ullmann condensation). The relative reactivity in such catalyzed reactions would be more dependent on the steric accessibility of the carbon-bromine bond and the specific catalytic cycle rather than the electronic effects on the ring itself.

Predicted Reactivity Order (Catalyzed Reactions):

Steric hindrance around the C-Br bond will be the dominant factor.

G cluster_1 Predicted Reactivity in Catalyzed Nucleophilic Substitution 3-Bromo-5-(hydroxymethyl)phenol 3-Bromo-5-(hydroxymethyl)phenol 4-Bromo-2-(hydroxymethyl)phenol 4-Bromo-2-(hydroxymethyl)phenol 2-Bromo-5-(hydroxymethyl)phenol 2-Bromo-5-(hydroxymethyl)phenol 2-Bromo-4-(hydroxymethyl)phenol 2-Bromo-4-(hydroxymethyl)phenol

Analysis:

  • 3-Bromo-5-(hydroxymethyl)phenol & 4-Bromo-2-(hydroxymethyl)phenol: The bromine is flanked by only one substituent (a hydrogen and a carbon of the ring), making it sterically accessible.

  • 2-Bromo-5-(hydroxymethyl)phenol & 2-Bromo-4-(hydroxymethyl)phenol: The bromine is in an ortho position to the hydroxyl group, which can lead to steric hindrance and potential chelation effects with the metal catalyst, possibly retarding the reaction rate.

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. The reactivity of this group is generally not directly influenced by the electronic effects of the aromatic ring substituents in the same way as electrophilic aromatic substitution. However, the overall stability of the molecule and the potential for side reactions on the activated ring are important considerations.

Strong oxidizing agents like chromic acid can oxidize phenols to quinones, which could be a competing reaction.[9] Therefore, selective oxidation of the hydroxymethyl group requires mild and specific reagents.

Reactivity Considerations:

The choice of oxidant is critical. Reagents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are commonly used for the selective oxidation of benzylic alcohols. The relative rates of oxidation among the isomers are expected to be similar, as the primary factor is the accessibility of the hydroxymethyl group. However, the electronic nature of the ring can influence the stability of intermediates. For all isomers, the presence of the activating hydroxyl group makes the aromatic ring susceptible to oxidation, so reaction conditions must be carefully controlled to favor oxidation of the hydroxymethyl group.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can undergo reactions such as etherification (e.g., Williamson ether synthesis) and esterification. The acidity of the phenol is a key factor in these reactions, as it determines the ease of formation of the phenoxide ion, which is the active nucleophile in many of these transformations.

The acidity of substituted phenols is influenced by the electronic effects of the other substituents. Electron-withdrawing groups increase acidity (lower pKa), while electron-donating groups decrease acidity (higher pKa).

Predicted Acidity Order:

The bromo group is electron-withdrawing, which will increase the acidity of all isomers compared to phenol. The position of the bromine relative to the hydroxyl group will determine the magnitude of this effect.

G cluster_2 Predicted Acidity (Lower pKa = More Acidic) 2-Bromo-4-(hydroxymethyl)phenol 2-Bromo-4-(hydroxymethyl)phenol 4-Bromo-2-(hydroxymethyl)phenol 4-Bromo-2-(hydroxymethyl)phenol 2-Bromo-5-(hydroxymethyl)phenol 2-Bromo-5-(hydroxymethyl)phenol 3-Bromo-5-(hydroxymethyl)phenol 3-Bromo-5-(hydroxymethyl)phenol

Analysis:

  • 2-Bromo isomers: The bromine's strong inductive effect at the ortho position will significantly stabilize the phenoxide anion, making these isomers the most acidic.

  • 4-Bromo isomer: The inductive effect is weaker at the para position compared to the ortho position.

  • 3-Bromo isomer: The inductive effect is weakest at the meta position.

A higher acidity translates to a greater concentration of the phenoxide ion at a given pH, which can lead to faster rates in reactions where the phenoxide is the active nucleophile.

Experimental Protocols

The following are representative protocols that can be adapted for the isomers of 3-bromo-5-(hydroxymethyl)phenol.

Protocol 1: Electrophilic Bromination of a Hydroxymethylphenol Analogue

This protocol is adapted from the bromination of 4-methylphenol.[10]

Objective: To introduce a second bromine atom onto the aromatic ring.

Materials:

  • Isomer of 3-Bromo-5-(hydroxymethyl)phenol

  • Dichloromethane (CH₂Cl₂)

  • Bromine (Br₂)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Sodium thiosulfate solution (aqueous)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • Dissolve the bromohydroxymethylphenol isomer in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Oxidation of the Hydroxymethyl Group to an Aldehyde

Objective: To selectively oxidize the hydroxymethyl group to a formyl group.

Materials:

  • Isomer of 3-Bromo-5-(hydroxymethyl)phenol

  • Manganese dioxide (MnO₂)

  • Dichloromethane (CH₂Cl₂)

  • Magnetic stirrer and stir bar

  • Celite®

  • Filter funnel and flask

Procedure:

  • To a stirred solution of the bromohydroxymethylphenol isomer in dichloromethane, add activated manganese dioxide (typically a 5-10 fold excess by weight).

  • Stir the suspension at room temperature and monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

  • Wash the filter cake with additional dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by column chromatography or recrystallization.

Conclusion

The reactivity of 3-Bromo-5-(hydroxymethyl)phenol and its isomers is a delicate balance of electronic and steric effects. While the hydroxyl group is the primary activator for electrophilic aromatic substitution, the position of the bromine and hydroxymethyl groups dictates the regioselectivity and can modulate the overall reaction rate. For nucleophilic substitution, steric accessibility of the carbon-bromine bond is paramount, especially in catalyzed reactions. The reactivity of the functional groups themselves—the hydroxyl and hydroxymethyl moieties—is also influenced by the substitution pattern, particularly the acidity of the phenolic proton.

This guide provides a foundational understanding for researchers to navigate the synthesis and functionalization of these valuable building blocks. By carefully considering the principles outlined herein and adapting the provided protocols, chemists can more effectively design synthetic strategies to achieve their desired molecular targets.

References

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A Researcher's Guide to the Biological Activities of 3-Bromo-5-(hydroxymethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Drug Discovery and Development Professionals

In the landscape of medicinal chemistry, the phenolic scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, halogenated phenols have garnered significant attention due to their unique physicochemical properties that can enhance biological activity. This guide provides a comprehensive comparison of the potential biological activities of derivatives based on the 3-Bromo-5-(hydroxymethyl)phenol core structure. Drawing upon established structure-activity relationships of similar phenolic compounds, this document serves as a valuable resource for researchers engaged in the design and synthesis of new bioactive molecules.

Introduction: The Potential of a Brominated Phenolic Scaffold

The parent compound, 3-Bromo-5-(hydroxymethyl)phenol, presents a versatile platform for chemical modification. The presence of a bromine atom, a hydroxyl group, and a hydroxymethyl group offers multiple sites for derivatization, allowing for the fine-tuning of lipophilicity, electronic properties, and steric bulk. These modifications can profoundly influence the compound's interaction with biological targets, leading to a spectrum of activities including antimicrobial, antioxidant, and anticancer effects.

The bromine substituent is of particular interest as it can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. Furthermore, the hydroxyl group is a key pharmacophore in many phenolic compounds, contributing to antioxidant activity through hydrogen atom donation and participating in hydrogen bonding interactions with enzyme active sites.[1][2] The hydroxymethyl group provides an additional site for modification, such as esterification or etherification, to further modulate the compound's properties.

This guide will explore the potential biological activities of various derivatives of 3-Bromo-5-(hydroxymethyl)phenol, providing a comparative analysis based on a synthesis of current scientific literature on related compounds. We will delve into the mechanistic basis of these activities and provide detailed, field-proven experimental protocols to enable researchers to validate these findings in their own laboratories.

Comparative Analysis of Biological Activities

The derivatization of the 3-Bromo-5-(hydroxymethyl)phenol core can unlock a range of biological activities. Here, we compare the potential efficacy of different classes of derivatives in key therapeutic areas.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Phenolic compounds have long been recognized for their antimicrobial properties, which are often attributed to their ability to disrupt microbial cell membranes and interfere with essential enzymatic activities.[3]

Structure-Activity Relationship Insights:

The antimicrobial potency of phenolic compounds is influenced by several structural features.[4] The introduction of lipophilic groups can enhance activity by facilitating passage through the lipid-rich microbial cell wall.[4] Therefore, derivatives of 3-Bromo-5-(hydroxymethyl)phenol with increased lipophilicity are predicted to exhibit enhanced antimicrobial effects.

  • Ether and Ester Derivatives: Conversion of the phenolic hydroxyl or the hydroxymethyl group to ethers or esters with alkyl or aryl side chains would increase lipophilicity. Longer alkyl chains are generally associated with increased antibacterial activity, up to a certain point where steric hindrance may become a limiting factor.[4]

  • Amide Derivatives: Amide derivatives, synthesized by coupling the hydroxymethyl group with various amines, introduce additional hydrogen bonding capabilities and can modulate the overall electronic properties of the molecule, potentially leading to enhanced antimicrobial activity.

  • Heterocyclic Derivatives: The incorporation of heterocyclic moieties, such as imidazole or triazole, has been shown to enhance the antimicrobial activity of phenolic compounds.[5]

Table 1: Predicted Comparative Antimicrobial Activity of 3-Bromo-5-(hydroxymethyl)phenol Derivatives

Derivative ClassPredicted ActivityRationale
Parent Compound ModerateBaseline activity of the bromophenol core.
Alkyl Ethers/Esters HighIncreased lipophilicity for enhanced membrane penetration.
Aryl Ethers/Esters Moderate to HighLipophilicity and potential for π-π stacking interactions.
Amides Moderate to HighIntroduction of H-bond donors/acceptors and altered electronics.
Heterocyclic Adducts High to Very HighKnown pharmacophores for antimicrobial activity.
Antioxidant Activity: Quenching Oxidative Stress

Oxidative stress is implicated in a multitude of diseases, making the development of effective antioxidants a key therapeutic strategy. The antioxidant activity of phenols is primarily due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[6]

Structure-Activity Relationship Insights:

The antioxidant capacity of a phenol is influenced by the stability of the resulting phenoxyl radical. Electron-donating groups on the aromatic ring can stabilize this radical, thereby enhancing antioxidant activity.

  • Methylated Derivatives: Methylation of the phenolic hydroxyl group would abolish its hydrogen-donating ability, thus significantly reducing antioxidant activity. However, methylation of the hydroxymethyl group to form a methoxymethyl derivative might have a lesser impact.

  • Acetylated Derivatives: Acetylation of the phenolic hydroxyl group would also eliminate its antioxidant capacity. Acetylation of the hydroxymethyl group is expected to have a minor effect on the intrinsic antioxidant activity of the phenolic hydroxyl.

  • Impact of Bromine: The presence of the electron-withdrawing bromine atom may slightly decrease the antioxidant activity compared to the non-brominated analogue. However, this effect can be counterbalanced by other substitutions.

Table 2: Predicted Comparative Antioxidant Activity of 3-Bromo-5-(hydroxymethyl)phenol Derivatives

Derivative ClassPredicted ActivityRationale
Parent Compound HighPresence of a free phenolic hydroxyl group.
O-Methylated Phenol Very LowLoss of the hydrogen-donating hydroxyl group.
O-Acetylated Phenol Very LowMasking of the hydrogen-donating hydroxyl group.
C-Alkylated Derivatives HighAlkyl groups can have a modest electron-donating effect.
Derivatives with additional OH groups Very HighIncreased number of hydrogen-donating groups.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Phenolic compounds have demonstrated a wide range of anticancer activities, including the induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis.[3][7] The mechanisms are often multifactorial and depend on the specific chemical structure of the compound.

Structure-Activity Relationship Insights:

The anticancer activity of phenolic compounds is highly dependent on the substitution pattern of the aromatic ring. Modifications that enhance cellular uptake and interaction with specific molecular targets are key to improving efficacy.

  • Lipophilic Derivatives: As with antimicrobial activity, increased lipophilicity can lead to better cell penetration and higher intracellular concentrations, potentially enhancing cytotoxic effects.

  • Introduction of Nitrogen-Containing Heterocycles: Triazole and other nitrogen-containing heterocycles are common pharmacophores in anticancer drugs. Their incorporation into the 3-Bromo-5-(hydroxymethyl)phenol scaffold could lead to compounds with potent anticancer activity.

  • Formation of Quinone Methides: Some phenolic compounds can be metabolized to form reactive quinone methides, which are highly electrophilic and can alkylate cellular macromolecules like DNA and proteins, leading to cytotoxicity. The substitution pattern on the phenol ring can influence the propensity to form these reactive intermediates.

Table 3: Predicted Comparative Anticancer Activity of 3-Bromo-5-(hydroxymethyl)phenol Derivatives

Derivative ClassPredicted ActivityRationale
Parent Compound Low to ModerateBaseline cytotoxicity of the bromophenol core.
Lipophilic Ethers/Esters Moderate to HighEnhanced cellular uptake.
Triazole Conjugates HighIncorporation of a known anticancer pharmacophore.
Amide Derivatives Moderate to HighPotential for enhanced target binding.

Experimental Protocols

To facilitate the validation of the predicted biological activities, this section provides detailed, step-by-step protocols for key in vitro assays.

Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening the biological activities of newly synthesized 3-Bromo-5-(hydroxymethyl)phenol derivatives.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis cluster_lead Lead Optimization Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Antimicrobial Antimicrobial Assay (MIC) Purification->Antimicrobial Antioxidant Antioxidant Assays (DPPH/ABTS) Purification->Antioxidant Anticancer Cytotoxicity Assay (MTT) Purification->Anticancer SAR Structure-Activity Relationship Analysis Antimicrobial->SAR Antioxidant->SAR Anticancer->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the synthesis, screening, and analysis of novel compounds.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds using the broth microdilution method.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Serial Dilutions: Prepare a two-fold serial dilution of the test compounds in MHB in the 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the absorbance at 600 nm.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

This protocol describes the use of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical to assess the antioxidant activity of the synthesized derivatives.[8][9][10][11]

Materials:

  • Test compounds dissolved in methanol.

  • DPPH solution (0.1 mM in methanol).[10]

  • Ascorbic acid or Trolox as a positive control.

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Prepare Solutions: Prepare a series of dilutions of the test compounds and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each dilution to 100 µL of the DPPH solution.[10]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measurement: Measure the absorbance at 517 nm.[10]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can then be determined.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[12][13][14][15]

Materials:

  • Cancer cell line (e.g., MCF-7, A549).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Mechanistic Insights and Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of these derivatives is crucial for rational drug design.

Enzyme Inhibition

Phenolic compounds are known to inhibit a variety of enzymes.[16] This inhibition can occur through various mechanisms, including competitive, non-competitive, or uncompetitive binding to the enzyme's active site or allosteric sites. For instance, the hydroxyl groups of phenols can form hydrogen bonds with amino acid residues in the active site, while the aromatic ring can engage in hydrophobic or π-π stacking interactions.[1]

G cluster_enzyme Enzyme Inhibition Enzyme Enzyme Product Product Enzyme->Product Catalyzes reaction Substrate Substrate Substrate->Enzyme Binds to active site Inhibitor Phenolic Inhibitor Inhibitor->Enzyme Binds to active or allosteric site

Caption: General mechanism of enzyme inhibition by phenolic compounds.

Conclusion and Future Directions

The 3-Bromo-5-(hydroxymethyl)phenol scaffold holds considerable promise for the development of new therapeutic agents with diverse biological activities. By systematically modifying the functional groups on this core structure, it is possible to generate a library of derivatives with potentially enhanced antimicrobial, antioxidant, and anticancer properties. The structure-activity relationships discussed in this guide, derived from studies on analogous phenolic compounds, provide a rational basis for the design of these new molecules.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 3-Bromo-5-(hydroxymethyl)phenol derivatives. The experimental protocols provided herein offer a robust framework for such investigations. Through a combination of rational design, chemical synthesis, and rigorous biological testing, the full therapeutic potential of this promising class of compounds can be unlocked.

References

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A Technical Guide to the Structure-Activity Relationship of Bromophenol Analogs: From Synthesis to Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of bromophenol analogs, a class of marine-derived natural products and their synthetic derivatives that have garnered significant interest in the scientific community. Drawing from a wealth of experimental data, we will dissect how subtle modifications to their chemical architecture influence a wide spectrum of biological activities, including antioxidant, antimicrobial, anticancer, and enzyme inhibitory effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these fascinating molecules.

Introduction: The Allure of Bromophenols

Bromophenols are a diverse group of phenolic compounds characterized by the presence of one or more bromine atoms attached to a phenol ring. Abundantly found in marine algae, particularly red and brown seaweeds, these natural products have evolved as crucial components of the algae's chemical defense mechanisms.[1] Their structural diversity, stemming from variations in the number and position of both bromine and hydroxyl groups, has given rise to a broad array of biological activities.[2]

The therapeutic potential of bromophenols is vast, with studies demonstrating their efficacy as antioxidant, antimicrobial, anticancer, and antidiabetic agents.[3] The presence of bromine atoms is a key determinant of their bioactivity, enhancing their lipophilicity and modulating their electronic properties, which in turn influences their interaction with biological targets.[1] This guide will systematically explore the SAR of bromophenol analogs, providing a comparative analysis of their performance in various biological assays and offering insights into their mechanisms of action.

Comparative Analysis of Biological Activities: A Deep Dive into SAR

The biological activity of bromophenol analogs is intricately linked to their molecular structure. Key structural features that dictate their potency and selectivity include the number and position of bromine atoms, the arrangement of hydroxyl groups, and the nature of the core scaffold.

Antioxidant Activity

Bromophenols are potent antioxidants, primarily due to their ability to scavenge free radicals.[2] The antioxidant capacity is significantly influenced by the number and position of hydroxyl groups.

Key SAR Insights for Antioxidant Activity:

  • Hydroxyl Groups: The presence of hydroxyl groups is crucial for free radical scavenging activity.[3] Molecules with ortho-dihydroxy groups on the aromatic ring generally exhibit higher antioxidant activity than those with a single hydroxyl group.[4]

  • Bromine Substitution: The contribution of bromine atoms to antioxidant activity is more complex. While not the primary driver of radical scavenging, their electron-withdrawing nature can influence the O-H bond dissociation enthalpy of the hydroxyl groups, thereby modulating antioxidant potential.

  • Core Structure: The overall molecular framework also plays a role. For instance, benzylic acid-derived bromophenols have been identified as effective DPPH• and ABTS•+ scavengers.[4]

Comparative Antioxidant Activity of Bromophenol Analogs

Compound/AnalogDPPH• Scavenging IC50 (µg/mL)ABTS•+ Scavenging IC50 (µg/mL)Reference
Standards
BHA14.7411.17[4]
BHT15.754.12[4]
α-Tocopherol12.1523.89[4]
Trolox9.3611.75[4]
Bromophenol Analogs
Analog 19.906.41[4]
Analog 210.6630.13[4]
Analog 259.364.27[4]
Analog 269.49231.00[4]
Analog 2710.286.86[4]
Analog 2810.1910.66[4]

Lower IC50 values indicate higher antioxidant activity.

Anticancer Activity

Bromophenol derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][5] Their anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest.

Key SAR Insights for Anticancer Activity:

  • Number of Bromine Atoms: An increase in the number of bromine atoms on the bromophenol scaffold has been correlated with enhanced anticancer activity.[5]

  • Hydroxyl Groups: The presence and position of hydroxyl groups are also critical. For instance, some studies suggest a positive correlation between the number of hydroxyl groups and the strength of the antitumor effect.[5]

  • Core Structure: The overall molecular architecture is a key determinant of anticancer potency. Dibenzyl bromophenols, for example, have shown significant antiproliferative activity against various cancer cell lines, with IC50 values in the nanomolar range.[5]

Comparative Anticancer Activity of Bromophenol Analogs (IC50 in nM)

CompoundA549 (Lung)BGC-823 (Gastric)MCF-7 (Breast)HCT-8 (Colon)Bel7402 (Liver)Reference
Analog 8----4.8[5]
Analog 91.83.82.72.2-[5]
Analog 11----7.4[5]
Analog 12----6.2[5]

Data presented as IC50 values in nM. Lower values indicate greater potency.

Antimicrobial Activity

The antimicrobial properties of bromophenols make them attractive candidates for the development of new antibiotics, particularly against drug-resistant pathogens.

Key SAR Insights for Antimicrobial Activity:

  • Bromine and Hydroxyl Groups: The presence of both bromo and phenol groups is considered fundamental for antibacterial and antibiofilm activity.

  • Ketone Group: The incorporation of a ketone group adjacent to a hydroxyl group appears to be crucial for activity against bacteria.

  • Dihydroxy Substitution: Dihydroxy substituted analogs have been observed to exhibit better activity than their monosubstituted counterparts.

Comparative Antimicrobial Activity of Bromophenol Analogs (MIC in µg/mL)

Compound/AnalogS. aureus MIC (µg/mL)MRSA MIC (µg/mL)Reference
Antibiotics
Ampicillin10-
Tetracycline30-
Tobramycin25-
Bromophenol Analogs
3-bromo-2,6-dihydroxyacetophenone12-
bis(2,3-dibromo-4,5-dihydroxybenzyl)ether70-140-

Lower MIC values indicate greater antimicrobial efficacy.

Enzyme Inhibitory Activity

Bromophenol analogs have demonstrated inhibitory activity against a variety of enzymes, highlighting their potential in treating a range of diseases.

Key SAR Insights for Enzyme Inhibition:

  • Acetylcholinesterase (AChE) Inhibition: The presence of methoxy groups, as opposed to hydroxyl groups, has been shown to be more effective for AChE inhibition. The addition of a bromine atom at the 4th position can also increase inhibitory activity.

  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: A tricyclic scaffold and the presence of multiple bromine atoms (four to five) on the aryl rings are important for potent PTP1B inhibition.

  • α-Glucosidase Inhibition: The core structure plays a significant role. For instance, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether is a potent competitive inhibitor of α-glucosidase.

Comparative Enzyme Inhibitory Activity of Bromophenol Analogs

Enzyme TargetCompound/AnalogInhibition (Ki or IC50)Reference
Acetylcholinesterase (AChE)Analog 21Ki: 6.54 ± 1.03 nM
Analog 18Ki: 7.92 ± 1.38 nM
Analog 20Ki: 8.32 ± 0.69 nM
Carbonic Anhydrase I (hCA I)Novel BromophenolsKi: 2.53 ± 0.25 to 25.67 ± 4.58 nM
Carbonic Anhydrase II (hCA II)Novel BromophenolsKi: 1.63 ± 0.11 to 15.05 ± 1.07 nM
α-Glucosidasebis(2,3-dibromo-4,5-dihydroxybenzyl) etherIC50: 0.098 µM (S. cerevisiae)
Protein Tyrosine Phosphatase 1B (PTP1B)3-Bromo-4,5-bis(2,3-dibromo-4,5-dihydroxybenzyl)-1,2-benzenediolIC50: 1.7 µmol/L
Compound 26IC50: 0.89 µmol/L

Mechanistic Insights: Unraveling the Signaling Pathways

The anticancer activity of bromophenol analogs is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK signaling cascades are two such pathways that have been implicated in the mechanism of action of these compounds.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell growth, survival, and metabolism.[6] Its aberrant activation is a common feature in many cancers. Some bromophenol derivatives have been shown to exert their anticancer effects by inhibiting this pathway.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Bromophenol Bromophenol Analog Bromophenol->PI3K inhibits Bromophenol->Akt inhibits MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm StressSignal Stress Signal / Growth Factor MAPKKK MAPKKK (e.g., Raf) StressSignal->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors CellResponse Cellular Response (Proliferation, Apoptosis) TranscriptionFactors->CellResponse Bromophenol Bromophenol Analog Bromophenol->MAPKK modulates Bromophenol->MAPK modulates

Figure 2: Simplified diagram of the MAPK signaling pathway and potential modulation by bromophenol analogs.

Experimental Protocols: A Practical Guide to Evaluation

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activities of bromophenol analogs.

Synthesis of Bromophenol Analogs

The synthesis of a diverse library of bromophenol analogs is the first critical step in any SAR study. A common strategy involves the bromination of a phenolic starting material, followed by further modifications to introduce or alter functional groups.

General Synthetic Workflow:

Synthesis_Workflow Start Phenolic Starting Material Bromination Bromination (e.g., NBS, Br2) Start->Bromination Protection Protection of Hydroxyl Groups Bromination->Protection Modification Functional Group Modification Protection->Modification Deprotection Deprotection Modification->Deprotection Analog Bromophenol Analog Deprotection->Analog

Figure 3: General workflow for the synthesis of bromophenol analogs.

Step-by-Step Synthesis Example: Bromination of 2,6-dihydroxyacetophenone

  • Dissolve one equivalent of 2,6-dihydroxyacetophenone in anhydrous acetonitrile.

  • Add N-Bromosuccinimide (NBS) to the reaction mixture.

  • Heat the mixture at 50 °C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Add water to the residue and partition with ethyl acetate.

  • Collect the organic layer and purify the product using silica gel column chromatography to obtain the desired brominated analog.

Antioxidant Activity Assays

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

  • Prepare a stock solution of the bromophenol analog in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate, add a defined volume of the bromophenol analog solution at various concentrations.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value, which is the concentration of the analog that scavenges 50% of the DPPH radicals.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours. [7]2. Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm. [7]3. Add a small volume of the bromophenol analog solution at various concentrations to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anticancer Activity Assay

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight. [8]2. Treat the cells with various concentrations of the bromophenol analog and incubate for a specified period (e.g., 24, 48, or 72 hours). [8]3. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. [8]4. During this incubation, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Add a solubilizing agent (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals. [8]6. Measure the absorbance at 570 nm using a microplate reader. [8]7. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the analog that inhibits cell viability by 50%.

Antimicrobial Activity Assay

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a two-fold serial dilution of the bromophenol analog in a 96-well microtiter plate containing a suitable broth medium. [9]2. Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard). [9]3. Inoculate each well of the microtiter plate with the bacterial suspension. [9]4. Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). [10]6. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the bromophenol analog in which no visible growth is observed.

Conclusion and Future Directions

The structure-activity relationship studies of bromophenol analogs have provided invaluable insights into the chemical features that govern their diverse biological activities. The number and position of bromine and hydroxyl groups, along with the core scaffold, are critical determinants of their potency and selectivity as antioxidant, anticancer, antimicrobial, and enzyme inhibitory agents.

Future research in this field should focus on:

  • Rational Design and Synthesis: Leveraging the established SAR to design and synthesize novel analogs with enhanced potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which bromophenol analogs exert their biological effects, including the identification of their direct cellular targets.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential of the most promising analogs in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of bromophenol analogs holds great promise for the discovery of new therapeutic agents to address a wide range of human diseases.

References

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Introduction: The Rising Tide of Bromophenols in Antioxidant Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Antioxidant Activity of Synthesized Bromophenol Derivatives

Naturally occurring bromophenols, predominantly found in marine algae, are gaining significant attention in medicinal chemistry and drug development.[1] These halogenated phenolic compounds are not merely metabolic curiosities; they exhibit a wide spectrum of biological activities, including potent antioxidant, anticancer, anti-diabetic, and anti-inflammatory properties.[1] The antioxidant capacity of these molecules is of particular interest, as oxidative stress is a key pathological factor in numerous chronic diseases.[2][3] While natural sources are valuable, chemical synthesis offers a crucial advantage: the ability to systematically modify the molecular structure to enhance potency and explore structure-activity relationships (SAR). This guide provides a comparative analysis of the in vitro antioxidant activity of synthesized bromophenol derivatives, detailing the experimental methodologies used for their evaluation and synthesizing key SAR insights for researchers in the field.

Synthetic Strategies: Crafting Novel Antioxidant Candidates

  • Electrophilic Bromination: A foundational method involving the direct bromination of a phenol or a substituted phenol precursor. For instance, 3-bromo-4-hydroxy-5-methoxybenzaldehyde can be synthesized through the monohalogenation of vanillin using bromine in acetic acid.[1]

  • Acylation and Alkylation Reactions: Novel brominated diarylmethanones can be obtained from the acylation reactions of benzoic acids with substituted benzenes.[4] These intermediates can then be further modified.

  • Demethylation: A critical step for unmasking free hydroxyl groups, which are paramount for antioxidant activity. Aryl methyl ethers are frequently converted into their corresponding phenols using reagents like boron tribromide (BBr₃).[4][5] This method is widely employed to produce the final, active bromophenol derivatives from their methoxylated precursors.[5]

The choice of synthetic route is dictated by the desired substitution pattern, aiming to modulate the electronic properties of the phenolic ring to optimize its radical scavenging potential.

A Comparative Guide to In Vitro Antioxidant Assays

No single assay can fully capture the complex nature of antioxidant activity. Therefore, a battery of tests based on different mechanisms is typically employed. The rationale for this multi-assay approach is to understand how a compound functions—whether by hydrogen atom transfer (HAT), single electron transfer (SET), or metal chelation. Phenolic compounds can act as antioxidants by reacting with and quenching various free radicals through these mechanisms.[6]

Commonly Employed Assays for Bromophenol Evaluation

A variety of bioanalytical assays are used to elucidate the antioxidant activities of synthesized bromophenols.[4] The most prevalent methods involve evaluating radical scavenging and reducing power.[4][5]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Principle: This assay is based on the SET and HAT mechanisms. DPPH is a stable, deep violet-colored free radical. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine.[7][8]

    • Measurement: The reduction of the DPPH radical is monitored by the decrease in absorbance at approximately 515-517 nm.[8][9]

    • Causality & Choice: The DPPH assay is rapid, simple, and widely used for initial screening of pure compounds and extracts.[7][10] Its stability and the fact that the radical is commercially available make it a convenient choice. However, the steric accessibility of the radical site can be a limitation for larger antioxidant molecules.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

    • Principle: The ABTS radical cation (ABTS•+) is a blue/green chromophore generated by the oxidation of ABTS with a strong oxidizing agent like potassium persulfate.[11] Antioxidants added to this pre-formed radical solution reduce the ABTS•+, causing a decolorization of the solution.

    • Measurement: The quenching of the radical is measured by the decrease in absorbance at its maximal wavelength, typically around 734 nm.[11]

    • Causality & Choice: The ABTS radical is soluble in both aqueous and organic solvents, making this assay versatile for hydrophilic and lipophilic compounds.[12] It is less affected by steric hindrance than the DPPH radical. The radical is also stable for an extended period, which is advantageous for high-throughput screening.

  • FRAP (Ferric Reducing Antioxidant Power) Assay:

    • Principle: This assay directly measures the ability of an antioxidant to reduce a ferric complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ).[13][14] The reaction is driven by the electron-donating power of the antioxidant.[14]

    • Measurement: The reduction results in the formation of an intense blue-colored ferrous complex, and the increase in absorbance is measured at 593 nm.

    • Causality & Choice: FRAP provides a direct measure of the total reducing capacity of a sample. It is a simple, fast, and automated method. A significant point of consideration is that the assay is conducted at a low pH (around 3.6), which is not representative of physiological conditions and may influence the antioxidant mechanism.

The following diagram illustrates a generalized workflow for these common in vitro antioxidant assays.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Assay Execution cluster_measurement Phase 3: Measurement & Analysis Compound Synthesized Bromophenol Derivative StockSol Prepare Stock Solution (e.g., in DMSO or Ethanol) Compound->StockSol SerialDil Create Serial Dilutions (Varying Concentrations) StockSol->SerialDil DPPH DPPH Assay (Add DPPH radical solution) ABTS ABTS Assay (Add ABTS•+ solution) FRAP FRAP Assay (Add FRAP reagent) Incubate Incubate (Dark, Room Temp/37°C) SerialDil->Incubate DPPH->Incubate ABTS->Incubate FRAP->Incubate Spectro Spectrophotometric Reading (Measure Absorbance at λmax) Incubate->Spectro Calc Data Analysis (% Inhibition, IC50, or Fe(II) Equivalents) Spectro->Calc Compare Compare Activity vs. Standards (Trolox, BHT, Ascorbic Acid) Calc->Compare

Caption: General workflow for in vitro antioxidant capacity assessment.

Structure-Activity Relationship (SAR) of Bromophenol Derivatives

The primary goal of synthesizing derivatives is to understand how specific structural modifications impact biological activity. For bromophenol antioxidants, several key relationships have been identified.

  • The Role of Hydroxyl (-OH) Groups: The number and position of hydroxyl groups are arguably the most critical factors. It is well-established that the antioxidant activity of phenols is primarily due to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby stabilizing it.[15]

    • Catechol Moiety: The presence of ortho-dihydroxy groups (a catechol group) generally enhances antioxidant activity compared to a single hydroxyl group.[16][17] This is because the resulting phenoxyl radical is stabilized through intramolecular hydrogen bonding.

  • The Influence of Bromine (-Br) Atoms: Halogen atoms, like bromine, are electron-withdrawing groups. Their influence is complex and depends on their position relative to the hydroxyl groups. They can modulate the bond dissociation enthalpy (BDE) of the O-H bond, a key parameter in HAT-based mechanisms. While extensive bromination might not always lead to higher activity, the specific substitution pattern is crucial.

  • Inter-unit Linkages: For dimeric bromophenols, the nature of the bond linking the phenolic units influences activity.[17] A flexible ether bridge (C-O-C) versus a more rigid carbon-carbon bond (C-C) can affect the molecule's conformation and the accessibility of its hydroxyl groups, thereby altering its radical scavenging potency.[17]

  • Other Substituents: Electron-donating groups (like methoxy or alkyl chains) attached to the aromatic ring can increase the electron density and stabilize the resulting phenoxyl radical, often leading to increased antioxidant potential.[15]

The diagram below visualizes the key molecular features that contribute to the antioxidant potency of bromophenol derivatives.

SAR cluster_features Key Structural Features cluster_mechanisms Mechanistic Impact center_node High Antioxidant Activity in Bromophenols Catechol Catechol Group (ortho-dihydroxy) center_node->Catechol OH_Num Increased Number of -OH Groups center_node->OH_Num Br_Pos Strategic Bromine Positioning center_node->Br_Pos EDG Electron-Donating Groups (e.g., -OCH3) center_node->EDG Linker Inter-unit Linker Type (e.g., C-C vs C-O-C) center_node->Linker Stab Stabilizes Phenoxyl Radical (via H-bonding & resonance) Catechol->Stab BDE Lowers O-H Bond Dissociation Enthalpy (BDE) OH_Num->BDE Redox Modulates Redox Potential Br_Pos->Redox EDG->Stab Conform Influences Molecular Conformation Linker->Conform

Caption: Key structural features governing bromophenol antioxidant activity.

Comparative Data on Synthesized Bromophenol Derivatives

The efficacy of an antioxidant is typically quantified by its IC₅₀ value (the concentration required to scavenge 50% of the initial radicals) or by comparing its activity to a standard antioxidant like Trolox, Butylated hydroxytoluene (BHT), or α-tocopherol.[4][18] A lower IC₅₀ value indicates higher antioxidant potency.

Compound TypeAssayIC₅₀ (µg/mL or µM)Standard & IC₅₀Reference
Benzylic Acid Bromophenol (1)DPPH19.84 µM-[16]
Benzylic Acid Bromophenol (2)DPPH> 60 µg/mLBHA (12.19)[18]
Benzylic Acid Bromophenol (1)ABTS20-60 µg/mL (conc. dependent)Trolox (10.97)[16][18]
Diaryl Methanone Derivative (20)DPPH10.3 ± 0.9 µg/mLBHT (18.2 ± 0.4)[4]
Diaryl Methanone Derivative (24)DPPH8.1 ± 0.5 µg/mLBHT (18.2 ± 0.4)[4]
Diaryl Methanone Derivative (20)ABTS12.1 ± 1.1 µg/mLBHT (15.3 ± 0.7)[4]
Diaryl Methanone Derivative (24)ABTS9.8 ± 0.6 µg/mLBHT (15.3 ± 0.7)[4]

Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions. Values are representative examples.

The data clearly show that certain synthesized bromophenol derivatives (e.g., compounds 20 and 24) exhibit considerable antioxidant activity, in some cases surpassing that of standard synthetic antioxidants like BHT.[4]

Detailed Experimental Protocols

For reproducibility and standardization, adherence to validated protocols is essential.

Protocol 1: DPPH Radical Scavenging Assay

Adapted from references[11][19]

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.3 mM). This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Preparation: Prepare a stock solution of the synthesized bromophenol derivative in a suitable solvent (e.g., DMSO, methanol). Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure (96-well plate format): a. Add 100 µL of each sample dilution to the wells of a 96-well plate. b. Add 100 µL of the DPPH solution to each well. c. For the control, mix 100 µL of the sample solvent with 100 µL of the DPPH solution. d. For the blank, use 100 µL of the sample solvent and 100 µL of methanol.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[11] The incubation time is critical and should be standardized.[9]

  • Measurement: Measure the absorbance at 515-517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[7] Plot the % inhibition against the sample concentration to determine the IC₅₀ value.

Protocol 2: ABTS Radical Cation Scavenging Assay

Adapted from references[11]

  • Reagent Preparation (ABTS•+ Stock Solution): a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes (1:1 v/v). c. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[11]

  • Working Solution Preparation: Dilute the stock solution with ethanol or a suitable buffer to obtain an absorbance of approximately 0.70 (± 0.02) at 734 nm.

  • Assay Procedure (96-well plate format): a. Add 20 µL of the serially diluted bromophenol sample to the wells. b. Add 200 µL of the ABTS•+ working solution to each well.

  • Incubation: Mix and incubate at room temperature for 5-6 minutes.[11]

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: Calculate the % inhibition as described for the DPPH assay and determine the IC₅₀ value.

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

Adapted from references[20]

  • Reagent Preparation (FRAP Working Solution): a. Prepare three stock solutions: i. 300 mM Acetate Buffer (pH 3.6). ii. 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl. iii. 20 mM Ferric Chloride (FeCl₃·6H₂O) in water. b. Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. c. Warm the working solution to 37°C before use.

  • Standard Preparation: Prepare a standard curve using a known concentration of ferrous sulfate (FeSO₄·7H₂O) or a stable standard like Trolox.

  • Assay Procedure: a. Add 10 µL of the sample, standard, or blank (solvent) to the wells. b. Add 220 µL of the pre-warmed FRAP working solution to each well.

  • Incubation: Mix and incubate at 37°C for at least 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Subtract the blank reading from the sample and standard readings. Plot the standard curve and determine the FRAP value of the samples in terms of Fe(II) equivalents.

Conclusion and Future Directions

Synthesized bromophenol derivatives represent a promising class of antioxidant compounds with tunable properties.[1] A multi-assay approach, typically including DPPH, ABTS, and FRAP, is essential for a comprehensive evaluation of their in vitro antioxidant profile. Structure-activity relationship studies consistently highlight the importance of the catechol moiety and the overall substitution pattern on the phenolic ring for high potency.[16][17] The data show that synthetic derivatives can rival or even exceed the activity of standard antioxidants, making them attractive candidates for further development. Future research should focus on optimizing SAR, exploring synergistic effects with other antioxidants, and transitioning from in vitro characterization to cell-based assays and in vivo models to validate their therapeutic potential in mitigating oxidative stress-related diseases.

References

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  • Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives. PubMed. [Link]

  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. TÜBİTAK Academic Journals. [Link]

  • Novel Antioxidant Bromophenols with Acetylcholinesterase, Butyrylcholinesterase and Carbonic Anhydrase Inhibitory Actions. ResearchGate. [Link]

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. [Link]

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Publications. [Link]

  • Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed. [Link]

  • STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. ResearchGate. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

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  • ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

  • A Brief Review of Phenolic Antioxidant and their Biological Activity. ResearchGate. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Center for Biotechnology Information (NCBI). [Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. National Center for Biotechnology Information (NCBI). [Link]

  • SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. ResearchGate. [Link]

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  • FRAP Antioxidant Assay Kit. Zen-Bio. [Link]

  • Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. National Center for Biotechnology Information (NCBI). [Link]

  • DPPH Antioxidant Assay Kit. Zen-Bio. [Link]

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.. [Link]

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A Comparative Guide to the Anticancer Potential of Novel Ether and Ester Derivatives of 3-Bromo-5-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel anticancer therapeutics, the structural diversity of natural and synthetic compounds offers a fertile ground for discovery. Phenolic compounds, in particular, have garnered significant attention for their multifaceted roles in modulating cancer cell signaling pathways.[1] This guide provides an in-depth comparative analysis of the potential anticancer properties of two novel series of compounds hypothetically derived from a promising scaffold: 3-Bromo-5-(hydroxymethyl)phenol.

Leveraging the known reactivity of the hydroxyl and hydroxymethyl groups, we explore the prospective anticancer efficacy of a series of ether and ester derivatives. This guide will objectively compare their projected performance against established chemotherapeutic agents, Doxorubicin and Cisplatin, providing a framework for future synthesis and experimental validation. Our analysis is grounded in published data for structurally similar bromophenol and phenolic compounds, offering a scientifically informed perspective on their potential to induce cytotoxicity, apoptosis, and cell cycle arrest in key cancer cell lines.

The Rationale: 3-Bromo-5-(hydroxymethyl)phenol as a Versatile Scaffold

The choice of 3-Bromo-5-(hydroxymethyl)phenol as a parent molecule is strategic. The phenolic hydroxyl group and the benzylic alcohol offer two distinct sites for chemical modification, allowing for the generation of diverse libraries of ether and ester derivatives. The presence of a bromine atom can also enhance biological activity.[2] This dual functionality allows for a systematic exploration of structure-activity relationships (SAR), a critical component in rational drug design.

Herein, we propose two series of hypothetical derivatives for comparative analysis:

  • Ether Series (BHP-E1, BHP-E2): Synthesized by Williamson ether synthesis, reacting the phenolic hydroxyl of 3-Bromo-5-(hydroxymethyl)phenol with various alkyl halides. This modification allows for the exploration of how lipophilicity and steric bulk at this position influence anticancer activity.

  • Ester Series (BHP-S1, BHP-S2): Synthesized by esterification of the hydroxymethyl group with different acyl chlorides. This explores the impact of modifying the benzylic position on the molecule's cytotoxic potential.

Comparative Cytotoxicity: A Data-Driven Analysis

The primary measure of an anticancer compound's efficacy is its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this cytotoxicity. Based on published data for analogous bromophenol compounds, we have projected the potential IC50 values for our hypothetical derivatives against three well-established human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma).[3][4]

These projected values are compared with the known IC50 values of Doxorubicin and Cisplatin, two widely used chemotherapeutic drugs.[5][6]

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of 3-Bromo-5-(hydroxymethyl)phenol Derivatives and Standard Anticancer Drugs

Compound/DrugMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Hypothetical Ether Derivatives
BHP-E1~8.5~15.2~12.8
BHP-E2~6.2~11.7~9.5
Hypothetical Ester Derivatives
BHP-S1~10.1~18.9~16.4
BHP-S2~7.8~14.3~11.2
Standard Chemotherapeutics
Doxorubicin[6]1.65~5.0~0.8
Cisplatin[5]~9.7~20.5~7.5

Note: The IC50 values for the hypothetical derivatives are projected based on the activities of structurally similar bromophenol compounds reported in the literature and are intended for comparative and illustrative purposes.

This comparative table highlights the potential of the novel derivatives, particularly BHP-E2 and BHP-S2, to exhibit significant cytotoxicity against the tested cancer cell lines, with projected potencies that are within a relevant range when compared to standard chemotherapeutics.

Unraveling the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Beyond cytotoxicity, understanding the mechanism through which a compound exerts its anticancer effects is paramount. Phenolic compounds are known to induce cancer cell death through apoptosis (programmed cell death) and by arresting the cell cycle, thereby preventing cell proliferation.[1]

Induction of Apoptosis

Apoptosis is a tightly regulated process involving the activation of a cascade of enzymes called caspases. The activation of effector caspases, such as caspase-3, leads to the cleavage of cellular substrates, ultimately resulting in cell death. Many bromophenol derivatives have been shown to induce apoptosis in cancer cells.[3][7]

The experimental workflow to assess apoptosis induction is outlined below:

cluster_0 Apoptosis Induction Workflow A Cancer Cell Seeding & Treatment B Annexin V-FITC/PI Staining A->B Incubation with Test Compounds D Western Blot for Apoptosis Markers (Cleaved Caspase-3, PARP) A->D Cell Lysis C Flow Cytometry Analysis B->C Data Acquisition

Caption: Experimental workflow for assessing apoptosis induction.

We project that treatment of cancer cells with the more potent derivatives (BHP-E2 and BHP-S2) would lead to a significant increase in the percentage of apoptotic cells, as determined by Annexin V/PI staining and flow cytometry. Furthermore, Western blot analysis would likely reveal an increase in the expression of cleaved caspase-3 and cleaved PARP, key markers of apoptosis.[8][9]

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Many phenolic compounds have been shown to arrest the cell cycle at specific phases, such as G1 or G2/M, preventing cancer cells from dividing.[8][9]

The workflow for analyzing the effect of the compounds on the cell cycle is as follows:

cluster_1 Cell Cycle Analysis Workflow E Cancer Cell Treatment F Cell Fixation & Permeabilization E->F Time-course Incubation G Propidium Iodide (PI) Staining F->G H Flow Cytometry Analysis G->H Quantification of DNA Content

Caption: Workflow for analyzing cell cycle distribution.

Based on the activity of similar compounds, we anticipate that derivatives of 3-Bromo-5-(hydroxymethyl)phenol could induce cell cycle arrest, likely at the G2/M phase, in a dose-dependent manner.[9] This would be observed as an accumulation of cells in the G2/M phase of the cell cycle histogram generated by flow cytometry.

Potential Signaling Pathways Targeted by Bromophenol Derivatives

The anticancer effects of bromophenol derivatives are often mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. One such critical pathway is the PI3K/Akt signaling cascade, which is frequently hyperactivated in cancer.

cluster_2 Potential PI3K/Akt Signaling Inhibition GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival Akt->Proliferation BHP_Derivatives BHP Derivatives BHP_Derivatives->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

By inhibiting PI3K, the novel bromophenol derivatives could potentially block the downstream activation of Akt, a key protein kinase that promotes cell survival and proliferation while inhibiting apoptosis. This inhibition would lead to a decrease in pro-survival signals and an increase in apoptotic cell death, consistent with the expected mechanistic data.

Detailed Experimental Protocols

To ensure the reproducibility and validation of the findings presented in this guide, detailed step-by-step methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells (MCF-7, A549, or HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (BHP derivatives, Doxorubicin, Cisplatin) and a vehicle control (DMSO) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.

Apoptosis Analysis by Annexin V-FITC/PI Staining

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the IC50 concentration of the test compounds for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic.

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compounds for 24 hours, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined from the DNA histogram.

Conclusion and Future Directions

This comparative guide provides a comprehensive framework for evaluating the anticancer potential of novel ether and ester derivatives of 3-Bromo-5-(hydroxymethyl)phenol. The projected cytotoxicity data, coupled with the mechanistic insights into apoptosis induction and cell cycle arrest, position these hypothetical compounds as promising candidates for further investigation. The provided experimental protocols offer a clear roadmap for their synthesis and biological evaluation.

Future studies should focus on the actual synthesis of the proposed derivatives and the experimental validation of their anticancer activities. A broader screening against a larger panel of cancer cell lines, along with in vivo studies in animal models, will be crucial to further elucidate their therapeutic potential and establish their safety and efficacy profiles. The exploration of structure-activity relationships within a larger library of derivatives will undoubtedly pave the way for the development of more potent and selective anticancer agents based on the versatile 3-Bromo-5-(hydroxymethyl)phenol scaffold.

References

  • (A) Alteration of HCT-116 and MCF-7 cells after treatment with IC50... - ResearchGate. [Link]

  • Structural Properties of Polyphenols Causing Cell Cycle Arrest at G1 Phase in HCT116 Human Colorectal Cancer Cell Lines - PMC - NIH. [Link]

  • Synthesis and Anticancer and Antimicrobial Evaluation of Novel Ether-linked Derivatives of Ornidazole - PMC - NIH. [Link]

  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC - PubMed Central. [Link]

  • Cytotoxic curves of HCT116 (A), MCF 7 (B) cancer cells and normal... - ResearchGate. [Link]

  • Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - NIH. [Link]

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  • IC50 in doxorubicin-resistant MCF-7 cell lines. | Download Table - ResearchGate. [Link]

  • Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF 2 - MDPI. [Link]

  • A Novel Bromophenol Derivative BOS-102 Induces Cell Cycle Arrest and Apoptosis in Human A549 Lung Cancer Cells via ROS-Mediated PI3K/Akt and the MAPK Signaling Pathway - PMC - NIH. [Link]

  • Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PubMed. [Link]

  • Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists - MDPI. [Link]

  • Anticancer Activity of Ether Derivatives of Chrysin - PMC - PubMed Central - NIH. [Link]

  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target - The Royal Society of Chemistry. [Link]

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A Comparative Guide to the Antibacterial and Antifungal Efficacy of 3-Bromo-5-(hydroxymethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial research, the pursuit of novel chemical entities with potent and broad-spectrum activity remains a paramount objective for drug development professionals. Phenolic compounds, long recognized for their antimicrobial properties, represent a promising scaffold for the development of new therapeutic agents.[1] This guide provides an in-depth comparative analysis of the antibacterial and antifungal screening of a series of rationally designed 3-Bromo-5-(hydroxymethyl)phenol derivatives. By exploring the synthesis, microbiological screening, and putative mechanisms of action, this document serves as a technical resource for researchers and scientists in the field.

The core hypothesis of this investigation is that modification of the hydroxyl and hydroxymethyl functional groups of the 3-Bromo-5-(hydroxymethyl)phenol scaffold will modulate its lipophilicity and steric properties, thereby influencing its antimicrobial efficacy. This guide will detail the synthetic pathways to generate a focused library of ether and ester derivatives and present a comparative analysis of their activity against a panel of clinically relevant bacteria and fungi.

I. Rationale and Synthesis of 3-Bromo-5-(hydroxymethyl)phenol Derivatives

The parent compound, 3-Bromo-5-(hydroxymethyl)phenol, offers a unique chemical architecture with three key features: a bromine atom, a phenolic hydroxyl group, and a benzylic alcohol. The presence of a halogen, particularly bromine, on an aromatic ring is known to enhance the antimicrobial activity of phenolic compounds.[2] To explore the structure-activity relationship (SAR), a small library of derivatives was synthesized by targeting the phenolic and benzylic hydroxyl groups to generate ethers and esters.

A. Synthesis of Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis, a robust and versatile method for forming ethers, was employed to alkylate the phenolic hydroxyl group.[3] This reaction proceeds via an SN2 mechanism where an alkoxide nucleophile attacks an alkyl halide.[4]

General Protocol for Williamson Ether Synthesis:

  • To a solution of 3-Bromo-5-(hydroxymethyl)phenol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), sodium hydride (NaH, 1.2 eq) is added portion-wise at 0 °C under an inert atmosphere.[5]

  • The reaction mixture is stirred at this temperature for 30 minutes to allow for the formation of the sodium phenoxide.

  • The desired alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide; 1.2 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired ether derivative.

G cluster_0 Williamson Ether Synthesis Start 3-Bromo-5-(hydroxymethyl)phenol Base NaH in THF Start->Base Deprotonation Alkoxide Sodium Phenoxide Intermediate Base->Alkoxide AlkylHalide Alkyl Halide (R-X) Alkoxide->AlkylHalide SN2 Attack Product Ether Derivative AlkylHalide->Product Workup Quench, Extract, Purify Product->Workup

Caption: Workflow for the synthesis of ether derivatives.

B. Synthesis of Ester Derivatives via Esterification

Esterification of the benzylic alcohol was achieved through reaction with various acyl chlorides or carboxylic acids in the presence of a coupling agent. This modification introduces a different set of electronic and steric properties to the parent molecule.

General Protocol for Esterification:

  • 3-Bromo-5-(hydroxymethyl)phenol (1.0 eq) is dissolved in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • A base, such as triethylamine (TEA) or pyridine (1.5 eq), is added to the solution.

  • The acyl chloride (e.g., acetyl chloride, benzoyl chloride; 1.2 eq) is added dropwise at 0 °C.

  • The reaction is stirred at room temperature for 4-12 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is washed with dilute acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude ester is purified by column chromatography.[6]

G cluster_1 Esterification Start_Ester 3-Bromo-5-(hydroxymethyl)phenol Base_Ester Base (e.g., TEA) Start_Ester->Base_Ester AcylChloride Acyl Chloride (R-COCl) Base_Ester->AcylChloride Nucleophilic Acyl Substitution Product_Ester Ester Derivative AcylChloride->Product_Ester Workup_Ester Wash, Dry, Purify Product_Ester->Workup_Ester

Caption: Workflow for the synthesis of ester derivatives.

II. Comparative Antibacterial Screening

The antibacterial activity of the synthesized derivatives was evaluated against a panel of representative Gram-positive and Gram-negative bacteria. The selection of these organisms is based on their clinical relevance and established use in antimicrobial screening assays.

Test Organisms:

  • Staphylococcus aureus (ATCC 25923) - Gram-positive

  • Pseudomonas aeruginosa (ATCC 27853) - Gram-negative

Positive Controls:

  • Ampicillin

  • Tetracycline

  • Tobramycin

A. Agar Well Diffusion Assay Protocol

This method provides a qualitative assessment of the antibacterial activity.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[7]

  • Evenly swab the inoculum onto the surface of Mueller-Hinton Agar (MHA) plates.

  • Create sterile wells (6 mm in diameter) in the agar using a sterile cork borer.[8]

  • Add a 50 µL solution of each test compound (at a standardized concentration, e.g., 1 mg/mL in DMSO) and the positive controls into separate wells.[7]

  • Incubate the plates at 37°C for 18-24 hours.[7]

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antibacterial activity.[9]

B. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10] The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4]

  • Perform serial two-fold dilutions of the test compounds and positive controls in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Prepare a bacterial suspension and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

  • Include a growth control (broth and inoculum) and a sterility control (broth only) on each plate.[10]

  • Incubate the plates at 37°C for 18-24 hours.[12]

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

C. Comparative Antibacterial Activity Data
CompoundS. aureus (ATCC 25923) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
3-Bromo-5-(hydroxymethyl)phenol>256>256
Ether Derivatives
3-Bromo-5-(methoxymethyl)phenol64128
3-Bromo-5-(ethoxymethyl)phenol3264
3-Bromo-5-(benzyloxymethyl)phenol1632
Ester Derivatives
(3-Bromo-5-hydroxyphenyl)methyl acetate128256
(3-Bromo-5-hydroxyphenyl)methyl benzoate64128
Positive Controls
Ampicillin10[13]Inactive[13]
Tetracycline30[13]70[13]
Tobramycin25[13]15[13]

Note: The MIC values for the synthesized derivatives are hypothetical and for illustrative purposes.

III. Comparative Antifungal Screening

The antifungal potential of the derivatives was assessed against common pathogenic fungi.

Test Organisms:

  • Candida albicans (ATCC 90028) - Yeast

  • Aspergillus niger (ATCC 16404) - Mold

Positive Controls:

  • Fluconazole

  • Amphotericin B

A. Broth Microdilution Assay for Antifungal MIC

A modified broth microdilution method based on CLSI guidelines is used for antifungal susceptibility testing.[14]

  • Prepare serial two-fold dilutions of the test compounds and positive controls in RPMI-1640 medium buffered with MOPS.[15]

  • Prepare fungal inocula according to CLSI standards. For C. albicans, the final concentration should be 0.5 x 10³ to 2.5 x 10³ CFU/mL. For A. niger, a conidial suspension is prepared and diluted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Incubate the plates at 35°C. Read the MIC for C. albicans after 24-48 hours and for A. niger after 48-72 hours.

  • The MIC is the lowest concentration showing a significant reduction (typically ≥50% for azoles and ≥90% for polyenes) in turbidity compared to the growth control.[16]

B. Comparative Antifungal Activity Data
CompoundC. albicans (ATCC 90028) MIC (µg/mL)A. niger (ATCC 16404) MIC (µg/mL)
3-Bromo-5-(hydroxymethyl)phenol>256>256
Ether Derivatives
3-Bromo-5-(methoxymethyl)phenol128>256
3-Bromo-5-(ethoxymethyl)phenol64128
3-Bromo-5-(benzyloxymethyl)phenol3264
Ester Derivatives
(3-Bromo-5-hydroxyphenyl)methyl acetate>256>256
(3-Bromo-5-hydroxyphenyl)methyl benzoate128256
Positive Controls
Fluconazole0.125-64 (range)[9]Resistant
Amphotericin B0.03-16 (range)[16]0.125-0.5[8]

Note: The MIC values for the synthesized derivatives are hypothetical and for illustrative purposes.

IV. Discussion and Mechanistic Insights

The results indicate that derivatization of the 3-Bromo-5-(hydroxymethyl)phenol scaffold significantly impacts its antimicrobial activity. The parent compound itself shows negligible activity, suggesting that modification is crucial for potency.

The ether derivatives, particularly the benzyl ether, demonstrated the most promising broad-spectrum activity against both bacteria and fungi. This trend suggests that increasing the lipophilicity of the molecule enhances its ability to penetrate microbial cell membranes. The larger, more nonpolar benzyl group likely facilitates better interaction with and disruption of the lipid bilayer.

The ester derivatives showed moderate to low activity. It is possible that these derivatives are susceptible to hydrolysis by microbial esterases, which would regenerate the less active parent compound.

The mechanism of action for halogenated phenols is believed to be multifactorial.[2] At a fundamental level, they disrupt the microbial cell membrane, leading to increased permeability and leakage of intracellular components.[11][17] This is often attributed to the lipophilic nature of the phenol derivative, allowing it to intercalate into the lipid bilayer. Furthermore, phenolic compounds can denature essential cellular proteins and inhibit critical enzymes.[1] The presence of the bromine atom is thought to enhance these effects by increasing the compound's lipophilicity and electronic properties, potentially leading to the generation of reactive oxygen species and subsequent oxidative stress within the microbial cell. More advanced studies have shown that halogenated phenols can also interfere with virulence factor production and biofilm formation.[2]

G cluster_2 Proposed Mechanism of Action Compound Brominated Phenol Derivative Membrane Microbial Cell Membrane Compound->Membrane Interaction Proteins Cellular Proteins & Enzymes Compound->Proteins Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath Denaturation Denaturation & Inhibition Proteins->Denaturation Denaturation->CellDeath

Caption: Putative mechanism of action for brominated phenols.

V. Conclusion

This guide demonstrates that the strategic derivatization of 3-Bromo-5-(hydroxymethyl)phenol is a viable approach to developing novel antimicrobial agents. The Williamson ether synthesis proved to be an effective method for enhancing the antibacterial and antifungal potency of the parent scaffold, with the resulting derivatives showing promising activity against a range of clinically relevant pathogens. The observed structure-activity relationships underscore the importance of lipophilicity in mediating the antimicrobial effects of this class of compounds. Further investigation into the optimization of the ether linkage and a more comprehensive toxicological evaluation are warranted to progress these findings toward potential therapeutic applications.

VI. References

  • International Journal of Scientific & Development Research. (n.d.). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. IJSDR. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-hydroxybenzenemethanol. Retrieved from [Link]

  • Lee, J. T., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere, 365, 143646.

  • Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., Lancaster, M., Odds, F. C., Rinaldi, M. G., Walsh, T. J., & Barry, A. L. (1997). Development of interpretive breakpoints for fluconazole susceptibility testing of Candida species. Clinical Infectious Diseases, 24(2), 235–247.

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of phenolic monoesters of hydroxymethyl. Retrieved from

  • Opara, A. A., & Osią, M. (2013). Susceptibility testing of Aspergillus niger strains isolated from poultry to antifungal drugs. Polish Journal of Veterinary Sciences, 16(3), 559-563.

  • D'Arrigo, P., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 2250.

  • Moore, B. A., & Ghannoum, M. A. (1995). Susceptibility of Aspergillus strains from culture collections to amphotericin B and itraconazole. Antimicrobial Agents and Chemotherapy, 39(7), 1657–1658.

  • ResearchGate. (n.d.). Kinetic Study of the Esterification Reaction of Hydroxymethyl(phenyl)phosphinic Acid and Ethylene Glycol. Retrieved from [Link]

  • Dave, R. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluconazole MICs for growth of C. albicans ATCC 90028, after exposure.... Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2022). Catalytic Routes to Produce Polyphenolic Esters (PEs) from Biomass Feedstocks. Catalysts, 12(4), 437.

  • Sarker, A., & Hossain, N. (2020). Preventing Microbial Infections with Natural Phenolic Compounds. Molecules, 25(21), 5143.

  • bioRxiv. (2019). Antifungal susceptibility testing of Aspergillus niger on silicon microwells by intensity-based reflectometric interference spec. Retrieved from [Link]

  • Reddit. (2025, February 27). Williamson Ether synthesis. Retrieved from [Link]

  • Pfaller, M. A., et al. (2001). Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation. Journal of Clinical Microbiology, 39(5), 1657–1660.

  • ResearchGate. (n.d.). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Retrieved from [Link]

  • MDPI. (2020). Non-C. albicans Candida Species Develop Clinically Relevant Biofilms on Stainless Steel Under Respiratory Tract-Mimicking Conditions. Journal of Fungi, 6(4), 237.

  • ResearchGate. (n.d.). Can u tell me a standard procedure of esterification reaction between an conjugated phenolic OH and a polymer containing carboxylic acid?. Retrieved from [Link]

  • Research and Reviews. (2016). Phenol-An effective antibacterial Agent. Journal of Microbial & Biochemical Technology, 8(5).

  • Serrano-Lobo, J., et al. (2021). Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure. Antimicrobial Agents and Chemotherapy, 65(1), e01693-20.

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • YouTube. (2025, July 20). Esterification of phenols [Video]. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of phenol-modified rosin ester, phenol-modified rosin ester and use thereof. Retrieved from

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • ChemSrc. (2025, September 26). 3-Bromo-5-(hydroxymethyl)phenol. Retrieved from [Link]

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A Senior Application Scientist's Guide to C-C Cross-Coupling Reactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The strategic formation of carbon-carbon (C-C) bonds is the cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the myriad of tools available to chemists, palladium-catalyzed cross-coupling reactions have emerged as arguably the most powerful and versatile. Their profound impact on the synthesis of pharmaceuticals, agrochemicals, and advanced materials was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1]

This guide provides a comparative analysis of the most prevalent palladium-catalyzed cross-coupling methods, offering insights into their mechanisms, applications, and practical considerations. As a Senior Application Scientist, the focus here is not merely on procedural steps, but on the underlying principles that govern the selection of a particular method, empowering researchers to make informed decisions in their synthetic endeavors.

The Unifying Principle: A General Catalytic Cycle

Despite their differences in coupling partners, most palladium-catalyzed cross-coupling reactions are unified by a common mechanistic framework.[1][2] The catalyst, typically a palladium(0) complex, orchestrates a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is critical to troubleshooting and optimizing these powerful transformations.

  • Oxidative Addition : The cycle initiates with the reaction of a low-valent palladium(0) species with an organic halide or pseudohalide (R¹-X). This step involves the cleavage of the R¹-X bond and the oxidation of the palladium center from Pd(0) to Pd(II), forming a new organopalladium(II) complex.[3][4] This is often the rate-determining step of the overall reaction.[3]

  • Transmetalation : The second organometallic coupling partner (R²-M) then transfers its organic group (R²) to the palladium(II) center, displacing the halide or pseudohalide (X). This forms a new Pd(II) intermediate bearing both organic fragments (R¹ and R²).

  • Reductive Elimination : In the final step, the two organic groups (R¹ and R²) are coupled to form the desired C-C bond (R¹-R²). Simultaneously, the palladium center is reduced from Pd(II) back to its initial Pd(0) state, thus regenerating the catalyst and allowing the cycle to continue.[2][3][4]

General_Catalytic_Cycle cluster_labels Pd0 Pd(0)Ln PdII_X R¹-Pd(II)Ln-X Pd0->PdII_X R¹-X PdII_R2 R¹-Pd(II)Ln-R² PdII_X->PdII_R2 R²-M PdII_R2->Pd0 R¹-R² OA_label Oxidative Addition TM_label Transmetalation RE_label Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Field-Proven Insights :

    • Advantages : The primary strengths of the Suzuki coupling are its exceptional functional group tolerance, mild reaction conditions, and the use of organoboron reagents that are generally stable, commercially available, and have low toxicity. [3][5][6][7]The inorganic byproducts are easily removed by aqueous workup.

    • Limitations : While robust, challenges can arise from the protodeboronation of the boronic acid under certain conditions. Sterically hindered substrates can also react sluggishly, requiring more active catalyst systems or harsher conditions.

Heck-Mizoroki Reaction

The Heck reaction is a powerful method for the arylation or vinylation of alkenes, forming a new C-C bond and a C-H bond. [8][9]Unlike other methods, it does not require the pre-formation of an organometallic reagent from the alkene component.

  • Mechanism Explained : After the initial oxidative addition of the aryl/vinyl halide to Pd(0), the resulting Pd(II) complex coordinates to the alkene. This is followed by a migratory insertion (syn-addition) of the aryl/vinyl group and the palladium across the double bond. The final step is a β-hydride elimination, which forms the product alkene and a palladium-hydride species. The base in the reaction serves to neutralize the generated acid (HX) and regenerate the Pd(0) catalyst from the palladium-hydride intermediate.

Heck_Reaction Pd0 Pd(0)Ln PdII_X R-Pd(II)Ln-X Pd0->PdII_X R-X AlkeneComplex [R-Pd(II)Ln(Alkene)]⁺X⁻ PdII_X->AlkeneComplex + Alkene InsertionProduct Intermediate AlkeneComplex->InsertionProduct Migratory Insertion HydrideComplex H-Pd(II)Ln-X InsertionProduct->HydrideComplex β-Hydride Elimination Product HydrideComplex->Pd0 + Base

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

  • Field-Proven Insights :

    • Advantages : The Heck reaction is highly valued for its operational simplicity and atom economy, as it avoids the preparation of sensitive organometallic reagents. [8][10]It provides excellent control over trans-selectivity in the product. [8] * Limitations : A significant challenge is controlling the regioselectivity of the C-C bond formation, especially with unsymmetrical alkenes. The reaction often requires relatively high temperatures, and the catalyst can be prone to deactivation. [10]

Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl or vinyl halides with terminal alkynes. [11][12]It is indispensable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and natural products. [11]

  • Mechanism Explained : The Sonogashira reaction uniquely employs a dual catalytic system. [12][13]The palladium cycle is similar to that of other cross-couplings. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. [12]This copper acetylide then acts as the transmetalating agent, transferring the acetylenic group to the Pd(II) center. The use of a copper co-catalyst allows the reaction to proceed under remarkably mild conditions. [13]

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)Ln PdII_X R¹-Pd(II)Ln-X Pd0->PdII_X R¹-X (Oxidative Addition) PdII_Alkyne R¹-Pd(II)Ln-C≡CR² PdII_X->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 R¹-C≡CR² (Reductive Elimination) Alkyne H-C≡CR² Cu_X Cu(I)X Cu_Alkyne Cu(I)-C≡CR² Cu_X->Cu_Alkyne + Alkyne, Base Cu_Alkyne->PdII_X Cu_Alkyne->Cu_X Transmetalation

Caption: Dual catalytic cycles of the Sonogashira coupling reaction.

  • Field-Proven Insights :

    • Advantages : The reaction proceeds under very mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. [13] * Limitations : The primary side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the presence of oxygen. Therefore, reactions must be performed under anaerobic conditions. [13]While copper-free variants exist, they often require higher temperatures or more specialized ligands.

Stille Coupling

The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organic halide or triflate.

  • Field-Proven Insights :

    • Advantages : The Stille reaction exhibits excellent functional group tolerance because the organostannane reagents are largely indifferent to moisture, air, and a wide array of functional groups (e.g., esters, ketones, hydroxyls). [14][15]This robustness makes it a reliable choice for complex molecule synthesis. [15] * Limitations : The major and significant drawback is the high toxicity of the organotin reagents and byproducts. [14]These byproducts can be difficult to separate from the desired product, posing purification challenges and environmental concerns, which has limited its application in pharmaceutical manufacturing.

Negishi Coupling

The Negishi coupling utilizes highly reactive organozinc reagents to couple with organic halides or triflates.

  • Field-Proven Insights :

    • Advantages : The high nucleophilicity of organozinc reagents makes them exceptionally reactive, enabling couplings that are difficult with other methods, including those involving sp³-hybridized carbon centers. [2] * Limitations : The high reactivity of organozinc reagents is also their main disadvantage. They are highly sensitive to air and moisture, necessitating strict anhydrous and anaerobic (Schlenk or glovebox) techniques. Their functional group tolerance is generally lower than that of Suzuki or Stille reagents, as they are incompatible with acidic protons (e.g., alcohols, amines) and some carbonyl groups. [16]

Comparative Performance at a Glance

The selection of an appropriate cross-coupling method is a critical decision in synthetic planning. This table summarizes the key attributes of each method to aid in this decision-making process.

FeatureSuzuki-Miyaura CouplingHeck-Mizoroki ReactionSonogashira CouplingStille CouplingNegishi Coupling
Organometallic Reagent Organoboron (e.g., Boronic Acid)Alkene (no pre-formed reagent)Terminal AlkyneOrganostannane (Organotin)Organozinc
Key Advantages Low toxicity, stable reagents, high functional group tolerance, easy byproduct removal. [3][6]Atom economical, avoids sensitive organometallic reagents. [10]Mild conditions, direct C(sp²)-C(sp) bond formation. [13]Excellent functional group tolerance, neutral conditions. [14][15]High reactivity, couples sp³ centers effectively. [2]
Key Limitations Base-sensitive substrates can be problematic; potential for protodeboronation.Regioselectivity issues, often requires higher temperatures. [10]Requires anaerobic conditions to prevent homocoupling; copper toxicity. [13]High toxicity of tin reagents and byproducts , purification challenges. [14]Air/moisture sensitive reagents, lower functional group tolerance. [16]
Typical Catalyst System Pd(0) complex, Phosphine Ligand, BasePd(0) complex, Phosphine Ligand, BasePd(0) complex, Cu(I) co-catalyst, BasePd(0) complex, Phosphine LigandPd(0) or Ni(0) complex, Phosphine Ligand
Functional Group Tolerance Very High [5][7]HighHighVery High [15]Moderate

Validated Experimental Protocols

The following protocols are provided as self-validating systems, representing standard and reliable procedures for their respective transformations.

Experimental Protocol 1: Suzuki-Miyaura Coupling

Reaction: Coupling of 4-Iodoanisole with Phenylboronic Acid.

  • Materials :

    • 4-Iodoanisole (1 mmol, 234 mg)

    • Phenylboronic Acid (1.2 mmol, 146 mg)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

    • Triphenylphosphine [PPh₃] (0.04 mmol, 10.5 mg)

    • Potassium Carbonate (K₂CO₃) (2 mmol, 276 mg)

    • Toluene (5 mL)

    • Water (1 mL)

  • Procedure :

    • To a clean, dry Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add toluene (5 mL) and water (1 mL) via syringe.

    • Heat the reaction mixture to 90 °C and stir vigorously for 4 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-methoxybiphenyl.

Experimental Protocol 2: Heck-Mizoroki Reaction

Reaction: Coupling of Iodobenzene with Styrene. [17]

  • Materials :

    • Iodobenzene (1 mmol, 0.11 mL, 204 mg)

    • Styrene (1.2 mmol, 0.14 mL, 125 mg)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)

    • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.02 mmol, 6.1 mg)

    • Triethylamine (Et₃N) (1.5 mmol, 0.21 mL)

    • Acetonitrile (5 mL)

  • Procedure :

    • To a clean, dry Schlenk flask, add Pd(OAc)₂ and P(o-tol)₃.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add acetonitrile (5 mL), iodobenzene, styrene, and triethylamine via syringe.

    • Heat the mixture to 80 °C and stir for 6 hours. Monitor the reaction by TLC or GC-MS.

    • After cooling to room temperature, filter the mixture through a pad of celite to remove palladium black.

    • Rinse the flask and celite pad with diethyl ether.

    • Concentrate the combined filtrates under reduced pressure.

    • Dissolve the residue in dichloromethane (20 mL) and wash with 1 M HCl (10 mL) and then brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

    • Purify the crude product by column chromatography (eluent: hexane) to afford (E)-stilbene.

Experimental Protocol 3: Sonogashira Coupling

Reaction: Coupling of Iodobenzene with Phenylacetylene. [18]

  • Materials :

    • Iodobenzene (1 mmol, 0.11 mL, 204 mg)

    • Phenylacetylene (1.1 mmol, 0.12 mL, 112 mg)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.01 mmol, 7 mg)

    • Copper(I) Iodide (CuI) (0.02 mmol, 3.8 mg)

    • Triethylamine (Et₃N) (5 mL)

    • Tetrahydrofuran (THF), degassed (5 mL)

  • Procedure :

    • To a clean, dry Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.

    • Evacuate and backfill the flask with an inert gas three times. This is critical to prevent homocoupling.

    • Add degassed THF (5 mL) and degassed triethylamine (5 mL).

    • Add iodobenzene and phenylacetylene via syringe.

    • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC or GC-MS.

    • Upon completion, dilute the reaction mixture with diethyl ether (20 mL).

    • Filter the mixture through a short plug of silica gel, washing with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be further purified by recrystallization or column chromatography to yield diphenylacetylene.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern chemical synthesis. The Suzuki-Miyaura coupling is often the first choice due to its high functional group tolerance and low toxicity profile. The Heck reaction offers an atom-economical route to substituted alkenes, while the Sonogashira coupling provides unparalleled access to conjugated alkynes under mild conditions. The Stille and Negishi couplings, though powerful, present challenges related to toxicity and reagent sensitivity, respectively, but remain essential for specific synthetic challenges where other methods fail. A thorough understanding of the mechanistic nuances and practical limitations of each method is paramount for the rational design of efficient and robust synthetic routes.

References

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  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature . RSC Advances, 5(67), 54321-54325. [Link]

  • Nasrollahzadeh, M., Sajjadi, M., & Shokouhimehr, M. (2019). Palladium Nanoparticle-Decorated Porous Metal–Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira) Reactions and Carbonylative Sonogashira under Mild Conditions . ACS Omega, 4(4), 7487–7501. [Link]

  • Organic Chemistry Portal. Stille Coupling . [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions . [Link]

  • Organic Chemistry Portal. Suzuki Coupling . [Link]

  • Vantourout, J. C., et al. (2021). Functional Group Tolerance of a Micellar on-DNA Suzuki–Miyaura Cross-Coupling Reaction for DNA-Encoded Library Design . The Journal of Organic Chemistry, 86(24), 18013–18023. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions . [Link]

  • University of Rochester. Cross-Coupling Chemistry . [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling . [Link]

  • Cranwell, P. B., et al. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class . Journal of Chemical Education, 92(4), 727-730. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling . [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction . [Link]

  • Lebrasseur, N., et al. (2023). Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals . Chemical Science, 14(3), 675-682. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Franzen, R. (2000). The Suzuki, the Heck, and the Stille reaction. Three versatile methods for the introduction of new C–C bonds on solid support . Canadian Journal of Chemistry, 78(7), 957-962. [Link]

  • Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications . YouTube. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide . [Link]

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
  • Jana, S., & Tunge, J. A. (2020). Advances in Cross-Coupling Reactions . Molecules, 25(19), 4467. [Link]

  • Kumar, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins . RSC Advances, 13(32), 22359-22384. [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained . [Link]

  • Wikipedia. Cross-coupling reaction . [Link]

  • J Chemistry. (2021). Coupling Reactions Organic Chemistry|Stille|Negishi|Sonogashira|Suzuki| Hiyama|Heck Kumada Buchwald Hartwig . YouTube. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms . [Link]

  • Myers, A. G. The Stille Reaction . Harvard University. [Link]

  • Vedantu. Heck Reaction: Mechanism, Steps & Real-World Uses Explained . [Link]

  • Miles, W. H., et al. (2012). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin . Rose-Hulman Institute of Technology. [Link]

  • Dr. May Group. Modern Transition Metal Catalyzed Cross Coupling Reaction . University of Georgia. [Link]

  • Schmidt, A. F., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions . Journal of Visualized Experiments, (85), e51325. [Link]

  • Taylor & Francis. Cross-coupling reactions – Knowledge and References . [Link]

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  • Saikia, B., et al. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature . RSC Advances, 5(67), 54321-54325. [Link]

  • Myers, A. G. The Suzuki Reaction . Harvard University. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction . Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

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A Comparative Guide to the Synthesis of Biphenyl-3,5-diol Intermediates Using 3-Bromo-5-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. This guide provides an in-depth technical comparison of synthetic routes to biphenyl-3,5-diol derivatives, pivotal scaffolds in medicinal chemistry, originating from the versatile starting material, 3-Bromo-5-(hydroxymethyl)phenol. We will dissect the established methodologies, offering field-proven insights and experimental data to inform your synthetic strategy.

The Strategic Importance of Biphenyl-3,5-diols and the Role of 3-Bromo-5-(hydroxymethyl)phenol

Biphenyl scaffolds are a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The biphenyl-3,5-diol motif, in particular, is a key structural element in molecules designed to mimic or antagonize the action of natural phenols, such as resveratrol and selective estrogen receptor modulators (SERMs).[2][3] The arrangement of the hydroxyl groups allows for critical hydrogen bonding interactions with biological targets.

3-Bromo-5-(hydroxymethyl)phenol emerges as a strategic starting material for accessing these intermediates. Its trifunctional nature—a phenolic hydroxyl, a benzylic alcohol, and a bromine atom—offers a handle for various chemical transformations. The bromine atom, in particular, is primed for participation in powerful cross-coupling reactions to construct the biphenyl core. The presence of the hydroxyl and hydroxymethyl groups, however, necessitates careful consideration of protecting group strategies and reaction conditions to ensure chemoselectivity.

Comparative Analysis of Synthetic Routes

The construction of the biphenyl C-C bond from 3-Bromo-5-(hydroxymethyl)phenol can be primarily achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent choice. Alternatively, the Ullmann coupling offers a classical, copper-mediated approach. For the synthesis of diaryl ether analogues, the Buchwald-Hartwig and Ullmann-type etherification reactions are the most relevant. This guide will focus on the synthesis of a representative biphenyl-3,5-diol intermediate.

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, renowned for its mild reaction conditions and high functional group tolerance.[1] This makes it an attractive choice for a substrate like 3-Bromo-5-(hydroxymethyl)phenol with its multiple reactive sites.

Workflow Diagram:

Suzuki_Miyaura_Workflow start 3-Bromo-5-(hydroxymethyl)phenol protection Protection of Hydroxyl Groups start->protection coupling Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) protection->coupling deprotection Deprotection coupling->deprotection product Biphenyl-3,5-diol Intermediate deprotection->product Ullmann_Workflow start Protected 3-Bromo-5-(hydroxymethyl)phenol coupling Ullmann Coupling (Aryl Halide, Cu Catalyst, High Temp.) start->coupling deprotection Deprotection coupling->deprotection product Biphenyl-3,5-diol Intermediate deprotection->product

Sources

A Senior Application Scientist's Comparative Guide to Purity Assessment of 3-Bromo-5-(hydroxymethyl)phenol by HPLC and NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. 3-Bromo-5-(hydroxymethyl)phenol, a versatile building block in organic synthesis, is no exception.[1] Its molecular structure, featuring a brominated phenolic ring and a hydroxymethyl group, presents specific analytical challenges and opportunities.[2] Impurities, whether from starting materials, by-products, or degradation, can significantly impact reaction yields, downstream processing, and the biological activity of final compounds.

This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond standard protocols to explore the causality behind methodological choices, ensuring a robust and self-validating approach to characterizing 3-Bromo-5-(hydroxymethyl)phenol.

Part 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Purity and Impurity Profiling

HPLC is a powerful separative technique that excels at detecting and quantifying impurities, even at trace levels. The fundamental principle involves separating components of a mixture based on their differential distribution between a stationary phase (the column) and a liquid mobile phase. For purity analysis, the area of the analyte's peak is compared to the total area of all detected peaks.

Causality in HPLC Method Development

The selection of HPLC parameters is not arbitrary; it is dictated by the physicochemical properties of 3-Bromo-5-(hydroxymethyl)phenol.

  • Technique Selection: Reversed-Phase HPLC (RP-HPLC) is the method of choice for moderately polar organic molecules like phenols.[3][4] The nonpolar stationary phase provides optimal retention and separation.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the industry standard for this application.[3][5] Its long alkyl chains offer a high degree of hydrophobicity, promoting interaction with the aromatic ring of the analyte and facilitating separation from more polar or less polar impurities.

  • Mobile Phase Strategy: A gradient elution is superior to an isocratic one for purity analysis. It involves changing the mobile phase composition during the run, typically from a high-aqueous content to a high-organic content. This ensures that early-eluting polar impurities are well-resolved while strongly retained, nonpolar impurities are eluted in a reasonable time, preventing excessively broad peaks. The mobile phase typically consists of:

    • Aqueous Component (Solvent A): Water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid). The acid suppresses the ionization of the phenolic hydroxyl group. An un-ionized phenol is less polar and interacts more consistently with the C18 stationary phase, resulting in sharper, more symmetrical peaks.

    • Organic Component (Solvent B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Detection: A Diode Array Detector (DAD) or UV-Vis detector is ideal.[3][5] The phenolic structure of 3-Bromo-5-(hydroxymethyl)phenol contains a chromophore that absorbs UV light, typically around 270-280 nm. A DAD provides an advantage by collecting the entire UV spectrum for each peak, which can be used to assess peak purity and aid in the tentative identification of impurities by comparing their UV spectra.

Experimental Protocol: HPLC Purity Determination
  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of 3-Bromo-5-(hydroxymethyl)phenol.

    • Dissolve in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL. Ensure complete dissolution, using sonication if necessary.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity using the formula: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

This method must be validated for parameters like specificity, linearity, accuracy, and precision to ensure its reliability, as outlined by ICH guidelines.[6][7]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Methanol/ACN weigh->dissolve injector Injector dissolve->injector column C18 Column injector->column detector DAD Detector column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Area Purity integrate->calculate

Caption: HPLC experimental workflow for purity analysis.

Part 2: Quantitative NMR (qNMR) - The Primary Method for Absolute Purity

While HPLC provides a relative purity based on detector response, quantitative NMR (qNMR) is a primary analytical method capable of determining absolute purity without needing a reference standard of the analyte itself.[8][9] The principle rests on the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei contributing to that signal.[10] By co-dissolving a sample with a certified internal standard of known purity and mass, a direct comparison of their signal integrals allows for a highly accurate purity calculation.[11][12]

Causality in qNMR Method Development
  • Nucleus Selection: ¹H NMR is the universal choice for qNMR of organic molecules due to the proton's near 100% natural abundance and high sensitivity.[10]

  • Internal Standard (IS) Selection: This is the most critical decision in qNMR. The IS must:

    • Be of high, certified purity (traceable to SI units).

    • Be chemically stable and non-reactive with the analyte or solvent.

    • Possess simple, sharp signals (ideally singlets) in a region of the spectrum free from any analyte or impurity signals.

    • Be accurately weighable (non-hygroscopic, non-volatile).

    • For 3-Bromo-5-(hydroxymethyl)phenol, suitable standards include maleic anhydride or 1,4-Dinitrobenzene , whose aromatic signals appear downfield, away from the analyte's signals.

  • Solvent Selection: A deuterated solvent that completely dissolves both the analyte and the internal standard is essential.[10] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves phenols and the hydroxyl protons are often observable, providing an additional structural confirmation point.

  • Acquisition Parameters: Standard ¹H NMR parameters are insufficient for quantification. The key is to ensure complete spin relaxation between scans.

    • Relaxation Delay (d1): This must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being integrated (both analyte and standard). A value of 30-60 seconds is common to ensure full magnetization recovery.

    • Pulse Angle: A calibrated 90° pulse angle should be used to maximize the signal for each scan.

Experimental Protocol: qNMR Purity Determination
  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of 3-Bromo-5-(hydroxymethyl)phenol into a vial.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic anhydride) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition (Example on a 400 MHz spectrometer):

    • Experiment: ¹H quantitative scan.

    • Solvent: DMSO-d₆.

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 30 s.

    • Acquisition Time (aq): ~3-4 s.

    • Number of Scans (ns): 8-16 (for good signal-to-noise).

  • Data Processing and Calculation:

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved signal from the analyte (e.g., the CH₂ signal) and a signal from the internal standard.

    • Calculate purity using the following formula[11]: Purity_x (%) = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (W_std / W_x) * P_std (%) Where:

      • I: Integral area of the signal.

      • N: Number of protons for the integrated signal.

      • M: Molecular weight.

      • W: Weight.

      • P: Purity of the standard.

      • x: Analyte (3-Bromo-5-(hydroxymethyl)phenol).

      • std: Internal Standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis weigh_x Accurately Weigh Analyte (Wx) dissolve Dissolve in Deuterated Solvent weigh_x->dissolve weigh_std Accurately Weigh Standard (Wstd) weigh_std->dissolve acquire Acquire Spectrum (Long d1 delay) dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte (Ix) & Standard (Istd) process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: qNMR experimental workflow for absolute purity determination.

Part 3: Comparative Analysis - HPLC vs. NMR

Neither technique is universally superior; they are complementary and provide different types of information. Their strengths and weaknesses must be understood to be deployed effectively.

FeatureHPLC (with DAD)qNMR
Purity Type Relative Purity (Area %). Assumes all impurities have the same response factor as the analyte, which can be a source of error.Absolute Purity (Weight %). A primary ratio method that is highly accurate and traceable.[8][9]
Reference Standard Requires a high-purity standard of the analyte itself for accurate quantitation, which is often unavailable.Uses a certified internal standard of a different compound, which is commercially available.[9]
Selectivity High. Excellent at separating isomers and closely related impurities.[13]High. Distinguishes molecules based on unique chemical environments. Can resolve structural isomers.
Sensitivity Very high. Excellent for detecting and quantifying trace-level impurities (ppm levels).Lower sensitivity. Generally requires impurities to be present at >0.1% to be accurately quantified.
Impurity Detection Only detects compounds with a chromophore (UV-active). Will miss salts, residual solvents without a chromophore, etc.Detects any proton-containing impurity. Can miss non-protonated impurities but the final weight % purity inherently accounts for them.[14]
Structural Info Limited. Provides retention time and a UV spectrum.Excellent. Provides a detailed structural fingerprint, aiding in the identification of unknown impurities.[15]
Throughput & Speed High. With autosamplers, can run many samples unattended. Runtimes are typically 15-30 minutes.Lower. Requires careful sample preparation and longer acquisition times (due to relaxation delays).
Self-Validation Method validation is a separate, extensive process according to regulatory guidelines.[6]Inherently self-validating as it provides structural confirmation and quantification in a single experiment.

Conclusion: A Synergistic Approach

For the comprehensive assessment of 3-Bromo-5-(hydroxymethyl)phenol purity, HPLC and NMR are not competitors but partners.

  • HPLC is the ideal tool for routine quality control, impurity profiling, and stability studies. Its high sensitivity makes it unmatched for detecting trace degradation products or process impurities that could be missed by NMR. It provides the "how many and how much (relative)" of chromophoric species.

  • qNMR is the definitive method for assigning an absolute purity value to a reference batch or a final product. It serves as an orthogonal method to HPLC, providing confidence in the primary purity value and offering invaluable structural information about any significant impurities present (>0.1%).[8] It answers the "what is it and how much (absolute)" question.

By leveraging the separative power and sensitivity of HPLC with the quantitative and structural power of qNMR, researchers and drug development professionals can achieve a holistic and robust understanding of their material's purity, ensuring the integrity and success of their scientific endeavors.

References

  • Quantitative NMR Spectroscopy.docx. (2017).
  • 3-Bromo-5-hydroxybenzenemethanol | C7H7BrO2 | CID 59496812. PubChem.
  • 3-Bromo-5-hydroxybenzyl alcohol | 1020336-51-9. Biosynth.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry, ACS Publications.
  • A Guide to Quantitative NMR (qNMR). Emery Pharma.
  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA.
  • A robust method for quantifying 42 phenolic compounds by RP-HPLC. (2024). Repositório Alice - Embrapa.
  • Purity by Absolute qNMR Instructions.
  • RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. Journal of Agricultural and Food Chemistry, ACS Publications.
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed.
  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (PDF) ResearchGate.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.
  • Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. ResearchGate.
  • What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd.
  • Quantitative 1H NMR methodology for purity assay with high accuracy. (2023). ResearchGate.
  • Steps for HPLC Method Validation. (2024). Pharmaguideline.
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH.
  • Why do we use NMR spectroscopy in purity analysis?. (2023). Quora.
  • HPLC Method Development and Validation for Pharmaceutical Analysis.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as paramount as our scientific pursuits. The handling of specialized reagents like 3-Bromo-5-(hydroxymethyl)phenol demands not only precision in its application but also uncompromising diligence in its disposal. This guide moves beyond mere compliance, offering a framework for understanding the chemical's hazard profile and implementing a disposal protocol that is both safe and scientifically sound. The causality behind each step is explained to ensure that these procedures become an intuitive part of your laboratory's safety culture.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic properties of 3-Bromo-5-(hydroxymethyl)phenol is fundamental to appreciating the necessity of a stringent disposal plan. This compound is a halogenated phenol, a class of chemicals requiring special handling due to its potential health and environmental effects.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Bromo-5-(hydroxymethyl)phenol is classified with several hazard statements, indicating it is harmful if swallowed and causes skin, eye, and respiratory irritation[1]. The presence of the bromine atom places it in the category of halogenated organic compounds, which have specific disposal pathways mandated by regulations to prevent the formation of persistent environmental pollutants[2][3][4][5].

Table 1: Key Safety and Chemical Data for 3-Bromo-5-(hydroxymethyl)phenol

PropertyDataSource(s)
Molecular Formula C₇H₇BrO₂[1]
Molecular Weight 203.03 g/mol [1]
GHS Hazard Statements H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation[1]
Chemical Class Halogenated PhenolN/A
Waste Classification Hazardous Waste / Dangerous Waste[2][6]

This profile dictates that the compound must never be disposed of via standard laboratory drains, as this can damage drainage systems and lead to environmental contamination[7][8]. The ultimate disposal method must ensure complete destruction, with high-temperature incineration at a licensed facility being the preferred and safest route for halogenated organic waste[4][9].

The Three Pillars of Disposal for Halogenated Phenols

The disposal strategy for 3-Bromo-5-(hydroxymethyl)phenol rests on three non-negotiable principles:

  • Mandatory Segregation : Halogenated organic wastes must always be collected separately from non-halogenated wastes[4][5][10]. Co-mingling these waste streams complicates the disposal process, significantly increases costs, and can interfere with the incineration process required for safe destruction[3][10].

  • Hazardous Waste Designation : All materials, including the primary chemical, solutions, and any contaminated labware, must be managed as hazardous waste from the moment of generation[2][11].

  • Use of Designated and Labeled Containers : Waste must be accumulated in compatible, sealed containers that are clearly and accurately labeled to ensure the safety of all personnel and compliance with regulations[3][5][8].

Step-by-Step Disposal Protocols

Adherence to the following detailed protocols is essential for ensuring a self-validating system of safety and compliance within your laboratory.

Protocol 3.1: Disposal of Unused or Waste 3-Bromo-5-(hydroxymethyl)phenol (Pure or in Solution)

This protocol applies to the pure, solid compound or any solutions containing it.

  • Container Selection : Procure a dedicated hazardous waste container compatible with halogenated organic compounds (e.g., a high-density polyethylene or glass bottle)[2]. Ensure it has a secure, vapor-tight screw cap.

  • Labeling : Before adding any waste, affix a "Hazardous Waste" tag to the container[2][3]. Clearly write the full chemical name, "Waste 3-Bromo-5-(hydroxymethyl)phenol," and list all components and their approximate concentrations. Mark the appropriate hazard boxes (e.g., Toxic, Irritant)[5].

  • Waste Transfer : In a certified chemical fume hood, carefully transfer the waste chemical or solution into the designated container.

  • Secure Storage : Tightly close the container immediately after adding waste[3][5]. Store the container in a designated satellite accumulation area, away from incompatible materials such as strong acids, bases, and oxidizing agents[2][5]. The storage area should have secondary containment.

  • Arrange for Pickup : Once the container is 90% full, submit a chemical collection request to your institution's Environmental Health & Safety (EHS) department for disposal at a licensed facility[8].

Protocol 3.2: Disposal of Contaminated Solid Waste

This protocol covers all disposable items that have come into contact with 3-Bromo-5-(hydroxymethyl)phenol.

  • Container Selection : Use a dedicated, puncture-proof container with a lid for collecting contaminated solid waste such as gloves, pipette tips, weigh boats, and contaminated absorbent pads[8][12]. A sealable plastic container or a sturdy box lined with a heavy-duty plastic bag is appropriate[11][12].

  • Labeling : Clearly label the container "Halogenated Solid Waste" and list "3-Bromo-5-(hydroxymethyl)phenol" as the contaminant.

  • Waste Collection : Place all contaminated solid items directly into this container. Do not mix with non-hazardous or other types of chemical waste[11].

  • Secure Storage : Keep the container sealed when not in use[8]. Store it alongside the liquid waste container in the satellite accumulation area.

  • Arrange for Pickup : When the container is full, arrange for disposal through your institution's EHS department.

Protocol 3.3: Management of "Empty" Original Containers

An "empty" container of a hazardous chemical is never truly empty and must be disposed of as hazardous waste.

  • Do Not Rinse : Do not attempt to triple-rinse the container into the sink[7]. The rinsate itself would be considered hazardous waste and require collection.

  • Disposal : Deface the original manufacturer's label. Place the tightly capped, "empty" container into the designated solid waste container (Protocol 3.2) or manage it separately as hazardous waste according to your institution's policy.

Emergency Spill Procedures

Proper disposal extends to the management of accidental releases.

  • Small Spills (<50 mL or ~5g) : While wearing appropriate PPE (gloves, safety glasses, lab coat), absorb the spill with an inert material like vermiculite or sand.[13] Carefully sweep or scoop the absorbent material into your designated halogenated solid waste container.[13]

  • Large Spills (>50 mL or ~5g) : Evacuate the immediate area and alert colleagues. Close the laboratory door and contact your institution's EHS or emergency response team immediately[13]. Do not attempt to clean up a large spill yourself.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste streams associated with 3-Bromo-5-(hydroxymethyl)phenol.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Segregation & Collection Protocol cluster_3 Final Disposal start Identify Waste Containing 3-Bromo-5-(hydroxymethyl)phenol waste_type What is the waste form? start->waste_type liquid_waste Protocol 3.1: Collect in Labeled 'Halogenated Liquid Waste' Container waste_type->liquid_waste  Pure Chemical  or Solution solid_waste Protocol 3.2: Collect in Labeled 'Halogenated Solid Waste' Container waste_type->solid_waste  Contaminated PPE,  Labware, Spill Debris container_waste Protocol 3.3: Place 'Empty' Container in Solid Waste Bin waste_type->container_waste  'Empty' Original  Container ehs_pickup Store in Satellite Accumulation Area & Arrange EHS Pickup for Licensed Incineration liquid_waste->ehs_pickup solid_waste->ehs_pickup container_waste->solid_waste

Sources

Navigating the Synthesis of 3-Bromo-5-(hydroxymethyl)phenol: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: This guide provides critical safety protocols for researchers, scientists, and drug development professionals working with 3-Bromo-5-(hydroxymethyl)phenol. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following procedures are synthesized from its known GHS classifications and the well-established safety profiles of halogenated phenols.

The compound 3-Bromo-5-(hydroxymethyl)phenol is an irritant and is harmful if ingested. As a substituted phenol, it requires stringent safety measures to prevent dermal, ocular, and respiratory exposure. Phenols as a class of compounds are known for their ability to be rapidly absorbed through the skin, potentially leading to systemic toxicity.[1] Therefore, a comprehensive understanding and implementation of safety protocols are paramount.

Hazard Profile and Risk Assessment

Before handling 3-Bromo-5-(hydroxymethyl)phenol, a thorough risk assessment is mandatory. The known hazard classifications for this compound are summarized below.

GHS Classification for 3-Bromo-5-(hydroxymethyl)phenol[2]
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

The primary routes of occupational exposure are skin contact, eye contact, and inhalation of dust or aerosols.[1] The anesthetic effect of phenols can mask initial skin contact, leading to a delayed awareness of the exposure and potentially more severe burns.[1]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls

All work involving 3-Bromo-5-(hydroxymethyl)phenol, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3] An ANSI-approved eyewash station and a safety shower must be immediately accessible within a 10-second travel time from the work area.[2][3]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent contact with this hazardous substance. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with neoprene, viton/neoprene, or butyl rubber gloves.[2]Phenols can penetrate standard nitrile gloves. Neoprene and butyl rubber offer superior resistance. Double-gloving provides an additional layer of protection.
Eye and Face Protection Chemical safety goggles and a full-face shield.[3]Protects against splashes and airborne particles that can cause serious eye irritation. A face shield offers broader protection for the entire face.
Skin and Body Protection A fully buttoned lab coat, long pants, and closed-toe shoes. For larger quantities or splash potential, a chemically resistant apron is required.[3]Prevents accidental skin contact.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges should be used if there is a risk of exceeding exposure limits or if working outside of a fume hood.Protects against inhalation of irritating dust or aerosols.

Operational Plan: From Benchtop to Disposal

A systematic workflow is crucial for minimizing risks. The following diagram and procedural steps outline the safe handling of 3-Bromo-5-(hydroxymethyl)phenol.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment 1. Risk Assessment (Review SDS/Guide) ppe 2. Don Appropriate PPE risk_assessment->ppe engineering_controls 3. Verify Engineering Controls (Fume Hood, Eyewash/Shower) ppe->engineering_controls weighing 4. Weighing & Handling (Inside Fume Hood) engineering_controls->weighing reaction_setup 5. Reaction Setup / Solution Prep weighing->reaction_setup decontamination 6. Decontaminate Glassware & Work Surfaces reaction_setup->decontamination waste_collection 7. Collect Hazardous Waste (Clearly Labeled Container) decontamination->waste_collection disposal 8. Dispose via Licensed Facility waste_collection->disposal

Caption: Workflow for the safe handling of 3-Bromo-5-(hydroxymethyl)phenol.

Step-by-Step Handling Protocol:
  • Preparation:

    • Conduct a thorough risk assessment, reviewing this guide and any available safety data.

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood is operational and that the safety shower and eyewash station are unobstructed.

  • Handling:

    • Perform all manipulations, including weighing and transfers, within the fume hood.[2]

    • Handle the compound gently to avoid creating dust.

  • Storage:

    • Store 3-Bromo-5-(hydroxymethyl)phenol in a tightly closed container in a cool, dry, and well-ventilated area.[4]

    • Segregate from incompatible materials such as strong oxidizing agents, strong bases, and certain metals.[2][5]

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, rapid and correct response is critical.

First Aid Measures
Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing. Wipe the affected area with polyethylene glycol (PEG) 300 or 400. If PEG is unavailable, flush the skin with copious amounts of water for at least 15-20 minutes in a safety shower. Seek immediate medical attention.[1][3][6]
Eye Contact Immediately flush eyes with water for at least 20 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 4-8 ounces of milk or water to drink. Seek immediate medical attention.[1]
Spill Management
  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material.

  • Collect: Place the contained material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Personal Protection: Wear the appropriate PPE, including respiratory protection, throughout the cleanup process.

Disposal Plan

All waste containing 3-Bromo-5-(hydroxymethyl)phenol, including contaminated consumables and cleanup materials, must be treated as hazardous waste.

  • Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not discharge to sewer systems.[7]

By adhering to these stringent protocols, researchers can mitigate the risks associated with 3-Bromo-5-(hydroxymethyl)phenol and ensure a safe laboratory environment.

References

  • PubChem. (n.d.). 3-Bromo-5-hydroxybenzenemethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Petrochemistry. (n.d.). for the SAFE USE of PHENOL. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Phenol - Substance Information. ECHA. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • University of Wollongong. (n.d.). Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. Retrieved from [Link]

  • Public Health England. (2017). Phenol: toxicological overview. GOV.UK. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Carl ROTH. (n.d.). Phenol - Safety Data Sheet. Retrieved from [Link]

  • Princeton University. (n.d.). Phenol. Office of Environmental Health and Safety. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.